7-Chloro-6-fluoro-1H-indazole
Description
Structure
3D Structure
Properties
IUPAC Name |
7-chloro-6-fluoro-1H-indazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFN2/c8-6-5(9)2-1-4-3-10-11-7(4)6/h1-3H,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTDLVNJXOBYOPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C=NN2)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
7-Chloro-6-fluoro-1H-indazole: A Comprehensive Technical Guide for Chemical Researchers
Abstract
This technical guide provides an in-depth exploration of the chemical and physical properties of 7-Chloro-6-fluoro-1H-indazole (CAS No. 1414870-63-5), a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The indazole scaffold is a privileged structure, frequently incorporated into molecules targeting a range of biological pathways, most notably as kinase inhibitors in oncology.[1][2] This document offers a consolidated resource for researchers, covering the structural features, physicochemical parameters, and potential applications of this specific halogenated indazole derivative. While detailed experimental data for this particular isomer is not broadly published, this guide synthesizes available information on closely related analogues and general principles of indazole chemistry to provide a predictive and practical framework for its use in research and development.
Introduction: The Significance of the Indazole Scaffold
The indazole ring system, a fusion of benzene and pyrazole rings, is a cornerstone in the design of bioactive molecules.[3] Its structural rigidity, coupled with the presence of hydrogen bond donors and acceptors, allows for specific and high-affinity interactions with biological targets.[2] The therapeutic potential of indazole-containing compounds is well-established, with several approved drugs, such as the anti-cancer agent axitinib and the antiemetic granisetron, featuring this core moiety.[4]
The introduction of halogen substituents, such as chlorine and fluorine, onto the indazole scaffold provides a powerful tool for modulating a molecule's physicochemical and pharmacokinetic properties. Halogenation can influence metabolic stability, membrane permeability, and binding affinity, making it a key strategy in drug optimization.[3] this compound, with its specific substitution pattern, represents a valuable synthon for accessing novel chemical space in the pursuit of next-generation therapeutics.
Molecular Structure and Physicochemical Properties
The chemical structure of this compound is characterized by a bicyclic aromatic system with a chlorine atom at the 7-position and a fluorine atom at the 6-position of the benzene ring.
Figure 1: Chemical structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1414870-63-5 | [5] |
| Molecular Formula | C₇H₄ClFN₂ | [6] |
| Molecular Weight | 170.57 g/mol | [6] |
| Appearance | White to off-white solid (predicted) | General knowledge |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Soluble in organic solvents such as DMSO and DMF (predicted) | General knowledge |
| pKa | Not available | - |
Synthesis and Manufacturing
While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, its preparation can be conceptually designed based on established methodologies for constructing the indazole ring system. A common and effective route involves the cyclization of appropriately substituted ortho-halobenzaldehydes or ortho-haloketones with hydrazine.[4]
Conceptual Synthesis Workflow:
Figure 2: Conceptual workflow for the synthesis of this compound.
Detailed Hypothetical Protocol:
Causality: The choice of an ortho-halocarbonyl precursor is critical as the ortho-halo group acts as a leaving group in the cyclization step with hydrazine, facilitating the formation of the pyrazole ring fused to the benzene ring. The specific substitution pattern of the starting material dictates the final substitution on the indazole product.
-
Preparation of the Precursor: A suitable starting material, such as 2-chloro-3-fluorotoluene, would first need to be oxidized to the corresponding benzaldehyde. This can be achieved using standard oxidizing agents like potassium permanganate or chromium trioxide.
-
Cyclization Reaction: The resulting 2-chloro-3-fluorobenzaldehyde would then be reacted with hydrazine hydrate in a suitable solvent, such as ethanol or butanol, under reflux conditions. The reaction progress would be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture would be cooled, and the solvent removed under reduced pressure. The crude product would then be subjected to purification, typically by column chromatography on silica gel or by recrystallization from an appropriate solvent system to yield the pure this compound.
Self-Validation: The identity and purity of the synthesized compound must be rigorously confirmed through analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Chemical Reactivity and Derivatization
The chemical reactivity of this compound is governed by the interplay of the electron-rich pyrazole ring and the electron-deficient, halogen-substituted benzene ring. The NH group of the pyrazole ring is nucleophilic and can be readily alkylated or acylated.
Key Reaction Pathways:
-
N-Alkylation/Arylation: The nitrogen at the 1-position can be substituted with various alkyl or aryl groups using appropriate electrophiles in the presence of a base. This is a common strategy for modulating the compound's properties and for its incorporation into larger molecular frameworks.
-
Electrophilic Aromatic Substitution: The benzene ring can undergo further electrophilic substitution, although the presence of the deactivating chloro and fluoro groups will influence the regioselectivity of these reactions.
-
Cross-Coupling Reactions: The chloro substituent at the 7-position can potentially participate in transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, allowing for the introduction of a wide range of substituents at this position.
Figure 3: Key reactivity pathways for this compound.
Applications in Drug Discovery
The primary application of this compound is as a key building block in the synthesis of kinase inhibitors for the treatment of cancer.[2] The indazole core is known to effectively mimic the adenine region of ATP, enabling it to bind to the ATP-binding pocket of various kinases. The specific substitution pattern of this compound can be leveraged to achieve selectivity and potency for specific kinase targets.
For instance, this scaffold could be a valuable starting point for the development of inhibitors for receptor tyrosine kinases (RTKs) or serine/threonine kinases that are implicated in tumor growth and proliferation. A notable example is its potential use as an intermediate in the synthesis of KRAS G12C inhibitors, a class of targeted therapies for cancers with this specific mutation.[7]
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. It is recommended to work in a well-ventilated fume hood and to wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Specific toxicity data for this compound is not available, but it should be treated as a potentially hazardous substance. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique substitution pattern offers opportunities for the synthesis of novel, potent, and selective kinase inhibitors and other therapeutic agents. While comprehensive experimental data for this specific isomer is limited in the public domain, this guide provides a foundational understanding of its properties, synthesis, and applications based on the established chemistry of the indazole scaffold. Further research into the detailed characterization and reactivity of this compound is warranted to fully unlock its potential in the development of new medicines.
References
- 1. WO2009106982A1 - Indazole derivatives - Google Patents [patents.google.com]
- 2. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. WO2009106980A2 - Indazole derivatives - Google Patents [patents.google.com]
- 7. WO2020102730A1 - Improved synthesis of key intermediate of kras g12c inhibitor compound - Google Patents [patents.google.com]
A Technical Guide to the Structural Elucidation of 7-Chloro-6-fluoro-1H-indazole
Abstract
This in-depth technical guide provides a comprehensive framework for the structural elucidation of 7-chloro-6-fluoro-1H-indazole, a substituted heterocyclic compound of interest to researchers in medicinal chemistry and drug development. Recognizing the challenges posed by isomeric ambiguity in halogenated aromatics, this document outlines a systematic, multi-technique approach to unambiguously confirm the molecular structure. We will delve into the causality behind experimental choices, presenting self-validating protocols for Mass Spectrometry, Nuclear Magnetic Resonance (NMR) spectroscopy, and Single Crystal X-ray Crystallography. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed methodologies to ensure scientific integrity and accuracy in structural characterization.
Introduction: The Challenge of Isomeric Specificity
The indazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The introduction of halogen substituents, such as chlorine and fluorine, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and membrane permeability.[3] However, the synthesis of substituted indazoles can often yield a mixture of regioisomers. For this compound, unambiguous confirmation of the substituent positions on the bicyclic ring is paramount, as biological activity is intrinsically tied to the precise three-dimensional arrangement of its atoms.
This guide presents a logical workflow for confirming the structure of this compound, moving from initial confirmation of mass and molecular formula to the detailed mapping of atomic connectivity and spatial arrangement.
Foundational Analysis: Mass Spectrometry
The first step in any structure elucidation is to confirm the molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose.
Expertise & Experience: While standard mass spectrometry provides the molecular weight, HRMS offers the high mass accuracy required to distinguish between elemental compositions that may have the same nominal mass. For a compound like this compound (C₇H₄ClFN₂), the presence of chlorine provides a distinct isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), which serves as a crucial validation point.
Table 1: Expected HRMS Data for C₇H₄ClFN₂
| Ion | Isotope | Calculated Mass (m/z) | Relative Abundance (%) |
| [M+H]⁺ | ³⁵Cl | 171.0123 | 100.0 |
| [M+H]⁺ | ³⁷Cl | 173.0094 | 32.5 |
| [M+Na]⁺ | ³⁵Cl | 193.0042 | 100.0 |
| [M+Na]⁺ | ³⁷Cl | 195.0013 | 32.5 |
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve approximately 0.1-1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).
-
Ionization Mode: Perform analysis in both positive and negative ion modes to maximize the chance of observing the molecular ion. For indazoles, positive mode ([M+H]⁺) is typically successful.
-
Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500. Ensure the instrument is calibrated to achieve mass accuracy below 5 ppm.
-
Analysis:
-
Identify the peak corresponding to the calculated exact mass of the target molecule.
-
Verify the characteristic isotopic pattern for a monochlorinated compound. The M+2 peak should be approximately one-third the intensity of the molecular ion peak.
-
Use the instrument's software to calculate the elemental composition from the measured m/z and compare it to the theoretical formula.
-
Unraveling Connectivity: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[4][5] For this compound, a suite of 1D and 2D NMR experiments is required to assign every proton and carbon and to confirm the substituent positions through bond connectivities.
Expertise & Experience: The key to solving this structure lies in leveraging the unique properties of the fluorine atom. ¹⁹F NMR and the coupling constants between fluorine and adjacent protons (²JHF, ³JHF, ⁴JHF) and carbons (¹JCF, ²JCF, ³JCF) are instrumental in pinpointing the location of the fluorine, which in turn helps to lock down the positions of the other substituents and protons on the aromatic ring.
One-Dimensional (1D) NMR: The Initial Roadmap
-
¹H NMR (Proton NMR): This experiment provides information about the number of different types of protons and their chemical environments. For this compound, we expect to see three distinct signals in the aromatic region and a broad signal for the N-H proton. The splitting patterns (multiplicities) and coupling constants (J-values) will provide initial clues about which protons are adjacent to each other and to the fluorine atom.
-
¹³C NMR (Carbon NMR): This provides information on the different carbon environments. The carbon attached directly to the fluorine will show a large one-bond coupling constant (¹JCF), making it easily identifiable.
-
¹⁹F NMR (Fluorine NMR): This experiment directly observes the fluorine nucleus. The chemical shift provides information about its electronic environment, and its multiplicity will reveal couplings to nearby protons.[6]
Table 2: Predicted NMR Data for this compound
(Predicted values are based on analogous halogenated indazole structures and established principles of NMR spectroscopy. Actual values may vary based on solvent and concentration.)[7][8][9]
| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| ¹H | H-3 | 8.1 - 8.3 | s (or narrow d) | ⁴JHF ≈ 1-2 Hz |
| ¹H | H-4 | 7.4 - 7.6 | d | ³JHH ≈ 8-9 Hz |
| ¹H | H-5 | 7.1 - 7.3 | dd | ³JHH ≈ 8-9 Hz, ⁴JHF ≈ 5-7 Hz |
| ¹H | NH -1 | 12.5 - 13.5 | br s | - |
| ¹³C | C-3 | 133 - 136 | d | ³JCF ≈ 3-5 Hz |
| ¹³C | C-4 | 120 - 123 | d | ³JCF ≈ 4-6 Hz |
| ¹³C | C-5 | 110 - 113 | d | ²JCF ≈ 20-25 Hz |
| ¹³C | C-6 | 150 - 155 | d | ¹JCF ≈ 240-260 Hz |
| ¹³C | C-7 | 115 - 118 | s | - |
| ¹³C | C-7a | 139 - 142 | d | ²JCF ≈ 12-15 Hz |
| ¹³C | C-3a | 122 - 125 | s | - |
| ¹⁹F | F-6 | -115 to -125 | dd | ³JFH5 ≈ 5-7 Hz, ⁴JFH4 ≈ 1-2 Hz |
Two-Dimensional (2D) NMR: Connecting the Dots
While 1D NMR provides a list of parts, 2D NMR shows how they are assembled.[10][11] For this molecule, COSY, HSQC, and HMBC experiments are essential.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds). A cross-peak between two proton signals indicates they are neighbors. We would expect a strong correlation between H-4 and H-5.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It allows for the unambiguous assignment of each protonated carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for this specific elucidation. It shows correlations between protons and carbons over two or three bonds. These long-range correlations are the key to piecing the entire scaffold together and confirming the substituent positions.
Workflow for NMR-based Structure Elucidation
The following diagram illustrates the logical flow for using a combination of NMR experiments to confirm the structure.
Caption: NMR Elucidation Workflow for this compound.
Trustworthiness: The Self-Validating Power of HMBC
The HMBC spectrum is the ultimate arbiter for this structure. The following key correlations would provide definitive proof:
-
H-5 to C-7: A correlation between the H-5 proton and the chlorine-bearing C-7 is expected. The absence of a proton on C-7 makes this a crucial long-range connection.
-
H-5 to C-6: A strong correlation to the fluorine-bearing C-6 (identifiable by its large ¹JCF in the ¹³C spectrum) is expected.
-
H-4 to C-6: A correlation from H-4 to the fluorine-bearing C-6 further solidifies the arrangement.
-
H-4 to C-7a: This correlation helps to place H-4 adjacent to the ring fusion.
-
H-3 to C-3a and C-7a: These correlations confirm the position of the isolated H-3 proton on the pyrazole ring.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for indazoles as it helps in observing the exchangeable N-H proton.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
1D Spectra Acquisition:
-
Acquire a standard ¹H spectrum.
-
Acquire a proton-decoupled ¹³C spectrum.
-
Acquire a proton-decoupled ¹⁹F spectrum.
-
-
2D Spectra Acquisition:
-
COSY: Use a standard gradient-selected (gCOSY) pulse sequence.
-
HSQC: Use a gradient-selected pulse sequence optimized for one-bond C-H coupling (~145 Hz).
-
HMBC: Use a gradient-selected pulse sequence optimized for long-range couplings (typically 8-10 Hz).
-
-
Data Processing and Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Assign peaks starting with the most straightforward signals and use the 2D correlations to build the complete molecular framework.
Definitive Proof: Single Crystal X-ray Crystallography
While NMR provides an unambiguous structure in solution, X-ray crystallography offers the ultimate, definitive proof of atomic connectivity and stereochemistry in the solid state.[12][13] This technique generates a three-dimensional electron density map from which the precise position of each atom can be determined.
Expertise & Experience: The primary challenge in this technique is not the data analysis, but obtaining a single, high-quality crystal suitable for diffraction. This often requires screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion). For halogenated compounds, the high electron density of chlorine and fluorine results in well-defined positions in the crystal structure, lending high confidence to the final model.[14][15]
Experimental Protocol: X-ray Crystallography
-
Crystal Growth:
-
Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture with a less polar co-solvent like hexane).
-
Allow the solvent to evaporate slowly and undisturbed over several days at room temperature.
-
Alternatively, use vapor diffusion by placing a vial of the compound solution inside a sealed jar containing a more volatile anti-solvent.
-
-
Crystal Selection and Mounting: Identify a single, well-formed crystal with sharp edges and no visible defects under a microscope. Mount the crystal on a goniometer head.
-
Data Collection:
-
Use a modern X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a detector.
-
Cool the crystal under a stream of nitrogen gas (typically to 100 K) to minimize thermal motion and potential radiation damage.
-
Perform a series of diffraction scans to collect a complete dataset.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Use direct methods or other phasing techniques to solve the initial crystal structure.
-
Refine the atomic positions and thermal parameters against the experimental data until the model converges, resulting in low R-factors (a measure of the agreement between the calculated and observed structure factors).
-
-
Analysis: The refined structure will provide precise bond lengths, bond angles, and a definitive confirmation of the 7-chloro and 6-fluoro substitution pattern.
Conclusion: A Multi-faceted Approach to Certainty
The structural elucidation of this compound is a clear example of the necessity for a multi-pronged analytical strategy. While HRMS confirms the elemental formula, it is the synergistic application of 1D and 2D NMR techniques that maps the intricate atomic connectivity. The specific patterns of proton-fluorine and carbon-fluorine coupling, observed through ¹H, ¹³C, ¹⁹F, and HMBC experiments, provide a self-validating system for confirming the 6-fluoro and 7-chloro substitution pattern in solution. Finally, single-crystal X-ray crystallography offers irrefutable evidence of the molecular structure in the solid state, serving as the gold standard for absolute structural assignment. By following this rigorous, evidence-based workflow, researchers can proceed with confidence in the identity and purity of their target compound, a critical foundation for any subsequent biological or material science investigation.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07398F [pubs.rsc.org]
- 4. omicsonline.org [omicsonline.org]
- 5. Magnetic resonance spectrometry | chemistry | Britannica [britannica.com]
- 6. 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 8. rsc.org [rsc.org]
- 9. Indazole(271-44-3) 1H NMR spectrum [chemicalbook.com]
- 10. youtube.com [youtube.com]
- 11. openpubglobal.com [openpubglobal.com]
- 12. researchgate.net [researchgate.net]
- 13. Supramolecular organization of perfluorinated 1H-indazoles in the solid state using X-ray crystallography, SSNMR and sensitive (VCD) and non sensitive (MIR, FIR and Raman) to chirality vibrational spectroscopies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Crystal structure of N-(1-allyl-3-chloro-1H-indazol-5-yl)-4-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
7-Chloro-6-fluoro-1H-indazole: A Comprehensive Technical Guide for Advanced Research
CAS Number: 1414870-63-5
This in-depth technical guide provides a comprehensive overview of 7-Chloro-6-fluoro-1H-indazole, a halogenated indazole derivative of significant interest to researchers and professionals in drug discovery and development. This document consolidates available technical data, outlines plausible synthetic approaches based on established indazole chemistry, discusses potential applications, and addresses critical safety considerations.
Introduction: The Significance of the Indazole Scaffold
Indazoles are bicyclic heterocyclic aromatic compounds that are isosteres of indole. This structural motif is a "privileged scaffold" in medicinal chemistry, meaning it is a common core structure in a multitude of biologically active compounds. The indazole nucleus is a versatile pharmacophore, and its derivatives have demonstrated a wide range of pharmacological activities, including but not limited to anti-cancer, anti-inflammatory, and neuroprotective effects. The introduction of halogen substituents, such as chlorine and fluorine, can significantly modulate the physicochemical properties and biological activity of the parent indazole molecule, influencing factors like metabolic stability, binding affinity, and membrane permeability. This compound, with its specific substitution pattern, represents a valuable building block for the synthesis of novel therapeutic agents.
Physicochemical Properties
While exhaustive experimental data for this compound is not widely published, its key physicochemical properties can be predicted based on its structure and data from analogous compounds. Commercial suppliers confirm its molecular formula and weight.[1]
| Property | Value | Source |
| CAS Number | 1414870-63-5 | [1][2] |
| Molecular Formula | C₇H₄ClFN₂ | [1] |
| Molecular Weight | 170.57 g/mol | [1] |
| Appearance | Expected to be a solid | Analogous Compounds |
| Solubility | Likely soluble in organic solvents like DMSO, DMF, and methanol | General Indazole Properties |
| Storage | Store in a cool, dry, well-ventilated area | [3][4] |
Synthesis and Methodologies
A specific, detailed, and publicly available synthesis protocol for this compound is not readily found in the scientific literature. However, based on established synthetic routes for substituted indazoles, a plausible and logical pathway can be proposed. The most common and effective methods for constructing the indazole ring system often involve the cyclization of appropriately substituted phenylhydrazines or the reaction of ortho-substituted benzaldehydes or anilines with a nitrogen source.
Proposed Synthetic Pathway: Diazotization and Cyclization of a Substituted Aniline
A logical and industrially scalable approach to synthesize this compound would likely start from a correspondingly substituted aniline, such as 3-chloro-4-fluoro-2-methylaniline. This method, a variation of the Jacobsen indazole synthesis, involves diazotization of the aniline followed by intramolecular cyclization.
Caption: Proposed synthesis of this compound.
Experimental Protocol (Hypothetical):
-
Diazotization: 3-chloro-4-fluoro-2-methylaniline is dissolved in a suitable acidic medium, typically aqueous hydrochloric acid, and cooled to 0-5 °C in an ice bath.
-
A solution of sodium nitrite (NaNO₂) in water is added dropwise to the aniline solution while maintaining the low temperature. This results in the formation of the corresponding diazonium salt intermediate. The reaction progress can be monitored by testing for the presence of nitrous acid with starch-iodide paper.
-
Cyclization: The diazonium salt solution is then allowed to warm to room temperature or gently heated. The diazonium group undergoes an intramolecular electrophilic substitution with the adjacent methyl group, leading to the formation of the indazole ring and elimination of a proton.
-
Work-up and Purification: The reaction mixture is neutralized with a base (e.g., sodium bicarbonate) and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
This proposed protocol is based on well-established chemical principles for indazole synthesis and provides a strong starting point for experimental validation.
Applications in Research and Drug Development
The indazole scaffold is a cornerstone in the development of kinase inhibitors, which are a major class of anti-cancer drugs. The specific substitution pattern of this compound makes it an attractive candidate for use as a key intermediate in the synthesis of targeted therapies.
Potential as a Kinase Inhibitor Intermediate
Protein kinases play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and differentiation. Dysregulation of kinase activity is a hallmark of many cancers. Indazole-based compounds have been successfully developed as inhibitors of various kinases, including VEGFR, FGFR, and Pim kinases. The chlorine and fluorine atoms on the this compound ring can serve as important anchor points for binding within the ATP-binding pocket of kinases, potentially enhancing potency and selectivity.
Caption: Indazole derivatives as kinase inhibitors.
Researchers can utilize this compound as a starting material to synthesize a library of derivatives by modifying the N1 or C3 positions of the indazole ring. These derivatives can then be screened for their inhibitory activity against a panel of kinases to identify lead compounds for further optimization.
Spectral and Analytical Data
While a comprehensive public database of spectral data for this compound is not available, researchers can obtain this information from commercial suppliers upon purchase.[2] Typically, the following analytical techniques would be used for characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would show characteristic signals for the aromatic protons on the indazole ring system. The coupling patterns and chemical shifts would be influenced by the electron-withdrawing effects of the chlorine and fluorine atoms.
-
¹³C NMR: Would provide information on the carbon skeleton of the molecule.
-
¹⁹F NMR: Would show a signal corresponding to the fluorine atom, providing valuable structural information.
-
-
Mass Spectrometry (MS): Would confirm the molecular weight of the compound and may provide information about its fragmentation pattern.
-
Infrared (IR) Spectroscopy: Would show characteristic absorption bands for the N-H bond of the indazole ring and the C-Cl and C-F bonds.
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling this compound. While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, general safety guidelines for halogenated aromatic compounds should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[4]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[4]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3][4]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
It is imperative to consult the specific safety data sheet provided by the supplier before handling this compound.
Conclusion
This compound is a valuable chemical entity with significant potential in the field of medicinal chemistry, particularly as a building block for the synthesis of novel kinase inhibitors. While detailed public data on its synthesis and properties are limited, this guide provides a scientifically grounded framework for its potential preparation, applications, and safe handling based on established principles of indazole chemistry. As research in this area progresses, a more complete understanding of the unique properties and utility of this compound is anticipated.
References
7-Chloro-6-fluoro-1H-indazole molecular weight
An In-depth Technical Guide to 7-Chloro-6-fluoro-1H-indazole: Physicochemical Properties, Synthesis, and Application as a Core Scaffold in Drug Discovery
Introduction
The indazole nucleus is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1][2] As a bioisostere of indole, the indazole ring system is a cornerstone in the design of therapeutic agents targeting a wide array of pathologies, including cancer, inflammation, and viral infections.[3][4][5] This guide provides a detailed technical overview of a specific, highly functionalized derivative: this compound. We will delve into its core physicochemical properties, with a primary focus on its molecular weight, explore a representative synthetic strategy, outline a robust analytical validation workflow, and discuss its significance as a versatile building block for researchers and professionals in drug development.
Core Physicochemical Properties of this compound
The precise molecular weight and chemical formula are foundational data points for any chemical entity, dictating stoichiometric calculations, analytical characterization, and registration. This compound is identified by a unique combination of these parameters.
| Property | Value | Source |
| Molecular Weight | 170.57 g/mol | [6] |
| Molecular Formula | C₇H₄ClFN₂ | [6] |
| CAS Number | 1414870-63-5 | [6] |
| MDL Number | MFCD22628260 | [6] |
The strategic placement of halogen atoms—a chlorine at the 7-position and a fluorine at the 6-position—is critical from a medicinal chemistry perspective. These substitutions significantly modulate the electronic properties of the aromatic system and enhance lipophilicity, which can improve cell membrane permeability. Furthermore, the fluorine atom is often introduced to block metabolic oxidation at that position, thereby improving the pharmacokinetic profile of derivative compounds.
The Indazole Scaffold: A Privileged Structure in Medicinal Chemistry
Indazole derivatives are integral to numerous FDA-approved drugs and clinical candidates, demonstrating their versatility and favorable drug-like properties.[5] Their ability to form key hydrogen bond interactions with protein targets, particularly kinases, has cemented their role in modern drug design.[5] The 1H-indazole tautomer is the most thermodynamically stable and is the predominant form in most physiological conditions.[1]
The diagram below illustrates the central role of the indazole scaffold, from which diverse and complex drug molecules are constructed.
Caption: The 1H-indazole core as a versatile scaffold for drug development.
Representative Synthetic Strategy
While a specific, peer-reviewed synthesis for this compound is not detailed in the provided search results, a robust and logical pathway can be constructed based on established methods for analogous substituted indazoles, particularly the cyclization of substituted benzonitriles.[7][8] The following protocol represents a plausible and field-proven approach.
Causality Behind Experimental Choices: The synthesis begins with a highly substituted benzonitrile. The use of hydrazine hydrate is a classic method for forming the pyrazole ring fused to the benzene ring. The choice of a high-boiling point solvent like n-butanol or 2-MeTHF is crucial to provide the necessary thermal energy for the cyclization reaction to proceed efficiently.[7] This transformation is a cascade reaction involving nucleophilic attack of hydrazine followed by an intramolecular cyclization and aromatization to yield the stable indazole ring system.
Experimental Protocol: Synthesis from 2-Amino-3-chloro-4-fluorobenzonitrile
-
Reaction Setup: To a 250 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-amino-3-chloro-4-fluorobenzonitrile (1 equivalent).
-
Solvent Addition: Add a suitable high-boiling point solvent, such as n-butanol (approx. 10 volumes).
-
Reagent Addition: While stirring, add hydrazine hydrate (N₂H₄·H₂O, approx. 3-5 equivalents) to the suspension.
-
Reaction Execution: Heat the reaction mixture to reflux (approx. 110-120 °C) under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature.
-
Slowly add water to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Dry the crude product under vacuum.
-
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.
Caption: Representative workflow for the synthesis of this compound.
Analytical Characterization and Quality Control
To ensure the identity, structure, and purity of the synthesized compound, a multi-technique analytical workflow is mandatory. This process serves as a self-validating system, confirming that the target molecule has been successfully prepared.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary technique to confirm the molecular weight of the product. The mass spectrometer will detect the molecular ion peak corresponding to the exact mass of this compound (170.0047 for [M+H]⁺).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the number and environment of protons in the molecule, confirming the substitution pattern on the aromatic rings.
-
¹³C NMR & ¹⁹F NMR: Confirms the carbon framework and the presence of the fluorine atom, respectively.
-
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound, typically aiming for >98% for use in further research. It separates the target compound from any unreacted starting materials or byproducts.
Caption: A standard workflow for the analytical validation of the final product.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not available from the search results, general precautions for halogenated heterocyclic compounds should be strictly followed.[9][10]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[10]
-
Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[9][11] Avoid contact with skin and eyes.
-
Storage: Store the container tightly closed in a cool, dry, and well-ventilated place, away from incompatible materials and sources of ignition.[9][10]
-
First Aid:
Conclusion
This compound, with a molecular weight of 170.57 g/mol , is more than a simple chemical entity; it is a highly valuable and strategically designed building block for drug discovery. Its halogenated indazole core provides a robust scaffold for developing novel therapeutics with potentially enhanced efficacy and favorable pharmacokinetic profiles. The synthetic and analytical workflows outlined in this guide provide a foundational framework for researchers to produce and validate this compound, enabling its application in the synthesis of next-generation kinase inhibitors and other targeted therapies.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1414870-63-5|this compound|BLD Pharm [bldpharm.com]
- 7. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir | MDPI [mdpi.com]
- 8. Indazole synthesis [organic-chemistry.org]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. echemi.com [echemi.com]
- 11. fishersci.es [fishersci.es]
A Technical Guide to 7-Chloro-6-fluoro-1H-indazole: A Privileged Scaffold in Modern Drug Discovery
Abstract
7-Chloro-6-fluoro-1H-indazole is a halogenated heterocyclic compound that has emerged as a critical building block in medicinal chemistry. Its unique structural and electronic properties make it a "privileged scaffold," frequently utilized in the design of targeted therapeutics. This guide provides an in-depth analysis of its nomenclature, physicochemical properties, synthesis, and, most importantly, its application in drug development, with a particular focus on its role in the synthesis of protein kinase inhibitors. We will explore the causal chemistry behind its synthesis and utility, offering field-proven insights for researchers, scientists, and drug development professionals.
Nomenclature and Molecular Structure
The formal IUPAC name for this compound is This compound . It is a bicyclic aromatic heterocycle, consisting of a benzene ring fused to a pyrazole ring. The "1H" designation indicates that the nitrogen at position 1 of the indazole ring bears a hydrogen atom, which is the more thermodynamically stable tautomer.[1]
Key Identifiers:
-
CAS Number: 1414870-63-5[2]
-
Molecular Formula: C₇H₄ClFN₂[2]
-
Synonyms: While the IUPAC name is standard, it may be variously indexed in chemical databases.
The strategic placement of the chloro and fluoro groups on the benzene ring significantly influences the molecule's electronic properties, reactivity, and its ability to form specific interactions with biological targets.
References
An In-Depth Technical Guide to the Synthesis of 7-Chloro-6-fluoro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Scaffold of Substituted Indazoles
The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a cornerstone of modern medicinal chemistry.[1] Recognized as a "privileged scaffold," its derivatives exhibit a wide spectrum of pharmacological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[1][2] The strategic incorporation of halogen atoms, such as chlorine and fluorine, into the indazole framework can significantly modulate the physicochemical and pharmacokinetic properties of these molecules, enhancing their metabolic stability, membrane permeability, and binding affinity to biological targets.[3] 7-Chloro-6-fluoro-1H-indazole is a key building block in the synthesis of various biologically active compounds, making its efficient synthesis a topic of considerable interest for drug discovery and development.[4][5] This guide provides a comprehensive overview of a robust synthetic route to this compound, grounded in established chemical principles and analogous procedures.
Retrosynthetic Analysis and Strategic Approach
A logical and efficient synthetic strategy for this compound is predicated on the well-established Jacobson-Huber reaction and related methodologies for indazole synthesis from substituted o-toluidines.[6] This approach involves the diazotization and subsequent intramolecular cyclization of an appropriately substituted aniline. Our retrosynthetic analysis identifies 2-chloro-3-fluoro-6-methylaniline as the key starting material. This precursor contains the requisite substitution pattern on the aromatic ring to yield the desired 7-chloro-6-fluoro substitution on the indazole core.
The overall synthetic pathway can be visualized as a multi-step process, commencing with the synthesis of the key aniline precursor, followed by a sequence of acetylation, nitrosation, cyclization, and deprotection to afford the final product.
Synthesis of the Key Precursor: 2-Chloro-3-fluoro-6-methylaniline
The viability of the entire synthetic route hinges on the availability of the starting material, 2-chloro-3-fluoro-6-methylaniline. While this compound is commercially available from specialized suppliers, its synthesis from more common precursors is a valuable consideration for large-scale production. A plausible route begins with 2-chloro-3-fluoro-6-nitrotoluene. The synthesis involves the selective reduction of the nitro group to an amine, a common and high-yielding transformation in organic synthesis.
A variety of reducing agents can be employed for this purpose, including catalytic hydrogenation (e.g., using palladium on carbon) or metal-acid combinations (e.g., tin or iron in hydrochloric acid).[3] The choice of reducing agent may depend on the scale of the reaction and the desired purity of the product.
Experimental Protocol: Reduction of 2-Chloro-3-fluoro-6-nitrotoluene
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-3-fluoro-6-nitrotoluene (1 equivalent).
-
Solvent Addition: Add a suitable solvent, such as ethanol or acetic acid.
-
Reagent Addition: Carefully add the chosen reducing agent (e.g., iron powder, 3-5 equivalents) and a catalytic amount of an acid (e.g., concentrated hydrochloric acid).
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove the solid catalyst.
-
Extraction: Neutralize the filtrate with a base (e.g., sodium carbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or distillation to yield pure 2-chloro-3-fluoro-6-methylaniline.
Stepwise Synthesis of this compound
With the key precursor in hand, the synthesis of this compound can proceed through a well-defined three-step sequence. This methodology is adapted from the robust and widely applicable synthesis of indazoles from o-toluidines.[7]
Part 1: Acetylation of 2-Chloro-3-fluoro-6-methylaniline
The initial step involves the protection of the amino group as an acetamide. This serves to moderate the reactivity of the aniline and facilitates the subsequent nitrosation and cyclization steps.
Experimental Protocol:
-
Dissolution: Dissolve 2-chloro-3-fluoro-6-methylaniline (1 equivalent) in glacial acetic acid.
-
Acylation: Cool the solution in an ice bath and slowly add acetic anhydride (1.1 equivalents).
-
Reaction: Allow the reaction to stir at room temperature until completion, as monitored by TLC.
-
Isolation: Pour the reaction mixture into ice-water to precipitate the product.
-
Purification: Collect the solid by filtration, wash with water until neutral, and dry to obtain N-(2-chloro-3-fluoro-6-methylphenyl)acetamide.
Part 2: Nitrosation and Intramolecular Cyclization
This crucial step involves the formation of an N-nitroso intermediate, which then undergoes an intramolecular cyclization to form the indazole ring.
Experimental Protocol:
-
Suspension: Suspend the N-(2-chloro-3-fluoro-6-methylphenyl)acetamide (1 equivalent) in a mixture of acetic acid and acetic anhydride.
-
Nitrosation: Cool the suspension to 0-5 °C and add a solution of sodium nitrite (1.2 equivalents) in water dropwise, maintaining the temperature below 10 °C.
-
Cyclization: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The cyclization may be promoted by gentle heating.
-
Work-up: Pour the reaction mixture into water and extract with an organic solvent (e.g., dichloromethane).
-
Purification: Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude N-acetyl-7-chloro-6-fluoro-1H-indazole.
Part 3: Deacetylation to Yield this compound
The final step is the removal of the acetyl protecting group to furnish the desired product.
Experimental Protocol:
-
Hydrolysis: Dissolve the crude N-acetyl-7-chloro-6-fluoro-1H-indazole in a mixture of ethanol and concentrated hydrochloric acid.
-
Reflux: Heat the solution at reflux until the deacetylation is complete (monitored by TLC).
-
Neutralization: Cool the reaction mixture and neutralize with a base (e.g., aqueous ammonia or sodium hydroxide) to precipitate the product.
-
Isolation and Purification: Collect the solid by filtration, wash with water, and dry. The crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.
Reaction Mechanism
The core of this synthetic route is the intramolecular cyclization of the N-nitroso acetanilide intermediate. The mechanism is believed to proceed through an initial acyl shift, followed by an intramolecular azo coupling.
Characterization of this compound
The final product should be characterized using standard analytical techniques to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons on the indazole ring system, as well as a broad singlet for the N-H proton. The coupling patterns and chemical shifts will be influenced by the chloro and fluoro substituents.
-
¹³C NMR: The spectrum will display the expected number of signals for the carbon atoms in the molecule, with the chemical shifts indicative of their electronic environment.
-
¹⁹F NMR: A singlet is expected for the fluorine atom, with a chemical shift characteristic of a fluorine atom attached to an aromatic ring.
-
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (C₇H₄ClFN₂), along with a characteristic isotopic pattern due to the presence of a chlorine atom.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching vibration, as well as C=C and C-H stretching vibrations of the aromatic rings.
Data Summary
| Step | Starting Material | Key Reagents | Product | Expected Yield |
| 1 | 2-Chloro-3-fluoro-6-methylaniline | Acetic anhydride, Acetic acid | N-(2-chloro-3-fluoro-6-methylphenyl)acetamide | High |
| 2 | N-(2-chloro-3-fluoro-6-methylphenyl)acetamide | Sodium nitrite, Acetic acid, Acetic anhydride | N-Acetyl-7-chloro-6-fluoro-1H-indazole | Moderate to Good |
| 3 | N-Acetyl-7-chloro-6-fluoro-1H-indazole | Hydrochloric acid, Ethanol | This compound | High |
Conclusion
The synthesis of this compound presented in this guide offers a reliable and scalable route to this valuable building block. By leveraging well-established methodologies for indazole synthesis and providing detailed, step-by-step protocols, this guide serves as a practical resource for researchers in medicinal chemistry and drug development. The strategic incorporation of this and similar halogenated indazoles into novel molecular entities holds significant promise for the discovery of next-generation therapeutics.
References
- 1. 1699346-21-8|2-Chloro-3-fluoro-6-methylaniline|BLD Pharm [bldpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. Page loading... [guidechem.com]
- 6. 6-CHLORO-2-FLUORO-3-METHYLANILINE synthesis - chemicalbook [chemicalbook.com]
- 7. Page loading... [wap.guidechem.com]
Spectroscopic Profile of 7-Chloro-6-fluoro-1H-indazole: A Predictive Technical Guide
Abstract
This technical guide provides a comprehensive, albeit predictive, analysis of the spectroscopic characteristics of 7-Chloro-6-fluoro-1H-indazole. In the absence of direct experimental data for this specific molecule, this document leverages established principles of spectroscopy and extensive data from analogous substituted indazoles to construct a reliable spectroscopic profile.[1][2][3] This guide is intended for researchers, scientists, and professionals in drug development, offering insights into the anticipated Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) data for this compound. The methodologies and interpretations presented herein are grounded in fundamental spectroscopic theory and validated through comparative analysis with known halo-substituted indazole derivatives.
Introduction: The Rationale for Spectroscopic Characterization
This compound is a halogenated heterocyclic compound belonging to the indazole family, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities.[4] The precise arrangement of chloro and fluoro substituents on the indazole core is expected to modulate its physicochemical properties and biological target interactions. Accurate spectroscopic characterization is paramount for confirming the chemical identity, purity, and structure of such novel compounds in any research and development pipeline. This guide serves as a foundational reference for the anticipated spectroscopic data, facilitating the identification and analysis of this compound in experimental settings.
The predictions within this guide are derived from the well-documented effects of electron-withdrawing halogen substituents on the electronic environment of the indazole ring system. These effects manifest as predictable shifts in NMR frequencies, characteristic fragmentation patterns in mass spectrometry, specific vibrational modes in IR spectroscopy, and distinct electronic transitions in UV-Vis spectroscopy.
Figure 1: Molecular structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. The predicted ¹H, ¹³C, and ¹⁹F NMR spectra for this compound are detailed below.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show signals for the three aromatic protons and the N-H proton. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine and fluorine atoms.
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| N1-H | 12.0 - 13.5 | br s | - |
| H-3 | 8.0 - 8.2 | d | J(H3,H4) ≈ 1.0 |
| H-4 | 7.3 - 7.5 | dd | J(H4,H5) ≈ 8.5, J(H4,F6) ≈ 1.0 |
| H-5 | 7.0 - 7.2 | d | J(H5,H4) ≈ 8.5 |
-
N1-H: The proton on the nitrogen is expected to be significantly deshielded and appear as a broad singlet due to quadrupole broadening and potential exchange.
-
H-3: This proton is on the pyrazole ring and is typically found at a downfield chemical shift.
-
H-4 and H-5: These protons form an AX spin system, further influenced by the fluorine at position 6. The fluorine atom will likely have a small long-range coupling to H-4.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will reflect the electronic environment of the nine carbon atoms in the molecule. The carbons directly attached to the electronegative halogen atoms will be significantly affected.
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to ¹⁹F coupling) | Predicted Coupling Constants (J, Hz) |
| C-3 | 135 - 140 | s | - |
| C-3a | 120 - 125 | d | ³J(C3a,F6) ≈ 3-5 |
| C-4 | 115 - 120 | d | ⁴J(C4,F6) ≈ 1-2 |
| C-5 | 110 - 115 | d | ³J(C5,F6) ≈ 8-10 |
| C-6 | 150 - 155 | d | ¹J(C6,F) ≈ 240-250 |
| C-7 | 125 - 130 | d | ²J(C7,F6) ≈ 15-20 |
| C-7a | 140 - 145 | s | - |
-
C-6: The carbon directly bonded to the fluorine atom will exhibit a large one-bond coupling constant (¹JCF) and a significant downfield shift.
-
C-5 and C-7: These carbons adjacent to the fluorinated carbon will show smaller two- and three-bond couplings to the fluorine.
Predicted ¹⁹F NMR Spectrum
The ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom at position 6.
| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| F-6 | -110 to -125 | d | ³J(F6,H5) ≈ 8-10 |
The chemical shift is predicted relative to CFCl₃. The primary coupling will be to the ortho proton, H-5.
References
Introduction: The Privileged Indazole Scaffold in Modern Drug Discovery
An In-depth Technical Guide to the Physical and Chemical Properties of 7-Chloro-6-fluoro-1H-indazole
The indazole nucleus, a bicyclic system composed of fused benzene and pyrazole rings, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties, including its existence in multiple tautomeric forms (with the 1H-tautomer being the most thermodynamically stable), allow it to serve as a versatile template for designing selective ligands for a wide array of biological targets.[1][2] Consequently, indazole-containing compounds are integral to numerous clinically approved drugs and investigational agents, demonstrating efficacy as anti-inflammatory, anti-cancer, and anti-HIV therapeutics.[2][3][4]
Halogenated indazoles, in particular, are crucial intermediates in drug synthesis. The introduction of halogen atoms like chlorine and fluorine provides critical modulation of a molecule's physicochemical properties—such as lipophilicity and metabolic stability—and offers synthetic handles for further molecular elaboration. This guide focuses on This compound (CAS No. 1414870-63-5), a representative of this important class.
This document serves as a technical guide for researchers, scientists, and drug development professionals. It moves beyond a simple data sheet to provide a framework for the comprehensive characterization of this and similar novel heterocyclic compounds. We will detail the necessary experimental protocols, explain the scientific rationale behind these choices, and present the expected outcomes based on established chemical principles.
Section 1: Molecular Structure and Physicochemical Properties
The foundational step in evaluating any new chemical entity is the precise determination of its core physical and chemical properties. These parameters govern its behavior in both chemical reactions and biological systems.
Core Structural and Physicochemical Data
The fundamental properties of this compound are summarized below. While some properties are calculated, others must be determined empirically.
| Property | Value / Expected Value | Rationale & Significance |
| Molecular Formula | C₇H₄ClFN₂ | Derived from the chemical structure. |
| Molecular Weight | 170.57 g/mol | Calculated from the molecular formula. Essential for all stoichiometric calculations. |
| Exact Mass | 170.004704 Da | The monoisotopic mass, critical for high-resolution mass spectrometry (HRMS) confirmation.[5] |
| Melting Point (°C) | To be determined experimentally | A sharp melting point is a primary indicator of sample purity. |
| Boiling Point (°C) | ~305-310 °C (Predicted) | Indazoles have relatively high boiling points due to hydrogen bonding and aromatic stacking.[6][7] |
| pKa | ~13 (Predicted) | The N-H proton is weakly acidic. pKa is crucial for predicting ionization state at physiological pH, affecting solubility and cell permeability.[8] |
| LogP | ~2.0-2.3 (Predicted) | This value indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability.[5][7][9] |
| Solubility | To be determined experimentally | Expected to be soluble in polar organic solvents like DMSO, methanol, and slightly soluble in less polar solvents like dichloromethane.[8] |
Experimental Protocol: Melting Point Determination
Causality: The melting point is a rapid and reliable first assessment of a compound's purity. Impurities disrupt the crystal lattice, typically leading to a lower and broader melting range.
Methodology (Capillary Method):
-
Ensure the this compound sample is completely dry and finely powdered.
-
Load a small amount of the sample into a capillary tube, tapping gently to pack the material to a height of 2-3 mm.
-
Place the capillary tube into a calibrated melting point apparatus.
-
Heat the sample rapidly to about 15-20 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.
-
Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.
-
Perform the measurement in triplicate for accuracy.
Experimental Protocol: Solubility Assessment
Causality: Understanding a compound's solubility profile is critical for its use in synthetic reactions (solvent choice), purification (crystallization), and formulation for biological assays.
Methodology (Qualitative & Semi-Quantitative):
-
Prepare a stock solution of the compound in a highly soluble solvent, such as dimethyl sulfoxide (DMSO).
-
In separate, labeled vials, add 1 mL of various test solvents (e.g., Water, Methanol, Ethanol, Acetone, Dichloromethane, Hexanes).
-
Add a small, known amount (e.g., 1 mg) of the solid compound to each vial.
-
Vortex each vial for 1-2 minutes and observe for dissolution.
-
If dissolved, add another known amount and repeat until the solution is saturated (solid is present).
-
Classify solubility as: Very Soluble (>100 mg/mL), Soluble (10-100 mg/mL), Sparingly Soluble (1-10 mg/mL), or Insoluble (<1 mg/mL).
Section 2: Spectroscopic and Analytical Characterization Workflow
Confirming the identity and purity of this compound requires a suite of analytical techniques. The following workflow provides a self-validating system for structural elucidation.
Caption: Workflow for the synthesis and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise structure of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all essential.
Predicted ¹H NMR Spectrum (in DMSO-d₆, 400 MHz):
-
Rationale: The spectrum will show signals for the three aromatic protons and the N-H proton. The chemical shifts and coupling constants are influenced by the electron-withdrawing effects of the chlorine and fluorine atoms.
-
δ ~13.5-14.0 ppm (s, 1H): This broad singlet corresponds to the acidic N-H proton of the indazole ring.[10]
-
δ ~8.2 ppm (s, 1H): The H3 proton, appearing as a singlet or a very narrow doublet.
-
δ ~7.8 ppm (d, J ≈ 7-8 Hz, 1H): The H4 proton, which is ortho to the chlorine atom. It will be a doublet due to coupling with the H5 proton.
-
δ ~7.3 ppm (dd, J ≈ 8-9 Hz, J ≈ 4-5 Hz, 1H): The H5 proton, coupled to both H4 and the fluorine at C6, resulting in a doublet of doublets.
Predicted ¹⁹F NMR Spectrum (in DMSO-d₆):
-
Rationale: This spectrum confirms the presence and electronic environment of the fluorine atom.
-
A single resonance is expected, coupled to the H5 proton.
Predicted ¹³C NMR Spectrum (in DMSO-d₆):
-
Rationale: Shows all seven unique carbon atoms in the molecule. The carbons directly bonded to the halogens (C6 and C7) will be significantly affected.
-
Seven distinct signals are expected in the aromatic region (δ ~110-150 ppm). The C-F and C-Cl bonds will induce characteristic shifts and C-F coupling.
Experimental Protocol: NMR Sample Preparation and Acquisition
-
Accurately weigh 5-10 mg of the purified compound.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean NMR tube.
-
If necessary, add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Acquire ¹H, ¹³C, and ¹⁹F spectra on a calibrated NMR spectrometer (e.g., 400 MHz or higher).
-
Process the data (Fourier transform, phase correction, baseline correction) and integrate the signals to confirm proton ratios.
Mass Spectrometry (MS)
Causality: MS provides the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.
Expected Results:
-
HRMS (ESI+): The calculated exact mass for [M+H]⁺ (C₇H₅ClFN₂)⁺ is 171.0125. The experimentally determined mass should be within 5 ppm of this value.
-
Isotopic Pattern: A key feature will be the characteristic isotopic pattern for chlorine. The spectrum will show two major peaks for the molecular ion, [M]⁺ and [M+2]⁺, in an approximate 3:1 ratio, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl.
Experimental Protocol: HRMS Analysis
-
Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the solution directly into the mass spectrometer or inject it via an HPLC system.
-
Use an electrospray ionization (ESI) source in positive ion mode.
-
Acquire the spectrum over a relevant m/z range (e.g., 50-500).
-
Analyze the data to identify the molecular ion peak and confirm its m/z value and isotopic distribution.
Infrared (IR) Spectroscopy
Causality: IR spectroscopy identifies the functional groups present in a molecule by detecting the vibrations of its chemical bonds.
Expected Characteristic Peaks:
| Wavenumber (cm⁻¹) | Bond Vibration | Significance |
|---|---|---|
| 3100-3300 (broad) | N-H stretch | Confirms the presence of the indazole N-H group.[11][12] |
| 1600-1620 | C=N stretch | Characteristic of the pyrazole ring system. |
| 1450-1550 | C=C aromatic stretch | Confirms the presence of the benzene ring.[13] |
| 1200-1300 | C-F stretch | Indicates the carbon-fluorine bond. |
| 750-850 | C-Cl stretch | Indicates the carbon-chlorine bond. |
High-Performance Liquid Chromatography (HPLC)
Causality: HPLC is the gold standard for determining the purity of a compound. It separates the target molecule from any impurities, and the area under the peak is proportional to its concentration.
Experimental Protocol: Purity Analysis
| Parameter | Condition | Rationale |
|---|---|---|
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) | Standard for separating moderately polar organic molecules. |
| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) | TFA helps to sharpen peaks by protonating basic sites. |
| Mobile Phase B | Acetonitrile + 0.1% TFA | The organic modifier used to elute the compound. |
| Gradient | 5% B to 95% B over 20 minutes | A gradient elution ensures that both polar and non-polar impurities are resolved. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical columns. |
| Detector | UV-Vis at 254 nm and 280 nm | Indazoles have strong UV absorbance in this range. |
| Injection Volume | 10 µL | Standard injection volume. |
Acceptance Criteria: For use in research and drug development, the purity of the final compound should be ≥98% by peak area.
Section 3: Chemical Reactivity and Safety
Reactivity Profile
The chemical behavior of this compound is dictated by the interplay of the electron-rich pyrazole ring and the electron-deficient, halogen-substituted benzene ring.
-
N-Functionalization: The N1 position is the most common site for alkylation or arylation, a key step in the synthesis of many indazole-based drugs.[10] Reaction with an alkyl halide in the presence of a base (e.g., K₂CO₃ or NaH) will typically yield the N1-substituted product as the major isomer.
-
Electrophilic Aromatic Substitution: The directing effects of the chloro and fluoro substituents will influence the position of any further substitution on the benzene ring. These reactions are generally challenging due to the deactivating nature of the halogens.
Safety and Handling
As with any novel chemical intermediate, this compound should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.[14]
-
Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[15]
-
Storage: Store in a cool, dry, dark place in a tightly sealed container.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable building block for medicinal chemistry, embodying the structural features that make halogenated indazoles potent and versatile scaffolds. A thorough characterization, following the integrated workflow of physicochemical, spectroscopic, and chromatographic analyses outlined in this guide, is paramount. This systematic approach ensures the unambiguous confirmation of the molecule's structure and purity, providing the trustworthy foundation required for its successful application in the complex and demanding field of drug discovery.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir | MDPI [mdpi.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. 6-Chloro-4-fluoro-1H-indazole | C7H4ClFN2 | CID 24728444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 7-CHLORO-1H-INDAZOLE CAS#: 37435-12-4 [m.chemicalbook.com]
- 7. Page loading... [wap.guidechem.com]
- 8. lookchem.com [lookchem.com]
- 9. 6-Fluoro-1H-indazole | C7H5FN2 | CID 17842350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. application.wiley-vch.de [application.wiley-vch.de]
- 12. 1H-indazole hydrochloride [webbook.nist.gov]
- 13. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 14. fishersci.es [fishersci.es]
- 15. file.bldpharm.com [file.bldpharm.com]
The Indazole Scaffold: A Privileged Core in Modern Drug Discovery
A Technical Guide to the Diverse Biological Activities and Therapeutic Potential of Indazole Derivatives
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The indazole nucleus, a bicyclic heteroaromatic system composed of a fused benzene and pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry.[1] Its unique structural and electronic properties have made it a cornerstone in the design of a multitude of biologically active compounds. While rarely found in nature, synthetic indazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer, anti-inflammatory, antimicrobial, and neurological effects.[2][3] Several FDA-approved drugs, such as the multi-kinase inhibitors Pazopanib and Axitinib, underscore the clinical significance of this versatile core structure.[1] This in-depth technical guide provides a comprehensive overview of the diverse biological activities of indazole derivatives, delves into their mechanisms of action, and presents detailed, field-proven experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of the indazole scaffold.
The Indazole Core: Structural Features and Synthetic Versatility
Indazole (benzopyrazole) exists in two primary tautomeric forms: the more thermodynamically stable 1H-indazole and the 2H-indazole.[2][4] This structural duality, coupled with the numerous sites available for substitution on both the pyrazole and benzene rings, provides a rich chemical space for the generation of diverse molecular libraries. Modern synthetic strategies, ranging from classical condensation reactions to sophisticated metal-catalyzed cross-coupling and C-H activation, have enabled the efficient and regioselective synthesis of a vast array of indazole derivatives.[1][5] This synthetic tractability is a key driver behind the widespread exploration of indazoles in drug discovery programs.
Anticancer Activity: A Dominant Therapeutic Application
The most prominent and clinically validated application of indazole derivatives is in oncology.[6][7] These compounds have been successfully developed as inhibitors of various protein kinases, enzymes that play a critical role in the signaling pathways that drive cancer cell proliferation, survival, and angiogenesis.[8]
Mechanism of Action: Targeting Key Oncogenic Pathways
Indazole-based anticancer agents primarily exert their effects through the inhibition of receptor tyrosine kinases (RTKs) and other key intracellular kinases. This inhibition disrupts the downstream signaling cascades essential for tumor growth and progression.
A crucial strategy in cancer therapy is to inhibit angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[9] Pazopanib and Axitinib are prime examples of indazole-based multi-kinase inhibitors that target key drivers of angiogenesis.[10][11]
-
Pazopanib: This oral angiogenesis inhibitor targets VEGFR-1, -2, and -3, PDGFR-α and -β, and c-kit.[10][12][13] By blocking these receptors, Pazopanib disrupts the signaling pathways that promote the formation of new blood vessels, thereby impeding tumor growth.[14] It is approved for the treatment of advanced renal cell carcinoma and soft tissue sarcoma.[10][12]
-
Axitinib: Axitinib is a potent and selective second-generation tyrosine kinase inhibitor of VEGFR-1, -2, and -3.[9][15] It competitively binds to the ATP-binding pocket of these receptors, blocking their autophosphorylation and subsequent activation of downstream signaling pathways like the RAS/RAF/MEK/ERK (MAPK) pathway.[15] This leads to a reduction in endothelial cell proliferation, migration, and tube formation, ultimately suppressing tumor angiogenesis.[15]
The following diagram illustrates the signaling pathway targeted by Axitinib:
Caption: Axitinib inhibits VEGFR autophosphorylation, blocking downstream signaling.
Some indazole derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. For instance, compound 2f, a novel indazole derivative, was found to promote apoptosis in breast cancer cells by upregulating pro-apoptotic proteins like Bax and cleaved caspase-3, and downregulating the anti-apoptotic protein Bcl-2.[16] This compound also increased reactive oxygen species (ROS) levels and disrupted the mitochondrial membrane potential, further contributing to its apoptotic effect.[16]
Experimental Protocol: Cell Viability Assessment using MTT Assay
A fundamental step in evaluating the anticancer potential of indazole derivatives is to determine their effect on cancer cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.
Principle: The MTT assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture cancer cells of interest (e.g., 4T1 breast cancer cells) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the indazole derivative in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the indazole derivative. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank control (medium only).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Cell Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] * 100
-
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
The following diagram outlines the experimental workflow for the MTT assay:
Caption: Workflow for assessing cell viability with the MTT assay.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key contributor to various diseases, including cancer, cardiovascular disorders, and autoimmune diseases. Indazole derivatives have demonstrated significant anti-inflammatory properties, making them attractive candidates for the development of novel anti-inflammatory drugs.[17][18]
Mechanism of Action: Inhibition of Pro-inflammatory Mediators
The anti-inflammatory effects of indazoles are often attributed to their ability to inhibit key enzymes and signaling molecules involved in the inflammatory response.
-
Cyclooxygenase (COX) Inhibition: Some indazole derivatives have been shown to selectively inhibit COX-2, an enzyme responsible for the production of pro-inflammatory prostaglandins.[19][20] This mechanism is similar to that of non-steroidal anti-inflammatory drugs (NSAIDs).
-
Cytokine and Nitric Oxide Suppression: Studies have shown that indazole and its derivatives can inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β).[17][18] They can also suppress the production of nitric oxide (NO), a key inflammatory mediator.[18]
Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema Model
The carrageenan-induced paw edema model in rats is a classic and reliable method for evaluating the acute anti-inflammatory activity of new compounds.[17]
Principle: The subcutaneous injection of carrageenan into the rat paw induces a biphasic inflammatory response characterized by edema (swelling). The first phase is mediated by histamine and serotonin, while the second, more prolonged phase is associated with the production of prostaglandins and other inflammatory mediators. The ability of a compound to reduce this edema indicates its anti-inflammatory potential.
Step-by-Step Methodology:
-
Animal Acclimatization:
-
House male Wistar or Sprague-Dawley rats (150-200 g) in a controlled environment with a 12-hour light/dark cycle and free access to food and water for at least one week before the experiment.
-
-
Grouping and Dosing:
-
Divide the rats into several groups (n=6-8 per group):
-
Control Group: Receives the vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Standard Group: Receives a standard anti-inflammatory drug (e.g., Diclofenac, 10 mg/kg).
-
Test Groups: Receive different doses of the indazole derivative.
-
-
Administer the vehicle, standard drug, or test compound orally or intraperitoneally 30-60 minutes before carrageenan injection.
-
-
Induction of Edema:
-
Inject 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline into the sub-plantar region of the right hind paw of each rat.
-
-
Measurement of Paw Volume:
-
Measure the paw volume of each rat immediately before carrageenan injection (V₀) and at regular intervals after injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
-
-
Data Analysis:
-
Calculate the percentage of edema inhibition for each group at each time point using the following formula:
-
% Inhibition = [1 - (Vt - V₀)test / (Vt - V₀)control] * 100
-
Where Vt is the paw volume at time t.
-
-
Compare the results of the test groups with the control and standard groups using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).
-
Antimicrobial Activity: Combating Pathogenic Microorganisms
The rise of antimicrobial resistance is a major global health threat, necessitating the discovery of new antimicrobial agents with novel mechanisms of action. Indazole derivatives have shown promise as antibacterial and antifungal agents.[4][19]
Mechanism of Action: Targeting Essential Bacterial Processes
-
DNA Gyrase Inhibition: Some indazole derivatives have been identified as inhibitors of bacterial DNA gyrase (GyrB), an essential enzyme for DNA replication, repair, and recombination.[21] This is a clinically validated target for antibiotics like the fluoroquinolones.[21]
-
Other Mechanisms: The precise mechanisms of action for many antimicrobial indazoles are still under investigation, but they are thought to interfere with various essential cellular processes in bacteria and fungi.
Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[22][23]
Principle: A serial two-fold dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the wells are examined for visible growth to determine the MIC.
Step-by-Step Methodology:
-
Preparation of Inoculum:
-
Culture the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) on an appropriate agar medium overnight.
-
Prepare a suspension of the microorganism in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Preparation of Microtiter Plate:
-
Add 50 µL of sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to all wells of a 96-well plate.
-
Add 50 µL of the indazole derivative stock solution (at twice the highest desired final concentration) to the first well of each row.
-
Perform a serial two-fold dilution by transferring 50 µL from the first well to the second, and so on, down the row. Discard 50 µL from the last well.
-
This will result in 50 µL of varying concentrations of the compound in each well.
-
-
Inoculation:
-
Add 50 µL of the standardized inoculum to each well, bringing the final volume to 100 µL.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
-
Incubation:
-
Cover the plate and incubate at the appropriate temperature (e.g., 35-37°C for most bacteria) for 16-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity (growth).
-
The MIC is the lowest concentration of the indazole derivative at which there is no visible growth.
-
Neurological Applications: Modulating Central Nervous System Targets
Indazole derivatives have also shown potential in the treatment of neurological disorders by interacting with various targets in the central nervous system (CNS).[24][25]
Mechanism of Action: Targeting Enzymes and Receptors in the CNS
-
Monoamine Oxidase (MAO) Inhibition: Certain indazole derivatives have been identified as potent inhibitors of monoamine oxidase B (MAO-B), an enzyme involved in the degradation of dopamine.[2][24] MAO-B inhibitors are used in the treatment of Parkinson's disease to increase dopamine levels in the brain.[24]
-
Kinase Inhibition: Indazoles can also inhibit kinases involved in neurodegenerative processes, such as Glycogen Synthase Kinase 3 (GSK-3), which is implicated in the hyperphosphorylation of tau protein in Alzheimer's disease.[24][26]
-
Receptor Modulation: Some indazoles act as antagonists of the 5-HT3 receptor, which is involved in nausea and vomiting.[3] Granisetron, an indazole-containing drug, is used as an antiemetic in cancer chemotherapy.[3]
Conclusion and Future Perspectives
The indazole scaffold has proven to be an exceptionally versatile and fruitful starting point for the discovery of new therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, with significant successes in the fields of oncology, inflammation, infectious diseases, and neurology. The continued exploration of the chemical space around the indazole core, coupled with a deeper understanding of its interactions with biological targets, will undoubtedly lead to the development of novel and improved therapies for a range of human diseases. The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation of new indazole-based drug candidates, facilitating their translation from the laboratory to the clinic.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of Indazole Scaffold as Antibacterial and Antifungal Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Recent Advances in the Development of Indazole‐based Anticancer Agents | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Axitinib? [synapse.patsnap.com]
- 10. Pazopanib: a promising new agent in the treatment of soft tissue sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What is Axitinib used for? [synapse.patsnap.com]
- 12. The anti-tumour drug Pazopanib: Uses, Mechanism of action and Side effects_Chemicalbook [chemicalbook.com]
- 13. Pazopanib - Wikipedia [en.wikipedia.org]
- 14. urology-textbook.com [urology-textbook.com]
- 15. benchchem.com [benchchem.com]
- 16. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Design, synthesis and molecular docking study of some substituted 4,5- dihydro-2H-indazole derivatives as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. integra-biosciences.com [integra-biosciences.com]
- 24. benthamscience.com [benthamscience.com]
- 25. researchgate.net [researchgate.net]
- 26. Frontiers | AMI, an Indazole Derivative, Improves Parkinson’s Disease by Inhibiting Tau Phosphorylation [frontiersin.org]
The Indazole Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Ascendance of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in the structure of successful therapeutic agents. These are termed "privileged scaffolds" due to their ability to bind to multiple, diverse biological targets with high affinity. The indazole scaffold, a bicyclic aromatic heterocycle composed of a fused benzene and pyrazole ring, has firmly established itself as one such preeminent core.[1][2] While rarely found in nature, synthetic indazole derivatives have proven to be a treasure trove of pharmacological activity, leading to a host of FDA-approved drugs and clinical candidates.[3][4][5]
This guide provides a comprehensive technical overview of the indazole scaffold's role in drug discovery. We will delve into its fundamental physicochemical properties, explore key synthetic strategies, and analyze its application across a spectrum of therapeutic areas, with a particular focus on its profound impact in oncology. By synthesizing technical data with field-proven insights, this document aims to serve as a valuable resource for professionals engaged in the intricate process of drug design and development.
Part 1: Core Attributes of the Indazole Scaffold
The utility of the indazole ring in drug design is not accidental; it stems from a unique combination of structural and electronic properties that make it an ideal pharmacophore.
Structural Features and Tautomerism
The indazole nucleus consists of a benzene ring fused to a pyrazole ring. This fusion results in a stable, 10 π-electron aromatic system.[6] A critical feature of unsubstituted or N-H indazoles is the existence of tautomers, primarily the 1H-indazole and 2H-indazole forms. The 1H-indazole tautomer is thermodynamically more stable and is therefore the predominant form.[3][7] This tautomeric flexibility, along with the presence of two nitrogen atoms, provides multiple points for hydrogen bonding, which is crucial for molecular recognition at a biological target.[8]
Caption: Tautomeric forms of the indazole nucleus.
Indazole as a Bioisostere
A key reason for the indazole scaffold's success is its role as a bioisostere—a chemical group that can replace another with similar physical or chemical properties, producing a compound with retained or enhanced biological activity. Indazole is considered a bioisostere of several critical moieties:
-
Indole: The indazole ring effectively mimics the indole nucleus found in many biologically active molecules, such as serotonin. This substitution can maintain receptor affinity while altering metabolic properties or synthetic accessibility.[6][9]
-
Phenol/Catechol: The indazole ring can serve as a non-obvious bioisostere for phenols. This is particularly valuable because phenolic groups are often susceptible to rapid glucuronidation (a major metabolic pathway), leading to poor pharmacokinetic profiles. Replacing a phenol with an indazole can block this metabolic route, thereby improving a drug's in vivo stability and bioavailability.[7][10]
This bioisosteric versatility allows medicinal chemists to "scaffold hop" from known active series to novel indazole-based compounds, navigating around patent limitations and improving drug-like properties.[6]
Part 2: Synthetic Strategies for the Indazole Core
The accessibility of a scaffold is paramount for its exploration in drug discovery. Fortunately, a robust and diverse array of synthetic methods for constructing the indazole ring has been developed over the years, ranging from classical cyclization reactions to modern metal-catalyzed approaches.[3][11]
A generalized workflow often involves the cyclization of a suitably substituted benzene precursor.
Caption: General workflow for the synthesis of indazole derivatives.
Key Synthetic Methodologies
-
Classical Cyclizations: The first synthesis of an indazole was reported by Emil Fischer.[6] Many classical methods rely on the cyclization of ortho-substituted anilines or phenylhydrazones. For example, the treatment of diaryl ketone hydrazones with iodine can yield 1H-indazoles via direct aryl C-H amination in a metal-free process.[3]
-
Metal-Catalyzed Reactions: Modern synthetic chemistry has introduced powerful palladium- and copper-catalyzed reactions for indazole synthesis. These methods offer high efficiency and functional group tolerance. For instance, Pd-catalyzed oxidative benzannulation of pyrazoles and internal alkynes provides a route to substituted 1H-indazoles.[3]
-
Synthesis of 2H-Indazoles: While 1H-indazoles are more common, specific synthetic routes targeting the 2H-tautomer have been developed. Iodine-mediated synthesis from ortho-alkylazobenzenes via benzyl C-H functionalization is an efficient method for preparing a variety of 2H-indazoles.[3]
Experimental Protocol: Synthesis of 1-Aryl-5-nitro-1H-indazoles
This protocol describes a copper-catalyzed intramolecular N-arylation for the synthesis of 1-aryl-5-nitro-1H-indazoles, adapted from the literature.[3] This method exemplifies a modern approach to forming the indazole core.
Objective: To synthesize 1-aryl-5-nitro-1H-indazoles from 2-chloro-5-nitro-N'-arylbenzohydrazides.
Materials:
-
Substituted 2-chloro-5-nitro-N'-arylbenzohydrazide (1.0 equiv)
-
Copper(I) iodide (CuI) (0.2 equiv)
-
L-proline (0.4 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Dimethyl sulfoxide (DMSO) as solvent
Procedure:
-
To a sealed reaction vessel, add the 2-chloro-5-nitro-N'-arylbenzohydrazide (1.0 equiv), CuI (0.2 equiv), L-proline (0.4 equiv), and K₂CO₃ (2.0 equiv).
-
Evacuate the vessel and backfill with an inert atmosphere (e.g., Argon or Nitrogen).
-
Add anhydrous DMSO via syringe.
-
Heat the reaction mixture to 90 °C and stir for the time determined by reaction monitoring (e.g., 12-24 hours).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 1-aryl-5-nitro-1H-indazole.
Causality: The choice of a copper/L-proline catalytic system is crucial. Copper facilitates the key C-N bond-forming cross-coupling reaction, while L-proline acts as a ligand, stabilizing the copper catalyst and enhancing its reactivity and solubility. K₂CO₃ serves as the base required for the cyclization step.
Part 3: The Indazole Scaffold in Action: Therapeutic Applications
The structural and chemical versatility of the indazole scaffold has led to its incorporation into drugs for a wide array of diseases.[12][13] Its most significant impact to date has been in the field of oncology.
Caption: Diverse therapeutic applications of the indazole scaffold.
Oncology: A Cornerstone of Cancer Therapy
Indazole derivatives have emerged as powerful weapons in the fight against cancer, primarily through the inhibition of protein kinases.[14][15]
1. Protein Kinase Inhibition: Protein kinases are enzymes that regulate a vast number of cellular processes, including proliferation, survival, and angiogenesis.[1] Their dysregulation is a hallmark of cancer. The planar, aromatic indazole ring is an excellent bioisostere of the adenine portion of ATP, allowing it to bind competitively to the ATP-binding site of kinases and inhibit their function.[1][14]
| Drug Name | Primary Kinase Targets | Approved Indications | IC₅₀ (nM) (VEGFR-2) |
| Pazopanib | VEGFRs, PDGFRs, c-KIT | Renal Cell Carcinoma, Soft Tissue Sarcoma | 10-84[16] |
| Axitinib | VEGFRs 1, 2, 3 | Advanced Renal Cell Carcinoma | ~0.2 |
| Entrectinib | TRKA/B/C, ROS1, ALK | ROS1-positive NSCLC, NTRK fusion-positive solid tumors | ALK: 12 nM[3] |
| Linifanib | VEGFR, PDGFR | (Clinical Development) | 3[16] |
Table 1: Selected Indazole-Based Kinase Inhibitors in Oncology.[3][4][14][16]
Mechanism Insight: VEGFR-2 Inhibition Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process by which new blood vessels are formed to supply tumors with nutrients.[17] Indazole-based inhibitors like Pazopanib and Axitinib bind to the ATP pocket of the VEGFR-2 kinase domain, preventing its activation and downstream signaling, thereby cutting off the tumor's blood supply.[14]
2. PARP Inhibition: Niraparib is a potent inhibitor of Poly (ADP-ribose) polymerase (PARP) enzymes, which are involved in DNA repair.[3] In cancers with existing DNA repair defects (e.g., those with BRCA mutations), inhibiting PARP leads to a synthetic lethality, causing cancer cell death. Niraparib, with its indazole core, has been approved for the treatment of recurrent ovarian, fallopian tube, and primary peritoneal cancer.[3]
3. Other Anticancer Mechanisms: Beyond kinase and PARP inhibition, indazole derivatives have been shown to induce cancer cell apoptosis by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2.[18][19] Some derivatives also disrupt cancer cell migration and invasion by modulating matrix metalloproteinases.[18]
Beyond Oncology
-
Anti-inflammatory: Benzydamine is a non-steroidal anti-inflammatory drug (NSAID) containing a 1H-indazole scaffold, used for pain and inflammation relief.[3]
-
Antiemetic: Granisetron is a selective 5-HT3 receptor antagonist.[6] The 5-HT3 receptor is implicated in the vomiting reflex, and by blocking it, Granisetron effectively prevents the nausea and vomiting associated with chemotherapy and radiotherapy.[4]
-
Antimicrobial & Antiviral: Various indazole derivatives have demonstrated promising activity against bacteria, fungi, and viruses, including HIV.[3][6][12]
Part 4: Deep Dive into Structure-Activity Relationships (SAR)
Understanding the SAR is critical for optimizing a lead compound into a clinical candidate. The indazole scaffold allows for substitution at multiple positions, each influencing the compound's potency, selectivity, and pharmacokinetic properties.[20]
Case Study: SAR of Indazole-3-carboxamides as CRAC Channel Blockers
The Calcium-Release Activated Calcium (CRAC) channel is a key regulator of immune cell function, and its blockade is a therapeutic strategy for inflammatory and autoimmune diseases.[21] A study on indazole-3-carboxamides revealed critical SAR insights:
-
Linker Regiochemistry is Critical: The study found that the indazole-3-carboxamide linkage was essential for activity. The reverse amide isomer, an indazole with an N-acyl group at position 3, was completely inactive. This highlights a strict positional and orientational requirement for binding to the target.[21]
-
Substitution on the Amide Phenyl Ring:
-
Electron-withdrawing groups (e.g., -CF₃, -Cl) at the meta- or para-positions of the phenyl ring generally led to potent compounds.
-
The compound 12d , with a 3,5-bis(trifluoromethyl)phenyl group, was one of the most potent, inhibiting calcium influx with a sub-micromolar IC₅₀.[21]
-
-
Substitution on the Indazole Ring:
-
Small substituents at the C5 and C6 positions were tolerated.
-
Larger groups generally decreased activity, suggesting a sterically constrained binding pocket.
-
This case demonstrates how systematic modification of the indazole scaffold and its substituents can lead to the discovery of potent and selective modulators of a biological target. The causality is clear: the specific arrangement of atoms and functional groups dictates the precise interactions (e.g., hydrogen bonds, hydrophobic contacts) with the protein target, and even a subtle change like reversing an amide bond can completely abrogate binding and activity.[21]
Conclusion and Future Perspectives
The indazole scaffold is undeniably a cornerstone of modern medicinal chemistry. Its unique combination of physicochemical properties, synthetic accessibility, and ability to act as a bioisostere for key pharmacophores has cemented its status as a privileged structure.[1] From potent kinase inhibitors that have changed the standard of care in oncology to essential antiemetics and anti-inflammatory agents, the impact of indazole-based drugs is vast and continues to grow.[12][14]
Future research will likely focus on several key areas:
-
Novel Targets: Expanding the application of the indazole scaffold to new and challenging biological targets.[1]
-
Enhanced Selectivity: Designing derivatives with improved selectivity, particularly for kinase inhibitors, to minimize off-target effects and improve safety profiles.[22]
-
Multifunctional Agents: Developing multifunctional indazole derivatives that can modulate multiple targets simultaneously for complex diseases like cancer or neurodegenerative disorders.[6]
-
Innovative Synthesis: Creating more efficient, green, and regioselective synthetic methodologies to accelerate the discovery and development process.[23]
The exploration of the indazole scaffold is far from over. As our understanding of disease biology deepens and synthetic methodologies advance, this versatile core will undoubtedly continue to be the foundation for the next generation of innovative medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnrjournal.com [pnrjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Indazole as a Phenol Bioisostere: Structure-Affinity Relationships of GluN2B-Selective NMDA Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Methodological & Application
The Strategic Utility of 7-Chloro-6-fluoro-1H-indazole in Modern Organic Synthesis
Introduction: In the landscape of contemporary drug discovery and organic synthesis, the indazole scaffold stands out as a "privileged" heterocyclic motif, integral to a multitude of biologically active molecules.[1] Among its many derivatives, 7-Chloro-6-fluoro-1H-indazole has emerged as a particularly valuable building block. Its unique substitution pattern, featuring a chlorine atom at the 7-position and a fluorine atom at the 6-position, imparts distinct electronic and steric properties that medicinal chemists and synthetic organic chemists can strategically exploit. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
The indazole core is a bioisostere of indole and is found in numerous compounds with a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[2][3] The presence of halogen substituents on the benzene ring of the indazole scaffold can significantly influence the molecule's pharmacokinetic and pharmacodynamic profile. The 7-chloro and 6-fluoro substituents in the title compound offer handles for further functionalization and can modulate the acidity of the N-H proton, thereby influencing its reactivity in various chemical transformations.
Core Applications in Organic Synthesis
The primary synthetic utility of this compound lies in its role as a versatile precursor for the construction of more complex molecular architectures, particularly in the synthesis of kinase inhibitors. The two key reactive sites for elaboration are the nucleophilic nitrogen atoms of the pyrazole ring (N1 and N2) and the potential for cross-coupling reactions at the C-H or C-Cl bonds, although the latter is less commonly exploited directly without prior transformation.
N-Alkylation: A Gateway to Diverse Scaffolds
The alkylation of the indazole nitrogen is a fundamental transformation for introducing diversity and tuning the properties of the final compound. The regioselectivity of this reaction (alkylation at N1 versus N2) is a critical consideration and is heavily influenced by the substitution pattern on the indazole ring, as well as the reaction conditions.
Mechanistic Insights into Regioselectivity:
The presence of a substituent at the C7 position, such as the chlorine atom in this compound, exerts a significant steric influence on the adjacent N1 position. This steric hindrance often directs the incoming electrophile to the more accessible N2 position, particularly when bulky alkylating agents are used or under conditions that favor thermodynamic control.[2][3] Conversely, the electronic effects of the electron-withdrawing halogen substituents can also play a role in modulating the nucleophilicity of the two nitrogen atoms.
Application Note 1: Regioselective N-Alkylation
The selective alkylation of this compound is a cornerstone for building libraries of compounds for drug discovery. The predictable preference for N2-alkylation due to the C7-chloro substituent can be exploited to synthesize specific regioisomers.
Protocol 1: N2-Selective Alkylation with an Alkyl Halide
This protocol describes a general procedure for the N2-selective alkylation of this compound using an alkyl halide under basic conditions.
Materials:
-
This compound
-
Alkyl halide (e.g., 2-bromo-N,N-dimethylacetamide)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DMF or THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise. The reaction mixture may effervesce.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N2-alkylated product.
Expected Outcome and Discussion:
This protocol is expected to yield the N2-alkylated product as the major regioisomer. The steric bulk of the 7-chloro group effectively shields the N1 position, directing the alkyl halide to the N2 position. The choice of a strong base like NaH ensures complete deprotonation of the indazole, forming the indazolide anion, which then acts as the nucleophile.
| Substrate | Alkylating Agent | Base/Solvent | Major Product | Rationale for Selectivity |
| This compound | 2-bromo-N,N-dimethylacetamide | NaH / DMF | N2-alkylation | Steric hindrance from C7-Cl |
| 7-Nitro-1H-indazole | Alkyl Bromide | NaH / THF | N2-alkylation | Strong steric and electronic directing effect of the nitro group.[2][3] |
| 1H-Indazole | Alkyl Bromide | NaH / THF | N1-alkylation | Less steric hindrance at N1.[2][3] |
Visualization of the N-Alkylation Workflow:
Caption: General workflow for the N-alkylation of this compound.
Transition Metal-Catalyzed Cross-Coupling Reactions
While N-alkylation is a primary application, the halogen atoms on the benzene ring of this compound also present opportunities for transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions allow for the formation of C-C, C-N, and C-C (alkyne) bonds, respectively, providing a powerful means to further diversify the indazole scaffold.
Although direct coupling at the C7-Cl position is challenging due to the high bond dissociation energy, this position can be functionalized after conversion to a more reactive group like a bromo, iodo, or triflate group. However, for the purpose of this guide, we will focus on reactions that can be performed on a related, more reactive halo-indazole to illustrate the general principles that would be applicable to a suitably activated derivative of this compound.
Application Note 2: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds between an organoboron compound and a halide or triflate. This reaction is particularly valuable for synthesizing biaryl structures, which are common motifs in kinase inhibitors.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling of a Bromo-Indazole Derivative
This protocol provides a general procedure for the Suzuki-Miyaura coupling of a bromo-indazole with an arylboronic acid. This serves as a model for the type of transformation that could be applied to a suitably functionalized derivative of this compound.
Materials:
-
Bromo-indazole derivative (e.g., 7-Bromo-1H-indazole)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel, combine the bromo-indazole (1.0 eq), arylboronic acid (1.2-1.5 eq), palladium catalyst (0.05-0.1 eq), and base (2.0-3.0 eq).
-
Add the solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Visualization of the Suzuki-Miyaura Coupling Catalytic Cycle:
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound is a valuable and versatile building block in organic synthesis, particularly for the development of novel therapeutic agents. Its unique substitution pattern allows for strategic and often regioselective functionalization, primarily through N-alkylation reactions that are directed to the N2 position due to the steric influence of the C7-chloro group. Furthermore, the halogenated benzene ring provides a platform for diversification through various transition metal-catalyzed cross-coupling reactions. The protocols and mechanistic discussions provided in this guide are intended to serve as a practical resource for researchers, enabling them to effectively harness the synthetic potential of this important heterocyclic compound.
References
Application Notes & Protocols: 7-Chloro-6-fluoro-1H-indazole as a Strategic Building Block for Bioactive Molecules
Introduction: The Strategic Importance of Halogenated Indazoles in Medicinal Chemistry
The indazole scaffold is a prominent privileged structure in modern drug discovery, recognized for its ability to mimic the hydrogen bonding patterns of purines and serve as a versatile template for a wide range of therapeutic agents.[1][2] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including potent kinase inhibition, anti-inflammatory, and anti-cancer properties.[1][3] The strategic introduction of halogen atoms, particularly fluorine and chlorine, onto the indazole core is a well-established medicinal chemistry tactic to modulate a molecule's physicochemical and pharmacokinetic profile.[4]
Fluorine, with its high electronegativity and small van der Waals radius, can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and modulate pKa, thereby improving cell permeability and oral bioavailability.[4][5] Chlorine, a larger and more lipophilic halogen, can provide additional steric bulk to fill hydrophobic pockets in target proteins and serve as a synthetic handle for further diversification through cross-coupling reactions.
The specific substitution pattern of 7-chloro-6-fluoro-1H-indazole presents a unique combination of these attributes. The fluorine at the 6-position and chlorine at the 7-position significantly influence the electronic distribution of the bicyclic system, impacting the acidity of the N-H proton and the regioselectivity of subsequent functionalization reactions. This guide provides a comprehensive overview of the properties of this compound and detailed protocols for its application in the synthesis of kinase inhibitors, a class of molecules where this building block has found significant utility.
Physicochemical Properties of this compound
A clear understanding of the physical and chemical properties of a building block is fundamental to its effective use in multi-step synthesis.
| Property | Value | Source |
| CAS Number | 1414870-63-5 | [6][7] |
| Molecular Formula | C₇H₄ClFN₂ | [6] |
| Molecular Weight | 170.58 g/mol | [6] |
| Appearance | Off-white to light yellow solid | Supplier Data |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO, THF) | General chemical knowledge |
Synthetic Strategy: Elaboration of the Indazole Core
The primary utility of this compound in the synthesis of bioactive molecules, particularly kinase inhibitors, lies in its sequential functionalization at the N1 and C3 positions. A common and effective synthetic strategy involves an initial N-alkylation or N-arylation reaction, followed by a C-H activation/arylation at the C3 position. This approach allows for the convergent assembly of complex molecules with high levels of diversity.
The N-H of the indazole pyrazole ring is nucleophilic and can be readily substituted. However, a significant challenge in indazole chemistry is controlling the regioselectivity of this substitution, as reactions can occur at either the N1 or N2 position, leading to mixtures of isomers.[8][9] The electronic and steric effects of the substituents on the benzene ring, along with the choice of base and solvent, play a crucial role in directing the outcome of this reaction.[10][11] For many kinase inhibitors, the N1-substituted regioisomer is the desired product.
Following N1-functionalization, the C3 position becomes a key site for introducing further complexity, often involving the installation of an aryl or heteroaryl group that can interact with the hinge region of the kinase active site.[12][13]
Figure 1: General synthetic workflow for kinase inhibitor synthesis.
Application Protocol 1: Regioselective N1-Arylation of this compound
Objective: To describe a reliable protocol for the regioselective N1-arylation of this compound using a copper-catalyzed Ullmann-type coupling reaction. This method is foundational for preparing intermediates for a wide array of bioactive molecules.
Causality and Rationale: The N-arylation of indazoles is a critical transformation. While palladium-catalyzed Buchwald-Hartwig amination is a powerful tool, traditional copper-catalyzed Ullmann conditions often provide excellent regioselectivity for N1-arylation, especially with electron-deficient indazoles.[14][15] The choice of a strong base like potassium hydroxide (KOH) is essential to deprotonate the indazole N-H, forming the nucleophilic indazolide anion. Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are excellent solvents for this type of reaction due to their high boiling points and ability to dissolve the inorganic base and organometallic intermediates.[13][14] 1,10-Phenanthroline is often used as a ligand to stabilize the copper catalyst and accelerate the reaction.[14]
Materials:
-
This compound (1.0 mmol, 170.6 mg)
-
Substituted Aryl Iodide (e.g., 4-Iodotoluene) (1.2 mmol)
-
Copper(I) Iodide (CuI) (0.1 mmol, 19.0 mg)
-
Potassium Hydroxide (KOH) (2.0 mmol, 112.2 mg)
-
1,10-Phenanthroline (0.22 mmol, 40.0 mg)
-
Anhydrous Dimethylformamide (DMF) (5 mL)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Step-by-Step Protocol:
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound (170.6 mg), the chosen aryl iodide (1.2 mmol), CuI (19.0 mg), 1,10-phenanthroline (40.0 mg), and finely ground KOH (112.2 mg).
-
Solvent Addition: Add 5 mL of anhydrous DMF to the Schlenk tube via syringe.
-
Reaction Execution: Seal the tube and heat the reaction mixture to 120 °C in a pre-heated oil bath with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting indazole is consumed (typically 12-24 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with 25 mL of ethyl acetate and 25 mL of water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with 20 mL of ethyl acetate.
-
Washing: Combine the organic layers and wash with brine (2 x 25 mL) to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure N1-aryl-7-chloro-6-fluoro-1H-indazole.
Application Protocol 2: Palladium-Catalyzed C3-Arylation
Objective: To functionalize the C3 position of the N1-substituted indazole intermediate via a direct C-H arylation reaction.
Causality and Rationale: Direct C-H activation is a powerful and atom-economical strategy that avoids the need for pre-functionalization (e.g., halogenation or borylation) of the indazole core.[12] Palladium(II) acetate is a common and effective catalyst for this transformation. The choice of ligand is critical; bidentate nitrogen-based ligands like 1,10-phenanthroline (Phen) have been shown to be effective in promoting the C3-arylation of N1-substituted indazoles.[12] A carbonate base, such as Cesium Carbonate (Cs₂CO₃), is used to facilitate the C-H activation step. High temperatures are typically required to overcome the activation energy for C-H bond cleavage.[12]
Materials:
-
N1-Aryl-7-chloro-6-fluoro-1H-indazole (from Protocol 1) (1.0 mmol)
-
Substituted Aryl Iodide (1.5 mmol)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.1 mmol, 22.4 mg)
-
1,10-Phenanthroline (Phen) (0.1 mmol, 18.0 mg)
-
Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 651.8 mg)
-
Anhydrous Toluene (5 mL)
Step-by-Step Protocol:
-
Reaction Setup: In a sealed tube, combine the N1-aryl-7-chloro-6-fluoro-1H-indazole (1.0 mmol), the aryl iodide (1.5 mmol), Pd(OAc)₂ (22.4 mg), 1,10-phenanthroline (18.0 mg), and Cs₂CO₃ (651.8 mg).
-
Solvent Addition: Add 5 mL of anhydrous toluene.
-
Reaction Execution: Seal the tube tightly and heat the mixture to 160 °C with vigorous stirring for 48-72 hours.
-
Monitoring: Monitor the reaction by LC-MS to confirm the formation of the desired product.
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the final 1,3-disubstituted indazole product.
Figure 2: Experimental workflow for the two-step synthesis protocol.
Trustworthiness and Self-Validation
The protocols described are based on well-established and frequently cited methodologies in synthetic organic chemistry.[12][14]
-
Cross-Validation: The progress of each reaction should be meticulously monitored by at least two analytical methods (e.g., TLC and LC-MS) to confirm the consumption of starting materials and the formation of the product.
-
Spectroscopic Confirmation: The structure and purity of the final product and key intermediates must be rigorously confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The expected shifts and coupling constants for the aromatic protons on the indazole core will be indicative of the correct regioisomer.
-
Yield Reproducibility: The reported yield ranges are typical for these types of reactions. Consistent yields across multiple runs, after optimization, serve as a validation of the protocol's robustness.
Conclusion
This compound is a highly valuable and strategic building block for the construction of complex bioactive molecules. Its unique halogenation pattern provides medicinal chemists with a tool to fine-tune pharmacokinetic properties while offering distinct reactivity for controlled, sequential functionalization. The protocols detailed herein for N1- and C3-arylation provide a robust and versatile framework for researchers in drug discovery to access novel kinase inhibitors and other potential therapeutic agents. The logical application of modern cross-coupling and C-H activation chemistry enables the efficient elaboration of this privileged scaffold, paving the way for the discovery of next-generation medicines.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. researchgate.net [researchgate.net]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | 1414870-63-5 [amp.chemicalbook.com]
- 7. 1414870-63-5|this compound|BLD Pharm [bldpharm.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 10. researchgate.net [researchgate.net]
- 11. research.ucc.ie [research.ucc.ie]
- 12. A Robust Protocol for Pd(II)-catalyzed C-3 Arylation of (1H) Indazoles and Pyrazoles: Total Synthesis of Nigellidine Hydrobromide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application of 7-Chloro-6-fluoro-1H-indazole in Kinase Inhibitor Development: A Guide for Researchers
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of the 7-Chloro-6-fluoro-1H-indazole scaffold in the development of potent and selective kinase inhibitors. We will delve into the rationale for its use, provide detailed synthetic protocols for a representative inhibitor, and outline robust methodologies for its biological evaluation.
The Rationale: Why this compound?
The indazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved kinase inhibitors like Axitinib and Pazopanib.[1][2] Its unique bicyclic structure, composed of a benzene ring fused to a pyrazole ring, allows it to function as an effective hinge-binder, forming critical hydrogen bond interactions within the ATP-binding pocket of various kinases.[3]
The strategic placement of halogen atoms on this scaffold is a powerful tool for modulating a compound's physicochemical and pharmacological properties. The introduction of fluorine and chlorine at the 6- and 7-positions, respectively, is predicated on several key principles of modern drug design:
-
Modulation of pKa and Lipophilicity: Halogens, particularly fluorine, can lower the pKa of nearby nitrogen atoms, influencing the compound's ionization state and its ability to engage in specific hydrogen bonds. This can also fine-tune the overall lipophilicity, impacting cell permeability and metabolic stability.
-
Enhanced Binding Affinity: The electron-withdrawing nature of chlorine and fluorine can create favorable orthogonal interactions with amino acid residues in the kinase active site, potentially increasing binding affinity and potency.[4]
-
Metabolic Stability: Halogenation can block sites of potential metabolism, thereby increasing the compound's half-life and bioavailability.
-
Kinase Selectivity: The specific substitution pattern of halogens can exploit subtle differences in the topographies of various kinase active sites, enabling the development of highly selective inhibitors. This is crucial for minimizing off-target effects and improving the therapeutic window.
While public-domain literature has yet to detail a specific kinase inhibitor incorporating the this compound moiety, its structural alerts strongly suggest its potential as a valuable building block. For the purpose of this guide, we will focus on its application in the development of inhibitors for AXL receptor tyrosine kinase, a compelling and validated cancer target.[5][6] Overexpression of AXL is linked to poor prognosis and drug resistance in numerous cancers, making it a high-priority target for novel therapeutics.[7][8]
AXL Kinase Signaling Pathway
AXL is a member of the TAM (Tyro3, AXL, Mer) family of receptor tyrosine kinases.[5][9] Upon binding to its ligand, Growth Arrest-Specific 6 (Gas6), AXL dimerizes and autophosphorylates its intracellular kinase domain. This phosphorylation event triggers the activation of multiple downstream signaling cascades, including the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways, which collectively promote cell survival, proliferation, migration, and therapeutic resistance.[9][10]
Caption: The AXL signaling pathway, initiated by Gas6 binding.
Synthesis of a Representative AXL Inhibitor
We will now detail a plausible synthetic route for a representative AXL inhibitor, AXL-761-I , which incorporates the this compound core. This synthesis is based on established methodologies for indazole synthesis and derivatization.[1][11][12]
Part 1: Synthesis of this compound (Intermediate 3)
The synthesis of the core scaffold begins with a commercially available substituted benzonitrile.
Caption: Synthesis of the core this compound scaffold.
Protocol:
-
Diazotization: To a stirred solution of 2-Amino-4-chloro-5-fluorobenzonitrile (1.0 eq) in 6M Hydrochloric Acid at 0-5 °C, add a solution of Sodium Nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir the resulting mixture for 30 minutes.
-
Reduction and Cyclization: In a separate flask, prepare a solution of Tin(II) Chloride (3.0 eq) in concentrated Hydrochloric Acid. Cool this solution to 0-5 °C and add the diazonium salt solution prepared in step 1 dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Work-up: Basify the reaction mixture with a saturated solution of Sodium Hydroxide until pH > 10, while maintaining the temperature below 20 °C. Extract the aqueous layer with Ethyl Acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Sodium Sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a Hexane/Ethyl Acetate gradient) to afford this compound as a solid.
Part 2: Synthesis of Representative AXL Inhibitor (AXL-761-I)
This part involves a Suzuki coupling to introduce a pyridine moiety, a common feature in many kinase inhibitors, followed by an amidation reaction.
Caption: Final steps in the synthesis of the representative AXL inhibitor.
Protocol:
-
Iodination: To a solution of this compound (1.0 eq) in N,N-Dimethylformamide (DMF), add N-Iodosuccinimide (NIS) (1.2 eq). Stir the reaction at room temperature for 4-6 hours. After completion (monitored by TLC), pour the reaction mixture into water and extract with Ethyl Acetate. The combined organic layers are washed, dried, and concentrated to yield 7-Chloro-6-fluoro-3-iodo-1H-indazole, which can often be used without further purification.
-
Suzuki Coupling: To a degassed mixture of 7-Chloro-6-fluoro-3-iodo-1H-indazole (1.0 eq), Pyridine-4-boronic acid (1.5 eq), and Sodium Carbonate (3.0 eq) in a Dioxane/Water (4:1) solvent system, add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq). Heat the mixture at 90 °C under a nitrogen atmosphere for 8-12 hours.
-
Work-up: Cool the reaction, dilute with water, and extract with Ethyl Acetate. Wash the combined organic layers with brine, dry over Sodium Sulfate, and concentrate. Purify the residue by column chromatography to yield the Suzuki coupling product.
-
Amidation: The final amidation step will depend on the specific side chain being added. As a representative example, coupling with a carboxylic acid would proceed as follows: To a solution of the Suzuki product (1.0 eq), the desired carboxylic acid (1.2 eq), and HATU (1.3 eq) in DMF, add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir at room temperature for 12-24 hours.
-
Final Purification: After completion, dilute with water and extract with Ethyl Acetate. The organic layer is washed, dried, and concentrated. The final compound, AXL-761-I, is purified by preparative HPLC to yield a highly pure product for biological testing.
Biological Evaluation of the Representative Inhibitor
Biochemical Kinase Assay: TR-FRET for AXL Activity
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust, homogeneous assay format ideal for high-throughput screening and IC₅₀ determination.[13][14]
Principle: The assay measures the phosphorylation of a biotinylated peptide substrate by the AXL kinase. A Europium-labeled anti-phosphotyrosine antibody serves as the donor fluorophore, and a Streptavidin-conjugated acceptor fluorophore (e.g., APC) binds to the biotinylated peptide. When the peptide is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity, resulting in a FRET signal.[15]
Protocol:
-
Reagent Preparation: Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Prepare serial dilutions of the test inhibitor (AXL-761-I) in DMSO, then dilute further in the reaction buffer.
-
Kinase Reaction: In a 384-well assay plate, add the test inhibitor, recombinant AXL kinase, and a biotinylated peptide substrate.
-
Initiation: Start the reaction by adding ATP to a final concentration equivalent to the Km for AXL.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes.
-
Detection: Stop the reaction by adding a detection solution containing EDTA, a Europium-labeled anti-phosphotyrosine antibody, and a Streptavidin-conjugated acceptor.
-
Reading: Incubate for another 60 minutes at room temperature to allow for antibody binding. Read the plate on a TR-FRET enabled plate reader (Excitation: ~340 nm, Emission: Donor at ~615 nm and Acceptor at ~665 nm).
-
Data Analysis: Calculate the TR-FRET ratio (Acceptor/Donor). Plot the ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
| Compound | Target Kinase | Assay Format | Representative IC₅₀ (nM) |
| AXL-761-I | AXL | TR-FRET | 5 - 50 |
| Reference Inhibitor | AXL | TR-FRET | Varies |
Note: The IC₅₀ value for the hypothetical AXL-761-I is an estimated range based on the potency of similar halogenated indazole-based AXL inhibitors found in the literature.
Cell-Based Assay: Western Blot for AXL Phosphorylation
This assay determines the ability of the inhibitor to block AXL autophosphorylation in a cellular context, providing a measure of its target engagement and cellular potency.[16][17]
Protocol:
-
Cell Culture and Treatment: Plate an AXL-expressing cancer cell line (e.g., H1299) and allow cells to adhere overnight. Starve the cells in serum-free media for 4-6 hours.
-
Inhibitor Incubation: Treat the cells with various concentrations of AXL-761-I for 2-4 hours.
-
Stimulation: Stimulate the cells with recombinant human Gas6 for 15-30 minutes to induce AXL phosphorylation. Include a non-stimulated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and probe with a primary antibody specific for phosphorylated AXL (p-AXL). Subsequently, strip the membrane and re-probe with an antibody for total AXL to confirm equal loading. An antibody for a housekeeping protein (e.g., GAPDH or β-actin) should also be used as a loading control.
-
Detection: Use an appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the p-AXL signal to the total AXL signal to determine the extent of inhibition at each compound concentration.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The strategic di-halogenation pattern is designed to confer advantageous properties, including enhanced potency, selectivity, and metabolic stability. By focusing on high-value oncology targets like AXL kinase, and employing robust synthetic and biological evaluation protocols as outlined in this guide, researchers can effectively leverage this scaffold to discover and develop next-generation targeted therapies.
References
- 1. Page loading... [guidechem.com]
- 2. US6534524B1 - Indazole compounds and pharmaceutical compositions for inhibiting protein kinases, and methods for their use - Google Patents [patents.google.com]
- 3. escholarship.org [escholarship.org]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pure.ed.ac.uk [pure.ed.ac.uk]
- 9. mdpi.com [mdpi.com]
- 10. AXL receptor tyrosine kinase - Wikipedia [en.wikipedia.org]
- 11. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. columbiabiosciences.com [columbiabiosciences.com]
- 14. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Comprehensive Analytical Characterization of 7-Chloro-6-fluoro-1H-indazole
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction
7-Chloro-6-fluoro-1H-indazole is a halogenated aromatic heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a key building block in the synthesis of pharmacologically active molecules, its structural integrity, purity, and stability are paramount.[1][2] The precise placement of the chloro and fluoro substituents on the indazole scaffold can critically influence the molecule's biological activity and pharmacokinetic properties. Therefore, a robust and multi-faceted analytical approach is essential for its definitive characterization.
This application note provides a comprehensive guide to the analytical methods for the characterization of this compound. We will delve into chromatographic and spectroscopic techniques, presenting detailed protocols and explaining the causality behind experimental choices. This integrated approach ensures a self-validating system for quality control, impurity profiling, and structural confirmation, meeting the rigorous demands of research and drug development.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is the first step in developing appropriate analytical methods. These properties guide decisions on solvent selection, chromatographic conditions, and sample handling.
| Property | Value | Source |
| Chemical Structure | ||
| CAS Number | 1414870-63-5 | [3][4] |
| Molecular Formula | C₇H₄ClFN₂ | [3] |
| Molecular Weight | 170.57 g/mol | [3] |
| Melting Point | Data not readily available. Similar chlorinated indazoles have melting points in the range of 135-148 °C.[5][6] | |
| Solubility | Expected to be soluble in common organic solvents such as methanol, acetonitrile, and DMSO.[7] |
Part 1: Chromatographic Purity and Identity Assessment
Chromatographic techniques are the cornerstone for assessing the purity of chemical compounds and resolving them from synthesis-related impurities or degradation products.
High-Performance Liquid Chromatography (HPLC-UV)
Expertise & Rationale: HPLC is the gold standard for determining the purity of non-volatile and thermally labile compounds like this compound. Reversed-phase chromatography, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase, is exceptionally effective for separating aromatic heterocyclic compounds from their potential impurities, which may vary slightly in polarity. The inclusion of a mild acid (e.g., formic or phosphoric acid) in the mobile phase helps to ensure sharp, symmetrical peak shapes by suppressing the ionization of any acidic or basic functional groups.[8][9]
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.
-
Sample Preparation:
-
Prepare a stock solution of this compound at 1.0 mg/mL in acetonitrile.
-
Prepare a working standard of 0.1 mg/mL by diluting the stock solution with a 50:50 mixture of acetonitrile and water.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
Time (min) %A %B 0.0 90 10 20.0 10 90 25.0 10 90 25.1 90 10 | 30.0 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.[10]
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: 220 nm.[11]
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Determine the purity by calculating the peak area percentage of the main peak relative to the total area of all peaks.
-
Caption: HPLC workflow for purity assessment.
Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Rationale: GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. For this compound, it serves a dual purpose: confirming the molecular weight through the mass spectrometer and identifying any volatile impurities that may not be detected by HPLC.[12][13] Electron Impact (EI) ionization provides a reproducible fragmentation pattern that acts as a "fingerprint" for the compound, aiding in its structural confirmation.
-
Instrumentation: A GC system coupled to a Mass Spectrometer with an EI source.
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in a suitable volatile solvent like methanol or ethyl acetate.
-
Chromatographic Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[14]
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
-
Mass Spectrometry Conditions:
-
Ion Source: Electron Impact (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Scan Range: 40-400 m/z.
-
-
Data Analysis:
-
Examine the Total Ion Chromatogram (TIC) for peaks.
-
Analyze the mass spectrum of the main peak to identify the molecular ion (M⁺) at m/z 170.
-
Compare the fragmentation pattern to known patterns of indazole derivatives to confirm identity.[15]
-
Part 2: Definitive Structural Elucidation
Spectroscopic methods provide detailed information about the molecular structure, connectivity of atoms, and functional groups. They are indispensable for the unambiguous confirmation of the chemical structure of this compound.[16]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Rationale: NMR is the most powerful technique for absolute structure determination in solution.[17] ¹H NMR confirms the number and environment of protons, ¹³C NMR identifies the carbon skeleton, and ¹⁹F NMR is crucial for confirming the presence and environment of the fluorine atom. For indazoles, NMR is particularly vital for distinguishing between N-1 and N-2 isomers that can form during synthesis.[18]
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often preferred as it can help in observing the exchangeable N-H proton.[19]
-
¹H NMR Spectroscopy:
-
Acquire a standard one-dimensional proton spectrum.
-
Expected Signals: Look for signals in the aromatic region (typically 7.0-8.5 ppm) corresponding to the protons on the benzene ring. An exchangeable, often broad, signal for the N-H proton may be observed at a higher chemical shift (>10 ppm).[19][20]
-
-
¹³C NMR Spectroscopy:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Expected Signals: Expect seven distinct signals for the seven carbon atoms in the molecule. The chemical shifts will be characteristic of the aromatic and heterocyclic rings.[20]
-
-
¹⁹F NMR Spectroscopy:
-
Acquire a proton-decoupled ¹⁹F spectrum.
-
Expected Signals: A single signal is expected for the fluorine atom. Its chemical shift and coupling to nearby protons (if not decoupled) can provide further structural confirmation.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Rationale: FTIR is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of specific chemical bonds. For this compound, FTIR can confirm the presence of the N-H bond, the aromatic ring system, and the carbon-halogen bonds.[14][21]
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.
-
Data Analysis & Expected Bands:
Liquid Chromatography-Mass Spectrometry (LC-MS)
Expertise & Rationale: Coupling HPLC with mass spectrometry provides an additional layer of confirmation. It combines the separation power of LC with the mass-resolving power of MS, allowing for the accurate mass determination of the parent compound and any separated impurities. Electrospray ionization (ESI) is a soft ionization technique ideal for polar molecules like indazoles, typically yielding the protonated molecular ion [M+H]⁺.[8]
-
Instrumentation: An HPLC system coupled to a mass spectrometer with an ESI source.
-
LC Conditions: Use the same HPLC protocol as described in section 1.1.
-
MS Conditions:
-
Ionization Mode: ESI, Positive (+).
-
Scan Range: 50-500 m/z.
-
Data Analysis: Extract the mass spectrum for the main chromatographic peak. Confirm the presence of the protonated molecular ion [M+H]⁺ at an m/z value of 171.57 (calculated for C₇H₅ClFN₂⁺).
-
This diagram illustrates how the different analytical techniques are integrated to provide a complete characterization of the molecule.
Caption: Integrated workflow for comprehensive analysis.
References
- 1. 7-Chloro-5-fluoro-1H-indazole [myskinrecipes.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1414870-63-5|this compound|BLD Pharm [bldpharm.com]
- 4. This compound | 1414870-63-5 [amp.chemicalbook.com]
- 5. 7-CHLORO-1H-INDAZOLE CAS#: 37435-12-4 [m.chemicalbook.com]
- 6. Indazole | 271-44-3 [chemicalbook.com]
- 7. lookchem.com [lookchem.com]
- 8. benchchem.com [benchchem.com]
- 9. public.pensoft.net [public.pensoft.net]
- 10. mdpi.com [mdpi.com]
- 11. ptfarm.pl [ptfarm.pl]
- 12. researchgate.net [researchgate.net]
- 13. Identification and quantification of 10 indole/indazole carboxamide synthetic cannabinoids in 36 herbal blends by gas chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. 1H-Indazole | C7H6N2 | CID 9221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. application.wiley-vch.de [application.wiley-vch.de]
- 20. rsc.org [rsc.org]
- 21. researchgate.net [researchgate.net]
Application Notes & Protocols: The Strategic Use of 7-Chloro-6-fluoro-1H-indazole in the Synthesis of Kinase Inhibitor Scaffolds
Prepared by: Senior Application Scientist, Gemini Division
Introduction
The indazole nucleus is a prominent nitrogen-containing heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its prevalence in a wide array of biologically active compounds.[1][2] Its unique structure, consisting of a benzene ring fused to a pyrazole ring, serves as a "privileged scaffold" for designing ligands that target various physiological pathways.[3][4] Among the vast library of indazole derivatives, 7-Chloro-6-fluoro-1H-indazole stands out as a highly functionalized and strategic building block. The specific placement of chloro and fluoro substituents on the benzene ring provides chemists with precise tools for modulating electronic properties, metabolic stability, and binding interactions of the final drug molecule.
This guide provides an in-depth look at the application of this compound, focusing on its critical role as a key intermediate in the synthesis of potent kinase inhibitors. Specifically, we will detail its application in the synthesis of a precursor to Nintedanib, a triple angiokinase inhibitor that targets VEGFR, FGFR, and PDGFR tyrosine kinases.[5][6] The protocols and insights provided herein are designed for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic campaigns.
Section 1: Physicochemical Properties and Handling
Understanding the fundamental properties of this compound is paramount for its successful application. The compound's reactivity is heavily influenced by the electron-withdrawing nature of the halogen substituents and the acidic proton on the indazole nitrogen.
| Property | Value |
| Molecular Formula | C₇H₄ClFN₂ |
| Molecular Weight | 170.58 g/mol |
| CAS Number | 885521-93-1 |
| Appearance | Off-white to light yellow crystalline solid |
| Solubility | Soluble in polar organic solvents (DMF, DMSO, THF, Ethyl Acetate); sparingly soluble in non-polar solvents. |
Handling and Storage:
-
Store in a cool, dry, well-ventilated area away from incompatible substances.
-
The compound is stable under normal conditions, but like most N-H containing heterocycles, it can be sensitive to strong bases and oxidizing agents.
-
Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn during handling.
Section 2: Core Application - Synthesis of a Nintedanib Precursor
The primary and most well-documented application of this compound is its use as a nucleophile in the construction of complex pharmaceutical targets. The key transformation is the regioselective N-arylation of the indazole ring, typically at the more thermodynamically stable N1 position, with an electrophilic partner.[1][7] In the context of Nintedanib synthesis, this partner is a reactive indolinone core.
Mechanistic Rationale:
The synthesis hinges on a C-N cross-coupling reaction. The indazole, after deprotonation by a suitable base, becomes a potent nucleophile. This nucleophile then attacks an electrophilic carbon on the coupling partner, often activated by a transition metal catalyst like palladium or copper. The choice of catalyst, ligand, base, and solvent is critical to ensure high yield, regioselectivity, and functional group tolerance. Palladium-catalyzed Buchwald-Hartwig amination is a particularly robust and widely-used method for this type of transformation due to its broad substrate scope and high efficiency.[8]
Synthetic Workflow Overview:
The following diagram illustrates the strategic position of this compound in the synthetic pathway toward a complex API like Nintedanib.
Caption: Role of this compound in API synthesis.
Section 3: Detailed Experimental Protocol - Palladium-Catalyzed N-Arylation
This section provides a representative, field-proven protocol for the N-arylation of this compound with a generic aryl halide, based on established Buchwald-Hartwig amination principles.[8]
Principle: This protocol utilizes a palladium(II) acetate catalyst in combination with a bulky, electron-rich phosphine ligand (XPhos). This catalytic system is highly effective for coupling N-H containing heterocycles with aryl halides. A carbonate or phosphate base is used to deprotonate the indazole in situ, generating the active nucleophile for the catalytic cycle. The reaction is performed under an inert atmosphere to prevent the oxidation and deactivation of the palladium catalyst.
Reagents and Materials:
| Reagent/Material | Purpose |
| This compound | Starting Material (Nucleophile) |
| Aryl Halide (e.g., Aryl Bromide) | Starting Material (Electrophile) |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Precursor |
| XPhos | Ligand |
| Cesium Carbonate (Cs₂CO₃) | Base |
| 1,4-Dioxane or Toluene | Anhydrous, Degassed Solvent |
| Schlenk tube or similar reaction vessel | For inert atmosphere reaction |
| Magnetic stirrer and hotplate | For heating and agitation |
| Inert Gas (Nitrogen or Argon) | To prevent catalyst oxidation |
Step-by-Step Protocol:
-
Reaction Setup (Inert Atmosphere):
-
Causality: The Pd(0) active catalyst, formed in situ from Pd(OAc)₂, is sensitive to oxygen. All steps must be performed under an inert atmosphere (e.g., in a glovebox or using a Schlenk line) to ensure catalytic activity and prevent yield loss.
-
To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the aryl halide (1.1 mmol, 1.1 equiv), cesium carbonate (1.5 mmol, 1.5 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).
-
-
Solvent Addition:
-
Evacuate and backfill the Schlenk tube with inert gas three times to ensure a completely inert environment.
-
Add anhydrous, degassed 1,4-dioxane (5 mL) via syringe.
-
Causality: Using anhydrous and degassed solvent is critical. Water can interfere with the base and catalytic cycle, while dissolved oxygen can deactivate the catalyst.
-
-
Reaction Execution:
-
Seal the Schlenk tube and place it in a preheated oil bath at 100-110 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
Causality: Elevated temperatures are required to overcome the activation energy for the oxidative addition and reductive elimination steps in the catalytic cycle. Vigorous stirring ensures homogeneity in the heterogeneous mixture (Cs₂CO₃ is not fully soluble).
-
-
Monitoring the Reaction:
-
Periodically (e.g., every 4 hours), an aliquot can be carefully removed, diluted with ethyl acetate, and spotted on a TLC plate or analyzed by LC-MS to monitor the consumption of the limiting starting material. This prevents unnecessary heating and potential side reactions.
-
-
Workup:
-
Once the reaction is complete (as determined by monitoring), cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite® to remove the insoluble base and catalyst residues. Wash the pad with additional ethyl acetate (10 mL).
-
Causality: This filtration step removes the bulk of inorganic salts and precipitated palladium, simplifying the subsequent purification.
-
Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then with brine (1 x 15 mL).
-
Causality: The water wash removes residual cesium carbonate and other water-soluble impurities. The brine wash helps to break any emulsions and further dry the organic layer.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
The resulting crude product is purified by flash column chromatography on silica gel.
-
A typical eluent system would be a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 30%).
-
Combine the fractions containing the pure product (as identified by TLC) and evaporate the solvent to yield the N-aryl-7-chloro-6-fluoro-1H-indazole.
-
Experimental Protocol Workflow:
Caption: Step-by-step workflow for the N-arylation protocol.
Section 4: Data Interpretation and Quality Control
A successful reaction is validated by proper characterization of the final product.
Expected Results & Troubleshooting:
| Parameter | Expected Outcome | Potential Problem | Probable Cause & Solution |
| Yield | 65-90% (highly substrate dependent) | Low or No Yield | Cause: Inactive catalyst (oxygen exposure), insufficient base, or unreactive aryl halide. Solution: Ensure inert setup, use fresh catalyst/ligand, dry solvent thoroughly. Consider a more reactive halide (I > Br > Cl). |
| Purity (Crude) | Product with some starting material and baseline impurities. | Multiple Side Products | Cause: Reaction temperature too high or run for too long, leading to decomposition or side reactions (e.g., hydrodehalogenation). Solution: Lower the temperature slightly (e.g., to 90 °C) and monitor closely to stop the reaction upon completion. |
| ¹H NMR | Disappearance of the broad N-H proton signal (>10 ppm). Appearance of new aromatic signals corresponding to the coupled aryl group. | N-H signal still present. | Cause: Incomplete reaction. Solution: Increase reaction time, add a small amount of additional catalyst/ligand, or increase temperature. |
| Mass Spec (LC-MS) | A molecular ion peak corresponding to the calculated exact mass of the product [M+H]⁺. | Peak for starting material is dominant. | Cause: Incomplete reaction. See above. |
Self-Validating System: This protocol is self-validating through rigorous in-process control (TLC/LC-MS) and final product characterization. The disappearance of the starting materials and the emergence of a new product spot/peak with the expected mass provides strong evidence of a successful transformation. Final confirmation via NMR spectroscopy validates the structure, ensuring the correct isomer has been formed.
Conclusion
This compound is a valuable and highly strategic intermediate for the synthesis of complex pharmaceutical molecules, particularly kinase inhibitors. Its unique substitution pattern allows for fine-tuning of molecular properties critical for drug efficacy. The palladium-catalyzed N-arylation protocol detailed here represents a robust and reliable method for incorporating this key building block into drug discovery pipelines. By understanding the causality behind each experimental step, from the necessity of an inert atmosphere to the function of each reagent, researchers can effectively troubleshoot and adapt this methodology for the synthesis of novel and impactful therapeutic agents.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. researchgate.net [researchgate.net]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nintedanib synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for 7-Chloro-6-fluoro-1H-indazole as a Chemical Probe in Biological Studies
Introduction: The Indazole Scaffold as a Privileged Structure in Chemical Biology
The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, represents a "privileged scaffold" in medicinal chemistry and chemical biology.[1][2] Its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects.[3] A significant portion of these activities stems from their ability to function as inhibitors of protein kinases, a large family of enzymes that regulate the majority of cellular processes. Dysregulation of kinase activity is a hallmark of numerous diseases, particularly cancer, making kinase inhibitors a major class of therapeutic agents and invaluable research tools.[4]
7-Chloro-6-fluoro-1H-indazole (CAS No. 1414870-63-5) is a halogenated indazole derivative.[5] While specific biological targets for this compound are not yet extensively characterized in publicly available literature, its structural similarity to known kinase inhibitors suggests its potential as a chemical probe for exploring signal transduction pathways.[6][7] The chloro and fluoro substitutions on the benzene ring can significantly influence the molecule's physicochemical properties, such as lipophilicity and electronic distribution, which in turn affect its binding affinity and selectivity for specific protein targets.
This document provides a comprehensive guide for researchers and drug development professionals on how to approach the characterization and application of this compound as a novel chemical probe. The protocols outlined below are designed to first establish its bioactivity and then to elucidate its mechanism of action in a cellular context.
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of a chemical probe is fundamental to designing robust experiments and interpreting the results.
| Property | Value | Source |
| CAS Number | 1414870-63-5 | [5] |
| Molecular Formula | C₇H₄ClFN₂ | [8] |
| Molecular Weight | 170.57 g/mol | [8] |
| Appearance | Typically a solid | N/A |
| Solubility | Expected to be soluble in organic solvents like DMSO and ethanol. Aqueous solubility may be limited. | General knowledge |
Expert Insight: Before initiating any biological assays, it is crucial to determine the optimal solvent for creating a high-concentration stock solution (typically 10-50 mM in 100% DMSO) and to assess its solubility and stability in aqueous cell culture media at working concentrations. Precipitation of the compound in the assay medium can lead to inaccurate and irreproducible results.
Part 1: Initial Characterization of Bioactivity
The first step in evaluating a new chemical probe is to determine its effect on cell viability and proliferation. This provides a concentration range for subsequent mechanistic studies and identifies cell lines that are sensitive to the compound.
Protocol 1: Cell Viability/Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[3] The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
This compound
-
Human cancer cell lines (e.g., HCT116 colorectal carcinoma, A549 lung carcinoma, MCF-7 breast carcinoma)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well cell culture plates
-
Multi-channel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Preparation and Treatment:
-
Prepare a 2X working stock of this compound by serially diluting a 10 mM stock solution in serum-free medium. A typical concentration range to test is from 0.1 µM to 100 µM.
-
Carefully remove the medium from the wells and add 100 µL of the 2X compound dilutions. Include wells with vehicle control (e.g., 0.1% DMSO in medium) and untreated controls.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Caption: Workflow for determining the IC₅₀ value using the MTT assay.
Part 2: Elucidating the Mechanism of Action
Based on the known activities of indazole derivatives, a primary hypothesis is that this compound inhibits one or more protein kinases. The following protocols are designed to test this hypothesis.
Protocol 2: In Vitro Kinase Inhibition Assay
This assay directly measures the ability of the compound to inhibit the activity of a purified kinase enzyme. Luminescence-based assays that quantify ATP consumption (as ADP production is proportional to kinase activity) are common and sensitive.
Materials:
-
Purified protein kinase of interest (e.g., members of the Src, Abl, or Aurora kinase families)
-
Specific substrate peptide for the kinase
-
ATP
-
This compound
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well plates
-
Plate reader with luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 1 µL of the serially diluted compound or DMSO control.
-
Add 2 µL of the kinase in kinase assay buffer.
-
Incubate for 10-15 minutes at room temperature to allow for compound-kinase binding.
-
-
Initiate Reaction: Add 2 µL of a mixture containing the kinase substrate and ATP to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis: Measure the luminescence of each well. Plot the signal against the logarithm of the inhibitor concentration and fit the data to determine the IC₅₀ value for the specific kinase.
Caption: Workflow for an in vitro luminescence-based kinase assay.
Protocol 3: Western Blot Analysis of Target Phosphorylation in Cells
If this compound inhibits a specific kinase, it should decrease the phosphorylation of that kinase's downstream substrates in a cellular context. Western blotting is the gold-standard technique to measure these changes.[9][6]
Materials:
-
Sensitive cell line identified in Protocol 1
-
This compound
-
Growth factors or stimuli (if required to activate the pathway of interest)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and electrophoresis apparatus
-
PVDF membranes, transfer buffer, and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-protein and anti-total-protein for the target of interest)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) detection reagent
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Cell Culture and Treatment:
-
Seed cells and grow to 70-80% confluency.
-
Serum-starve cells for 12-24 hours if necessary to reduce basal pathway activation.
-
Pre-treat cells with various concentrations of this compound (e.g., 0.1x, 1x, and 10x the IC₅₀ from the cell viability assay) for 1-2 hours.
-
Stimulate the cells with an appropriate growth factor (e.g., EGF, PDGF) for a short period (e.g., 15-30 minutes) to activate the target pathway.
-
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold RIPA buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli buffer and boil at 95°C for 5 minutes to denature the proteins.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane by SDS-PAGE, then transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the phosphorylated target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply ECL reagent and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody against the total protein to confirm equal loading.
-
Analysis: Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the phospho-protein signal to the total protein signal.
Caption: General workflow for Western blot analysis.
Conclusion and Future Directions
This compound is a valuable tool for chemical biology research, likely acting as a modulator of protein kinase signaling pathways. The protocols detailed in this guide provide a systematic approach to characterizing its biological activity, from initial phenotypic screening to in-depth mechanistic studies. By determining its IC₅₀ value in various cell lines, identifying its specific kinase targets through in vitro assays, and confirming its on-target effects in a cellular context via Western blotting, researchers can confidently utilize this compound as a chemical probe to dissect complex biological processes. Future work could involve chemoproteomics approaches to identify its targets in an unbiased manner and structure-activity relationship (SAR) studies to develop more potent and selective derivatives.
References
- 1. 7-Chloro-5-fluoro-1H-indazole [myskinrecipes.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A tuned affinity-based staurosporine probe for in situ profiling of protein kinases - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Page loading... [wap.guidechem.com]
- 9. bldpharm.com [bldpharm.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Chloro-6-fluoro-1H-indazole
Welcome to the technical support center for the synthesis of 7-Chloro-6-fluoro-1H-indazole. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important pharmaceutical intermediate.[1][2] We understand that synthesizing substituted indazoles can present unique challenges, particularly concerning yield and purity. This resource consolidates field-proven insights, detailed protocols, and troubleshooting advice to help you navigate these complexities and optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Here we address common high-level questions regarding the synthesis of this compound.
Q1: What is the most common and scalable synthetic strategy for this compound?
A1: The most prevalent and industrially adaptable route is a multi-step synthesis starting from a commercially available substituted 2-methylaniline, such as 4-chloro-5-fluoro-2-methylaniline. The core transformation involves an intramolecular cyclization reaction that proceeds via a diazonium salt intermediate. A typical sequence involves:
-
N-Acetylation: Protection of the primary amine to direct the subsequent nitrosation.
-
N-Nitrosation & Cyclization: Reaction of the N-acetyl intermediate with a nitrosating agent (e.g., sodium nitrite in acetic acid or tert-butyl nitrite) to form an N-nitroso compound, which then undergoes in situ cyclization to form the N-acetylated indazole ring.[3]
-
Deacetylation (Hydrolysis): Removal of the acetyl protecting group under basic conditions to yield the final this compound.[4]
Q2: Why is strict temperature control essential during the nitrosation/cyclization step?
A2: This step is the most critical for achieving a high yield. The intermediate aryl diazonium salt, formed transiently during the reaction, is highly unstable at elevated temperatures.[5] If the temperature rises above the optimal range (typically 0–5 °C), the diazonium salt will rapidly decompose, leading to the formation of unwanted side products, such as phenols, and a significant reduction in the yield of the desired indazole.[5] This decomposition is often visibly indicated by the evolution of nitrogen gas and a darkening of the reaction mixture.
Q3: What are the primary impurities I should expect, and how are they formed?
A3: The impurity profile is largely dependent on the control of the reaction conditions. Common impurities include:
-
Unreacted Starting Material: Due to incomplete nitrosation or cyclization.
-
Phenolic Byproducts: Formed from the reaction of the unstable diazonium intermediate with water in the reaction mixture.[5]
-
Azo Compounds: Formed by the coupling of the diazonium salt with electron-rich aromatic species.
-
De-halogenated Species: Although less common, loss of the chloro or fluoro substituent can occur under harsh conditions. Careful purification, typically involving column chromatography followed by recrystallization, is necessary to remove these impurities.[6]
Q4: Can alternative nitrosating agents be used instead of sodium nitrite/acid?
A4: Yes, organic nitrites such as tert-butyl nitrite (TBN) or isoamyl nitrite are effective alternatives.[4][7] These reagents are often used in organic solvents and can offer milder reaction conditions, potentially reducing the formation of aqueous-based side products. The choice of nitrosating agent can influence the optimal solvent system and reaction temperature.
Troubleshooting Guide: Enhancing Yield & Purity
This section addresses specific experimental issues in a question-and-answer format to help you troubleshoot and optimize your synthesis.
Problem 1: My overall yield is consistently low (<40%). Where should I start investigating?
Answer: A low yield is the most common challenge and can stem from several stages of the process. A systematic approach is crucial.
-
Verify Diazotization Completion: The initial diazotization must be driven to completion. You can test for the presence of excess nitrous acid using starch-iodide paper; a persistent blue color indicates that the starting amine has been fully consumed.[5] If the test is negative, it suggests insufficient sodium nitrite or premature decomposition.
-
Assess Temperature Control: As discussed in the FAQ, maintaining a temperature between 0–5 °C during the addition of the nitrosating agent is paramount. Use a properly calibrated thermometer and ensure the reaction vessel is well-submerged in an ice-salt bath. Add the nitrite solution slowly and sub-surface to prevent localized overheating.
-
Check Reagent Quality: Ensure that the starting aniline is pure and that the nitrosating agent has not degraded. Sodium nitrite should be a fine, dry powder. tert-Butyl nitrite can degrade over time and should be checked for purity.
-
Optimize Cyclization Conditions: The ring-closure step can be sensitive to the reaction medium. In the classic Jacobson-Huber synthesis, acetic anhydride is often used with acetic acid to consume water and facilitate the cyclization of the N-nitroso intermediate.[3] Ensure the conditions are sufficiently anhydrous if required by your specific protocol.
-
Evaluate Workup Procedure: The product can be lost during extraction if the pH is not optimal or if emulsions form. Ensure the aqueous layer is thoroughly extracted multiple times. During hydrolysis, incomplete reaction or product degradation can occur if the temperature or base concentration is too high.
Problem 2: The reaction mixture turns dark brown or black immediately upon adding sodium nitrite.
Answer: This is a classic sign of uncontrolled diazonium salt decomposition. The primary cause is almost always a temperature spike.
-
Immediate Action: If this occurs, the yield will likely be severely compromised. It is often best to stop the reaction and start over, focusing on preventative measures.
-
Preventative Measures:
-
Improve Cooling: Use an ice-salt or acetone-dry ice bath for more robust cooling.
-
Slow Down Addition: Add the sodium nitrite solution dropwise or in very small portions over a longer period (e.g., 30–60 minutes).
-
Increase Stirring Efficiency: Use a powerful overhead stirrer or a large magnetic stir bar to ensure rapid dispersion of the nitrite and heat throughout the reaction mixture. This prevents the formation of localized "hot spots."
-
Problem 3: TLC and LC-MS analysis of the crude product shows multiple major spots, with the desired product being a minor component.
Answer: This indicates that side reactions are dominating the process.
-
Identify the Byproducts: If possible, isolate and characterize the major impurities. Knowing their structure provides clues to the underlying problem. A common byproduct is the corresponding phenol, indicating diazonium salt instability.
-
Review Stoichiometry: Ensure the molar equivalents of all reagents are correct. An excess of the amine or nitrite can lead to different side reactions.
-
Solvent Effects: The choice of solvent can significantly impact the reaction. Highly protic or aqueous environments may favor phenol formation. Consider using a system like acetic acid with acetic anhydride to minimize water content.[3]
Problem 4: The final deacetylation (hydrolysis) step is incomplete or leads to product degradation.
Answer: The removal of the N-acetyl group requires careful control of base concentration, temperature, and reaction time.
-
Incomplete Hydrolysis: If you still see the N-acetylated intermediate, the reaction may require a longer time, a higher temperature, or a stronger basic solution. Monitor the reaction closely by TLC or LC-MS. Using NaOH in an aqueous/alcoholic solvent system is common.[4]
-
Product Degradation: Indazole rings can be sensitive to harsh basic conditions, especially at high temperatures. This can lead to ring-opening or other decomposition pathways. If you observe the formation of new, unidentified impurities during hydrolysis, try using milder conditions (e.g., lower temperature, shorter reaction time, or a weaker base like K₂CO₃ in methanol).
Data Summary & Recommended Parameters
The following table summarizes typical reaction parameters for the synthesis of this compound from 4-chloro-5-fluoro-2-methylaniline. These values should be used as a starting point for optimization.
| Parameter | N-Acetylation | Nitrosation & Cyclization | Deacetylation (Hydrolysis) |
| Key Reagents | Acetic Anhydride | Sodium Nitrite, Acetic Acid | Sodium Hydroxide |
| Solvent | Acetic Acid or Ethyl Acetate | Acetic Acid, Acetic Anhydride | Water, Methanol/Ethanol |
| Temperature | 0–25 °C | 0–5 °C (Critical) | 60–95 °C |
| Typical Time | 0.5–2 hours | 2–4 hours | 1–3 hours |
| Molar Ratios | 1.0 eq. Aniline, 1.0–1.1 eq. Ac₂O | 1.0 eq. Acetanilide, 1.1–1.5 eq. NaNO₂ | 1.0 eq. N-Acetyl Indazole, 2.0–4.0 eq. NaOH |
| Control Point | Monitor disappearance of aniline | Starch-iodide test for excess HNO₂ | Monitor disappearance of N-acetyl indazole |
Experimental Protocols & Workflows
Diagram: General Synthetic Workflow
This diagram illustrates the key stages of the synthesis, from starting materials to the final, purified product.
References
- 1. 7-Chloro-5-fluoro-1H-indazole [myskinrecipes.com]
- 2. chemimpex.com [chemimpex.com]
- 3. US3988347A - Process for the preparation of substituted indazoles - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. 7-FLUORO INDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 7. Design and Synthesis of Indazole-Indole Hybrid via tert-Butyl Nitrite Mediated Cascade Diazotization/Isomerization/Cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 7-Chloro-6-fluoro-1H-indazole
Welcome to the technical support center for the purification of 7-Chloro-6-fluoro-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions. Our goal is to equip you with the scientific rationale and practical steps to overcome common challenges encountered during the purification of this important heterocyclic compound.
Troubleshooting Purification Challenges
This section addresses specific issues you may encounter during the purification of this compound, offering potential causes and actionable solutions.
Question 1: My initial TLC analysis of the crude product shows multiple spots, some of which are very close together. How should I proceed?
Answer:
This is a common scenario indicating the presence of impurities, which could include unreacted starting materials, regioisomers, or other byproducts.[1][2] A systematic approach to developing a separation method is crucial.
-
Probable Causes:
-
Incomplete Reaction: Residual starting materials or intermediates.
-
Formation of Regioisomers: Cyclization reactions in indazole synthesis can often yield both N1- and N2-substituted isomers, which typically have very similar polarities.[1]
-
Side-Reactions: The synthesis may have produced halogenated byproducts or other derivatives.
-
-
Step-by-Step Solution:
-
TLC Solvent System Optimization: The key is to find a mobile phase that maximizes the difference in retention factor (ΔRf) between your target compound and the impurities.
-
Start with a non-polar solvent system, such as 10% ethyl acetate in hexanes, and gradually increase the polarity.
-
Test various solvent systems with different selectivities. A useful starting point is provided in the table below. The goal is to achieve an Rf value of 0.2-0.4 for the target compound, with clear separation from other spots.[3]
-
-
Visualization Techniques: Use multiple methods to visualize the TLC plate. While UV light is standard, some impurities may not be UV-active. Consider staining with agents like potassium permanganate or iodine to reveal additional spots.
-
Proceed to Column Chromatography: Once an optimal solvent system is identified, you can scale up the separation using flash column chromatography.
-
| Solvent System (v/v) | Typical Application | Rationale |
| 5-20% Ethyl Acetate / Hexanes | Good starting point for non-polar to moderately polar compounds. | Standard system offering good resolution for many organic molecules.[4] |
| 10-30% Dichloromethane / Hexanes | Alternative for separating compounds of similar polarity. | Dichloromethane offers different selectivity compared to ethyl acetate. |
| 1-5% Methanol / Dichloromethane | For more polar impurities that are not moving in less polar systems. | The high eluotropic strength of methanol is effective for eluting polar compounds. Be cautious, as using more than 10% methanol can risk dissolving the silica gel.[4] |
Question 2: I'm performing flash column chromatography, but I'm getting poor separation or low recovery of my compound. What's going wrong?
Answer:
Poor column chromatography results can stem from several factors related to column packing, sample loading, and eluent selection.
-
Probable Causes & Solutions:
-
Poor Column Packing: Air bubbles or channels in the silica gel can lead to uneven solvent flow and broad peaks.
-
Solution: Pack the column as a slurry to ensure a homogenous stationary phase. Gently tap the column while packing to dislodge any trapped air.[5]
-
-
Column Overloading: Loading too much crude material leads to broad bands that overlap.
-
Solution: A general rule is to use a silica gel-to-crude material ratio of at least 30:1 to 50:1 by weight. For difficult separations, this ratio may need to be increased to 100:1 or more.[3]
-
-
Improper Sample Loading: Applying the sample in a large volume of a strong solvent will cause it to spread before it has a chance to bind to the silica at the top of the column.
-
Solution: Dissolve the crude product in a minimal amount of the mobile phase or a less polar solvent. Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Compound Tailing: The compound may be interacting too strongly with the acidic silanol groups on the silica surface.
-
Solution: Add a small amount of a modifier to the eluent. For a potentially basic compound like an indazole, adding ~0.1-1% triethylamine to the mobile phase can neutralize the acidic sites and improve peak shape.[4]
-
-
Below is a workflow to guide your troubleshooting process for column chromatography.
Caption: Troubleshooting workflow for column chromatography.
Question 3: My compound "oils out" during recrystallization instead of forming crystals. How can I fix this?
Answer:
"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often because the solution is supersaturated or cooling too quickly. The presence of impurities can also depress the melting point, exacerbating the issue.
-
Probable Causes & Solutions:
-
Solution Cooled Too Quickly: Rapid cooling doesn't allow time for crystal lattice formation.
-
Solution: Re-heat the solution until the oil redissolves. If necessary, add a small amount of additional solvent to ensure everything is in solution. Allow the flask to cool slowly to room temperature, and then move it to an ice bath. Insulating the flask can help slow the cooling process.[6]
-
-
High Impurity Level: Impurities can interfere with crystal formation and lower the melting point of the mixture.
-
Solution: If slow cooling doesn't work, the crude material may be too impure for recrystallization. Consider a preliminary purification by flash chromatography to remove the bulk of the impurities, and then recrystallize the partially purified product.
-
-
Inappropriate Solvent Choice: The boiling point of the solvent may be higher than the melting point of your compound.
-
Solution: Choose a solvent with a lower boiling point. If using a binary solvent system, try adjusting the ratio to lower the overall boiling point.
-
-
Frequently Asked Questions (FAQs)
Question 4: What are the most likely impurities in a sample of this compound?
Answer:
Impurities typically originate from the synthetic route. For substituted indazoles, common impurities include:
-
Unreacted Starting Materials: Depending on the synthesis, these could be substituted fluorobenzaldehydes or 2-fluoro-6-methylaniline derivatives.[7][8]
-
Regioisomers: The formation of an alternative indazole isomer (e.g., a 2-substituted indazole) is a common issue. These isomers often have very similar physical properties, making them difficult to separate. Recrystallization can sometimes be effective if the isomers have different solubilities.[1][2]
-
Byproducts: Side reactions can lead to various impurities. For example, over-halogenation could result in di-chloro species. Hydrolysis of nitrile or amide intermediates, if used in the synthesis, is also possible.[1]
-
Residual Solvents: Solvents from the reaction (e.g., DMF, butanol) or workup (e.g., ethyl acetate, dichloromethane) may be present. These can typically be removed under high vacuum.[7]
Question 5: Which purification method, column chromatography or recrystallization, should I try first?
Answer:
The choice depends on the state of your crude material. A general workflow is as follows:
Caption: Decision workflow for initial purification strategy.
-
Rationale: If the crude material is heavily contaminated, column chromatography is generally the best first step to remove the bulk of impurities.[5] If the crude product appears relatively clean (e.g., a crystalline solid with one major spot on TLC), direct recrystallization can be a more efficient method to achieve high purity.[6] For closely related compounds, recrystallization using a binary solvent system like methanol/water has proven effective at isolating the desired isomer.[2]
Question 6: How do I develop a reliable HPLC method to check the purity of my final product?
Answer:
A standard reverse-phase HPLC method is an excellent tool for assessing the purity of this compound.
-
Starting Conditions:
-
Column: C18 stationary phase (e.g., HALO® 90 Å C18, 2.7 µm).[9]
-
Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid (TFA). The acid helps to protonate the indazole and improve peak shape.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid or TFA.
-
Gradient: Start with a screening gradient, for example, 5% to 95% B over 10-15 minutes.
-
Detection: UV detection, monitored at 220 nm and 254 nm.
-
Flow Rate: 1 mL/min for a standard 4.6 mm ID column.
-
-
Optimization:
-
Based on the results of the screening gradient, you can develop a more focused gradient around the elution time of your compound to better resolve it from nearby impurities.
-
If peak tailing is an issue, ensure the mobile phase pH is low enough to fully protonate the basic nitrogen atoms of the indazole ring.[6]
-
Question 7: How should I store purified this compound to prevent degradation?
Answer:
Like many heterocyclic compounds, this compound should be stored under conditions that minimize exposure to light, moisture, and air.
-
Recommended Storage: Store the compound as a solid in a tightly sealed amber vial. For long-term storage, keeping it in a desiccator or freezer at -20°C is recommended. Some suppliers suggest storing similar halo-fluoro-indazoles under inert gas (e.g., argon) in a dry, dark place.
References
- 1. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. US8022227B2 - Method of synthesizing 1H-indazole compounds - Google Patents [patents.google.com]
- 4. WO2010070667A2 - Novel process for the preparation of 7-((3-chloro-6-methyl-5,5-dioxo-6,11-dihydrodibenzo(c,f)(1,2) thiazepin-11-yl)amino)heptanoate - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Separation of 1H-Indazole, 3-chloro-6-nitro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. Page loading... [guidechem.com]
- 8. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. application.wiley-vch.de [application.wiley-vch.de]
Overcoming challenges in the synthesis of substituted indazoles
Welcome to the Technical Support Center for the synthesis of substituted indazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. As a Senior Application Scientist, my goal is to provide you with practical, field-tested insights and solutions to streamline your experimental workflows.
Indazole derivatives are crucial pharmacophores found in numerous therapeutic drugs, making their efficient synthesis a key focus in medicinal chemistry.[1][2][3] However, their synthesis is not without its hurdles, particularly concerning regioselectivity and reaction optimization. This guide is structured to address these challenges head-on in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for synthesizing the indazole core?
A1: The synthesis of the indazole core can be broadly categorized into two approaches: classical methods and modern transition-metal-catalyzed methods.
-
Classical Methods: These often involve the cyclization of appropriately substituted benzene derivatives. A well-known example is the thermal cyclization of o-hydrazinocinnamic acid, first reported by Emil Fischer.[3] Other classical routes include the reaction of o-aminobenzaldehydes or o-aminoketones with hydroxylamine followed by cyclization.[4]
-
Transition-Metal-Catalyzed Methods: In recent years, transition-metal catalysis has emerged as a powerful tool for indazole synthesis, offering high efficiency and functional group tolerance.[5][6][7] These methods often utilize palladium, rhodium, or copper catalysts to facilitate C-H activation and annulation reactions.[1][8] For instance, Rh(III)-catalyzed C-H bond functionalization of azobenzenes with aldehydes provides a one-step synthesis of N-aryl-2H-indazoles.[9]
Q2: What is annular tautomerism in indazoles and why is it important?
A2: Annular tautomerism in indazoles refers to the migration of a proton between the two nitrogen atoms of the pyrazole ring, leading to the existence of 1H-indazole and 2H-indazole tautomers. The 1H-tautomer is generally more thermodynamically stable than the 2H-tautomer.[1][10] This phenomenon is critically important because direct substitution on the nitrogen, such as alkylation or arylation, often yields a mixture of N1- and N2-substituted products, posing a significant challenge for regioselectivity.[2][10]
Q3: What are the key factors influencing N1 vs. N2 regioselectivity in indazole alkylation?
A3: The regiochemical outcome of N-alkylation is highly sensitive to several factors:
-
Steric and Electronic Effects of Substituents: The nature and position of substituents on the indazole ring play a crucial role. For example, bulky substituents at the C3 position can sterically hinder N2-alkylation, favoring the N1-isomer.[2][11] Conversely, electron-withdrawing groups at the C7 position can promote N2-alkylation.[2][12]
-
Reaction Conditions: The choice of base, solvent, and alkylating agent can significantly influence the N1/N2 ratio.[11] For instance, using sodium hydride (NaH) in tetrahydrofuran (THF) often favors the formation of the N1-alkylated product.[2][12]
-
Kinetic vs. Thermodynamic Control: N2-alkylation is often the kinetically favored pathway, while the N1-substituted product is typically the thermodynamically more stable isomer.[13][14] Reaction conditions can be tuned to favor one over the other.
Troubleshooting Common Synthetic Issues
This section provides a troubleshooting guide for common problems encountered during the synthesis of substituted indazoles.
Low Reaction Yields
Q: I am attempting a transition-metal-catalyzed C-H activation/annulation for my indazole synthesis, but the yield is consistently low. What are the likely causes and how can I improve it?
A: Low yields in these reactions can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Catalyst Activity:
-
Probable Cause: The transition metal catalyst (e.g., Rh, Pd, Co) may be inactive or poisoned. The pre-catalyst may not be efficiently activated.
-
Troubleshooting Steps:
-
Ensure the catalyst is from a reliable source and has been stored under appropriate conditions (e.g., under inert atmosphere).
-
Consider the need for an activator or an oxidant. For example, some Rh(III)-catalyzed reactions require a silver salt like AgSbF₆ as a co-catalyst or oxidant.[8]
-
If using a pre-catalyst, ensure the activation conditions are optimal. For instance, some cobalt(III) catalysts are air-stable but require specific conditions to become active in the catalytic cycle.[15]
-
-
-
Reaction Conditions:
-
Probable Cause: The reaction temperature, time, or atmosphere may not be optimal for your specific substrates.
-
Troubleshooting Steps:
-
Temperature: Systematically screen a range of temperatures. Some C-H activations require high temperatures (e.g., 80-100 °C) to proceed efficiently.[8][9]
-
Reaction Time: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Prolonged reaction times can sometimes lead to product decomposition.
-
Atmosphere: While some reactions are robust, others are sensitive to air or moisture. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon). Conversely, some reactions utilize molecular oxygen as the oxidant.[8]
-
-
-
Substrate Compatibility:
-
Probable Cause: The electronic or steric properties of your starting materials may be hindering the reaction.
-
Troubleshooting Steps:
-
Electronic Effects: Electron-donating groups on the arene can sometimes facilitate C-H activation, while strongly electron-withdrawing groups may retard the reaction.[9]
-
Steric Hindrance: Highly hindered substrates may react slower or not at all. If possible, consider a less hindered starting material or a different synthetic route. For unsymmetrical substrates, the reaction often occurs at the less sterically hindered C-H bond.[8][9]
-
-
Poor Regioselectivity in N-Alkylation
Q: I am trying to N-alkylate my substituted indazole, but I am getting an inseparable mixture of N1 and N2 isomers. How can I selectively synthesize the desired isomer?
A: Achieving regioselectivity in N-alkylation is a common and significant challenge.[2][11] The strategy to favor one isomer over the other depends on whether you are targeting the N1 or N2 product.
Favoring the N1-Alkylated Product (Thermodynamic Control)
The N1-substituted indazole is generally the more thermodynamically stable isomer.[11][14]
-
Recommended Conditions: A combination of a strong, non-nucleophilic base like sodium hydride (NaH) in a non-polar, aprotic solvent such as tetrahydrofuran (THF) is a robust system for achieving high N1-selectivity.[2][12]
-
Causality: The sodium cation is believed to coordinate with the N2 nitrogen and a nearby coordinating group (e.g., an oxygen atom on a C3 substituent), sterically blocking the N2 position from the incoming electrophile.[14]
-
Substituent Effects: This method is particularly effective for indazoles with coordinating or sterically demanding substituents at the C3 position. For example, 3-carboxymethyl, 3-tert-butyl, and 3-carboxamide indazoles have shown excellent N1-selectivity (>99%) under these conditions.[2][12]
Favoring the N2-Alkylated Product (Kinetic Control)
N2-alkylation is often the kinetically favored pathway.[14]
-
Recommended Conditions:
-
Substituent Effects: The presence of electron-withdrawing groups at the C7 position (e.g., -NO₂ or -CO₂Me) can strongly favor N2-alkylation.[2][12]
Below is a decision-making workflow to guide your experimental design for regioselective N-alkylation:
Caption: Decision workflow for regioselective indazole N-alkylation.
Purification Difficulties
Q: My crude product is a complex mixture, and purification by column chromatography is challenging. Are there any tips for simplifying the purification process?
A: Purification of substituted indazoles can indeed be difficult, especially when dealing with regioisomers or closely related byproducts.
-
Optimize Reaction Selectivity: The best approach to simplifying purification is to improve the selectivity of the reaction itself. Revisit the troubleshooting steps for low yields and poor regioselectivity to minimize the formation of impurities.
-
Crystallization:
-
Technique: If your product is a solid, crystallization can be a powerful purification technique that is also scalable.
-
Solvent Screening: Screen a variety of solvents and solvent mixtures to find conditions where your desired product has high crystallinity and impurities remain in the mother liquor.
-
-
Acid-Base Extraction:
-
Principle: The indazole core has basic nitrogen atoms. You can exploit this by performing an acid-base extraction.
-
Procedure: Dissolve the crude mixture in an organic solvent and wash with a dilute aqueous acid (e.g., 1M HCl). The basic indazole products will move to the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) and the purified product extracted back into an organic solvent. This can effectively remove non-basic impurities.
-
-
Chromatography Optimization:
-
TLC Analysis: Before running a column, carefully optimize the solvent system using TLC to achieve good separation between your product and impurities.
-
Alternative Stationary Phases: If standard silica gel does not provide adequate separation, consider using other stationary phases like alumina or reverse-phase silica.
-
Detailed Experimental Protocols
Here are two representative protocols for the synthesis of substituted indazoles.
Protocol 1: Synthesis of N-Aryl-2H-Indazoles via Rh(III)-Catalyzed C-H Activation
This protocol is adapted from the work of Ellman et al. and describes an efficient, one-step synthesis of N-aryl-2H-indazoles.[9]
Reaction Scheme:
Materials:
-
Substituted azobenzene
-
Aldehyde
-
[Cp*RhCl₂]₂ (catalyst)
-
AgSbF₆ (co-catalyst/oxidant)
-
Anhydrous MgSO₄
-
Dioxane or THF (anhydrous)
Step-by-Step Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere (N₂ or Ar), add the azobenzene (0.20 mmol, 1.0 equiv), [Cp*RhCl₂]₂ (0.01 mmol, 5 mol%), AgSbF₆ (0.04 mmol, 20 mol%), and anhydrous MgSO₄ (100 mg).
-
Add the aldehyde (0.40 mmol, 2.0 equiv) followed by anhydrous dioxane or THF (1.0 mL).
-
Seal the vessel and heat the reaction mixture at 80 °C for 24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-2H-indazole.
Protocol 2: Regioselective N1-Alkylation of a Substituted Indazole
This protocol is based on the findings of Alam and Keating for achieving high N1-selectivity.[2][11][12]
Reaction Scheme:
Materials:
-
Substituted 1H-indazole (preferably with a C3-substituent)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Alkyl halide (e.g., alkyl bromide)
-
Anhydrous Tetrahydrofuran (THF)
Step-by-Step Procedure:
-
To an oven-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the substituted 1H-indazole (1.0 equiv).
-
Add anhydrous THF to dissolve the indazole.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add NaH (1.1-1.5 equiv) portion-wise. Caution: Hydrogen gas is evolved.
-
Stir the mixture at 0 °C for 30 minutes to an hour to allow for deprotonation.
-
Add the alkyl halide (1.1-1.2 equiv) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC). This may take several hours to overnight.
-
Upon completion, carefully quench the reaction by the slow addition of water or saturated aqueous NH₄Cl at 0 °C.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization to obtain the pure N1-alkylated indazole.
Data Summary Table
The following table summarizes the influence of reaction conditions on the regioselectivity of indazole N-alkylation.
| Condition | Favored Isomer | Rationale | Key References |
| Base/Solvent | |||
| NaH / THF | N1 | Thermodynamic control, Na⁺ coordination with N2 and C3-substituent. | [2][11][12] |
| K₂CO₃ / DMF | Mixture, often N1 favored | Common conditions, but selectivity can be substrate-dependent. | |
| Reaction Type | |||
| Mitsunobu Reaction | N2 | Often considered the kinetically favored pathway. | [11] |
| TfOH catalysis with diazo compounds | N2 | Highly regioselective under acidic conditions. | [16] |
| Substituent Effects | |||
| Bulky/Coordinating group at C3 | N1 | Steric hindrance at N2. | [2][11] |
| Electron-withdrawing group at C7 | N2 | Electronic effect favoring N2 nucleophilicity. | [2][12] |
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.ucc.ie [research.ucc.ie]
- 3. caribjscitech.com [caribjscitech.com]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transition-Metal-Catalyzed Syntheses of Indazoles [idr.nitk.ac.in]
- 6. benthamdirect.com [benthamdirect.com]
- 7. researchgate.net [researchgate.net]
- 8. Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Cobalt(III)-Catalyzed Synthesis of Indazoles and Furans by C–H Bond Functionalization/Addition/Cyclization Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 16. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimization of 7-Chloro-6-fluoro-1H-indazole Derivatization
Welcome to the technical support center for the derivatization of 7-Chloro-6-fluoro-1H-indazole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile scaffold. The unique electronic properties conferred by the chloro and fluoro substituents present both opportunities for novel molecular design and specific challenges in synthesis.
This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios. Our goal is to empower you to overcome experimental hurdles, optimize your reaction conditions, and accelerate your research.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the chemistry of this compound.
Q1: What are the primary challenges when derivatizing this compound?
A1: The derivatization of this scaffold presents three main challenges:
-
Regioselectivity: The indazole core has two reactive nitrogen atoms, N1 and N2. Alkylation, arylation, and acylation reactions can often lead to a mixture of N1 and N2 isomers, which can be difficult to separate. The 1H-tautomer is generally more thermodynamically stable than the 2H-tautomer.[1][2]
-
Reactivity of the Halogen Substituents: The electron-withdrawing nature of the chlorine and fluorine atoms deactivates the benzene ring, potentially requiring more forcing conditions for cross-coupling reactions. Conversely, under strongly nucleophilic or basic conditions, these halogens (particularly the fluorine) can be susceptible to nucleophilic aromatic substitution (SNAr).
-
Purification: The similar polarity of the N1 and N2 regioisomers often makes chromatographic separation challenging, necessitating careful optimization of purification methods.[3][4]
Q2: How do the chloro and fluoro substituents influence the regioselectivity of N-alkylation?
A2: The C7-chloro group introduces significant steric hindrance around the N1 position. This steric effect, combined with the electron-withdrawing nature of both halogens, can influence the N1/N2 ratio. While general principles often favor N1 alkylation under thermodynamic control, substituents at the C7 position, such as nitro or carboxylate groups, have been shown to confer excellent N2 regioselectivity.[5][6][7] Therefore, for this compound, a mixture of isomers should be anticipated, and conditions must be carefully screened to favor the desired product.
Q3: Which analytical techniques are best for distinguishing between N1 and N2 isomers?
A3: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool.
-
1H NMR: The chemical shift of the proton at the C3 position is often diagnostic. In N1-substituted indazoles, this proton is typically shifted downfield compared to the corresponding N2-isomer.
-
HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR technique is definitive. For an N1-substituted indazole, a correlation will be observed between the protons of the substituent and the C7a carbon of the indazole core. For an N2-substituted isomer, a correlation will be seen between the substituent protons and the C3 carbon.[7]
-
NOE (Nuclear Overhauser Effect): Irradiation of the protons on the N-substituent can show spatial proximity. For an N1-isomer, an NOE may be observed to the proton at the C7 position (if present) or other nearby protons.
Part 2: Troubleshooting Guide
This section provides specific, problem-oriented advice for common experimental issues.
Category: N-Alkylation & N-Arylation Reactions
Q4: My N-alkylation reaction is giving a low yield and a mixture of N1/N2 isomers. How can I improve this?
A4: This is a classic regioselectivity and reactivity problem. A systematic approach is required.
Explanation: The ratio of N1 to N2 alkylation is governed by a delicate balance of steric hindrance, electronics, and reaction conditions (base, solvent, temperature).[2] Weaker bases like K₂CO₃ in polar aprotic solvents like DMF often give mixtures.[3][4] Strong, non-nucleophilic bases in less polar solvents tend to favor a single isomer.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for N-alkylation of indazoles.
Recommended Actions:
-
For N1-Selectivity: Switch to sodium hydride (NaH) as the base in anhydrous tetrahydrofuran (THF).[5][6][7] This combination is widely reported to favor N1 alkylation for a variety of indazoles.
-
For N2-Selectivity: Achieving N2 selectivity can be more challenging. Some literature suggests that Mitsunobu conditions (PPh₃, DIAD/DEAD) can favor the N2 isomer.[3][7] Alternatively, specialized acid-catalyzed methods using diazo compounds have shown excellent N2 selectivity.[8]
-
Temperature Control: Perform the deprotonation with NaH at 0 °C before adding the alkyl halide and allowing the reaction to slowly warm to room temperature. This can improve selectivity by favoring the kinetic product before potential equilibration.
Q5: I'm attempting a Mitsunobu reaction to favor the N2-isomer, but my yields are poor and I see a lot of triphenylphosphine oxide in my crude NMR.
A5: Poor yields in Mitsunobu reactions often point to issues with reagents, stoichiometry, or the nucleophilicity of the deprotonated indazole.
Explanation: The Mitsunobu reaction relies on the in-situ formation of an activated alcohol-PPh₃ complex. The pKa of the indazole is critical; it must be acidic enough to be deprotonated but nucleophilic enough to displace the activated alcohol. The presence of two strong electron-withdrawing groups (Cl, F) lowers the pKa, which is favorable, but may also reduce the nucleophilicity of the resulting indazolide anion.
Recommended Actions:
-
Ensure Anhydrous Conditions: All reagents (indazole, alcohol, PPh₃) and the solvent (THF) must be scrupulously dry. Water will consume the activated intermediates.
-
Order of Addition: Add the azodicarboxylate (DIAD or DEAD) slowly to a pre-cooled (0 °C) solution of the indazole, alcohol, and PPh₃.[3] A rapid addition can lead to side reactions.
-
Check Reagent Quality: Use fresh, high-purity PPh₃ and DIAD/DEAD. Azodicarboxylates can degrade over time.
-
Increase Equivalents: You can try slightly increasing the equivalents of the alcohol, PPh₃, and DIAD to 1.5 equivalents each relative to the indazole.[3]
Category: Palladium Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig)
Q6: My Suzuki coupling reaction at the C7-chloro position is sluggish and gives low yields. What can I do?
A6: Aryl chlorides are notoriously less reactive than bromides or iodides in Suzuki couplings. Success hinges on using a sufficiently active catalytic system.
Explanation: The rate-limiting step in the catalytic cycle for aryl chlorides is often the oxidative addition of the C-Cl bond to the Pd(0) center. This requires a highly electron-rich and sterically bulky phosphine ligand to promote the reaction. Standard catalysts like Pd(PPh₃)₄ are often ineffective.[9]
Recommended Starting Conditions for Suzuki Coupling:
| Component | Recommendation | Rationale |
| Precatalyst | Pd₂(dba)₃ or Pd(OAc)₂ | Reliable sources of Pd(0) in situ. |
| Ligand | SPhos, XPhos, or RuPhos | Bulky, electron-rich biaryl phosphine ligands are essential for activating C-Cl bonds. |
| Base | K₃PO₄ or K₂CO₃ (aqueous) | Effective bases that generally show broad functional group compatibility. |
| Solvent | Dioxane/H₂O or Toluene/H₂O | Biphasic solvent systems are standard and effective for the Suzuki reaction. |
| Temperature | 80-110 °C | Higher temperatures are typically required for aryl chlorides. |
Troubleshooting Steps:
-
Catalyst System: If using a simple palladium source and ligand, ensure you are using a ligand designed for C-Cl activation (e.g., SPhos). Consider using a pre-formed catalyst like SPhos-Pd-G3, which can show higher activity.
-
Base: Ensure the base is finely ground and adequately dissolved or suspended. K₃PO₄ is often a superior choice for challenging couplings.
-
Degassing: Thoroughly degas your reaction mixture (e.g., via 3-4 freeze-pump-thaw cycles or by bubbling argon through the solvent for 20-30 minutes) to prevent catalyst oxidation.
-
Boronic Acid Quality: Boronic acids can dehydrate to form unreactive boroxines. Use high-quality boronic acid or consider using a potassium trifluoroborate salt, which is more stable.
Q7: I want to perform a Buchwald-Hartwig amination at the C7-position. What conditions should I start with?
A7: Similar to the Suzuki coupling, Buchwald-Hartwig amination of an aryl chloride requires a specialized, highly active catalyst system. The choice of ligand is paramount.[10][11]
Explanation: The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[12] The challenge with this compound is the potential for the amine to react at the indazole nitrogen atoms. Therefore, it is highly recommended to first protect the indazole N-H (e.g., as a Boc or SEM ether) before attempting the C-N coupling.
Caption: Recommended workflow for Buchwald-Hartwig amination.
Recommended Conditions (for N-protected substrate):
-
Catalyst/Ligand: Use a combination of Pd₂(dba)₃ with a bulky biarylphosphine ligand like BrettPhos or AdBrettPhos. These are specifically designed for coupling primary and secondary amines to aryl chlorides.
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) are common choices.
-
Solvent: Anhydrous, apolar solvents like toluene or dioxane are preferred.
-
Temperature: Reactions typically run from 80 °C to 110 °C under an inert atmosphere (Argon or Nitrogen).
Category: Purification
Q8: I have a mixture of N1 and N2 isomers that are very difficult to separate by column chromatography. What can I do?
A8: This is a very common problem. If optimizing the reaction for selectivity is not feasible, several purification strategies can be employed.
Recommended Actions:
-
Optimize Chromatography:
-
Solvent System: Avoid highly polar solvents like methanol if possible, as they can reduce resolution. Try gradients of ethyl acetate in hexanes, or add a small amount of a third solvent like dichloromethane to modulate polarity.
-
Additive: Adding a small amount (0.1-1%) of triethylamine or acetic acid to the eluent can sometimes improve peak shape and separation, depending on the nature of your compound.
-
Alternative Media: Consider using a different stationary phase. If your compounds have aromatic rings, a silver nitrate (AgNO₃) impregnated silica gel can sometimes resolve isomers based on differential π-π stacking interactions.
-
-
Recrystallization: This can be a highly effective technique for separating isomers if one is significantly less soluble than the other in a particular solvent system. Screen a wide range of solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile, and mixtures with water or hexanes). A patent for separating substituted indazole isomers suggests using a mixed solvent system like acetonitrile/water for recrystallization.[13]
-
Preparative HPLC: If all else fails and the material is valuable, preparative reverse-phase HPLC is often successful at separating closely related isomers.
Part 3: Key Experimental Protocols
These protocols provide a validated starting point for common derivatizations. Safety Note: Always conduct a thorough literature search and risk assessment before starting any new reaction. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Protocol 1: N1-Selective Alkylation with Sodium Hydride
This protocol is adapted from general procedures known to favor N1-alkylation.[5][6][7]
-
Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add this compound (1.0 equiv).
-
Solvent Addition: Add anhydrous THF (approx. 0.1 M concentration).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.
-
Stirring: Stir the suspension at 0 °C for 30 minutes. You should observe gas evolution (H₂).
-
Electrophile Addition: Add the alkyl halide (e.g., iodomethane or benzyl bromide, 1.1 equiv) dropwise via syringe.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours, monitoring by TLC or LC-MS.
-
Quenching: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Workup: Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired N1-alkylated product.
Protocol 2: Suzuki Cross-Coupling at the C7-Position
This protocol uses modern, effective conditions for the coupling of an aryl chloride.
-
Preparation: To a reaction vial or flask, add the N-protected this compound (1.0 equiv), the desired arylboronic acid (1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).
-
Catalyst Addition: Add the palladium precatalyst (e.g., SPhos-Pd-G3, 2-5 mol%) and the ligand (if not using a precatalyst, e.g., SPhos, 4-10 mol%).
-
Solvent Addition: Add dioxane and water (e.g., in a 4:1 to 10:1 ratio) to achieve a concentration of approx. 0.1 M.
-
Degassing: Seal the vessel and thoroughly degas the mixture by bubbling argon through the solution for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 90-110 °C with vigorous stirring for 12-24 hours. Monitor by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium black. Transfer the filtrate to a separatory funnel and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
References
- 1. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.ucc.ie [research.ucc.ie]
- 6. researchgate.net [researchgate.net]
- 7. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
Identification of impurities in 7-Chloro-6-fluoro-1H-indazole synthesis
Welcome to the Technical Support Center for the synthesis of 7-Chloro-6-fluoro-1H-indazole. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this specific synthesis, ensuring the integrity and purity of your final compound.
Introduction: The Synthetic Challenge
This compound is a key building block in the development of various pharmaceutical agents. Its synthesis, while based on established chemical principles, presents unique challenges related to regioselectivity, reaction control, and impurity profiling. This guide will address common issues encountered during its synthesis, drawing from established literature on indazole formation and our extensive field experience.
A prevalent and effective method for synthesizing substituted indazoles involves the cyclization of ortho-substituted anilines.[1] This guide will focus on a plausible and widely applicable synthetic route to this compound, likely commencing from a substituted toluene derivative, and will address the potential impurities that can arise at each stage.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
Q2: I am observing a mixture of regioisomers in my final product. How can I control the N1 versus N2 substitution?
A2: The formation of N1- and N2-substituted indazole regioisomers is a common challenge in indazole synthesis.[3] The ratio of these isomers is influenced by several factors, including the steric and electronic properties of the substituents on the benzene ring, the choice of base and solvent, and the reaction temperature. For instance, bulky substituents at the C3 position can sterically hinder N2-alkylation, favoring the N1 isomer. Conversely, electron-withdrawing groups at the C7 position can favor N2 substitution.[4] Careful optimization of reaction conditions is crucial for controlling regioselectivity.
Q3: My reaction yield is consistently low. What are the likely causes?
A3: Low yields can stem from several factors. Incomplete diazotization, if that route is chosen, is a common culprit. This can be due to improper temperature control or the quality of the sodium nitrite. In the cyclization step, the reactivity of the starting material and the efficiency of the ring-closure are critical. Side reactions, such as the formation of azo compounds or dehalogenation, can also significantly reduce the yield of the desired product.
Q4: What are the best analytical techniques for identifying impurities in my synthesis?
A4: A combination of chromatographic and spectroscopic techniques is essential for comprehensive impurity profiling. High-Performance Liquid Chromatography (HPLC) is invaluable for separating the target compound from its impurities.[5] Coupling HPLC with Mass Spectrometry (HPLC-MS) allows for the determination of the molecular weights of the impurities, providing crucial clues to their identities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is indispensable for the structural elucidation of both the final product and any isolated impurities.[6][7][8]
Troubleshooting Guide
This section provides a detailed breakdown of potential issues, their causes, and corrective actions for a plausible multi-step synthesis of this compound.
Plausible Synthetic Pathway
A likely synthetic route starts from 3-chloro-2,4-difluorotoluene, proceeding through benzylic bromination, followed by reaction with a protected hydrazine and subsequent cyclization and deprotection.
Caption: Plausible synthetic workflow for this compound.
Step 1: Benzylic Bromination of 3-Chloro-2,4-difluorotoluene
Issue: Low yield of the desired 1-(bromomethyl)-3-chloro-2,4-difluorobenzene and formation of multiple brominated byproducts.
| Potential Cause | Explanation | Troubleshooting & Optimization |
| Over-bromination | The benzylic position is susceptible to further bromination, leading to the formation of dibromo and tribromo species. | Carefully control the stoichiometry of the brominating agent (e.g., N-bromosuccinimide - NBS). Use of NBS is generally preferred as it provides a low, constant concentration of bromine.[9] |
| Ring Bromination | Although less likely under radical conditions, some electrophilic aromatic substitution can occur, leading to bromination on the benzene ring. | Ensure the reaction is carried out under strict radical conditions (e.g., with a radical initiator like AIBN and light), and avoid acidic conditions that could promote electrophilic bromination. |
| Incomplete Reaction | Insufficient reaction time or temperature can lead to unreacted starting material. | Monitor the reaction progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC). Ensure the reaction is heated to an appropriate temperature to facilitate homolytic cleavage of the bromine source. |
Step 2: Reaction with Protected Hydrazine
Issue: Formation of multiple products and difficulty in isolating the desired protected hydrazonyl intermediate.
| Potential Cause | Explanation | Troubleshooting & Optimization |
| Reaction with both nitrogen atoms of hydrazine | Unprotected hydrazine can react at both nitrogen atoms, leading to the formation of symmetrical azines. | Use a protected hydrazine, such as tert-butyl carbazate, to ensure that only one nitrogen atom is available for nucleophilic attack. |
| Side reactions with the benzyl bromide | The benzylic bromide is a reactive electrophile and can undergo elimination or other side reactions, especially in the presence of a strong base. | Control the reaction temperature and use a mild base. Add the benzyl bromide slowly to the reaction mixture to avoid localized high concentrations. |
Step 3: Cyclization and Deprotection
Issue: Low yield of this compound and the presence of isomeric impurities.
| Potential Cause | Explanation | Troubleshooting & Optimization |
| Formation of Regioisomers | Cyclization can potentially lead to the formation of the undesired 5-chloro-6-fluoro-1H-indazole isomer, depending on the precise mechanism and the directing effects of the substituents. | The regioselectivity of indazole formation is a known challenge.[3] Optimization of the cyclization conditions (e.g., choice of acid or base catalyst, solvent, and temperature) is critical. In some cases, separation of the isomers by chromatography may be necessary. |
| Incomplete Cyclization | The ring-closing step may not go to completion, leaving unreacted intermediate in the final product mixture. | Monitor the reaction by HPLC or LC-MS to ensure complete conversion. The choice of a suitable acid or base catalyst is crucial for efficient cyclization. |
| Dehalogenation | Under certain reductive conditions that might be employed during cyclization or workup, the chloro or fluoro substituents can be removed. | Avoid harsh reducing agents. If a reduction step is necessary (e.g., for a nitro group in an alternative synthesis), select a chemoselective reducing agent. |
Impurity Identification Workflow
A systematic approach is crucial for the successful identification of unknown impurities.
Caption: A systematic workflow for the identification of impurities.
Quantitative Data Summary
While specific analytical data for this compound is not widely published, the following table provides expected analytical characteristics based on its structure and data from analogous compounds.
| Analytical Technique | Expected Observations for this compound | Potential Impurity Signatures |
| ¹H NMR | Aromatic protons with characteristic splitting patterns due to fluorine and adjacent protons. A broad singlet for the N-H proton. | Presence of unexpected aromatic signals, potentially indicating isomeric impurities or starting materials. |
| ¹⁹F NMR | A singlet or doublet for the fluorine atom, with coupling to adjacent protons. | Multiple fluorine signals would suggest the presence of isomeric impurities or fluorinated byproducts. |
| ¹³C NMR | Aromatic carbons with splitting due to C-F coupling. | Additional aromatic carbon signals. |
| LC-MS | A distinct peak for the target compound with the expected molecular ion peak (m/z for C₇H₄ClFN₂). | Peaks with different retention times and/or m/z values corresponding to impurities. Isotopic patterns for chlorine will be observable. |
| HPLC | A major peak corresponding to the pure product with a specific retention time. | Additional peaks, indicating the presence of impurities. |
Conclusion
The synthesis of this compound requires careful control over reaction conditions to minimize the formation of impurities and maximize yield. This guide provides a framework for troubleshooting common issues and systematically identifying unknown byproducts. By combining a thorough understanding of the reaction mechanism with robust analytical techniques, researchers can achieve a successful and reproducible synthesis of this important pharmaceutical intermediate.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 1414870-63-5|this compound|BLD Pharm [bldpharm.com]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. 19F‐NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole [mdpi.com]
- 8. spectrabase.com [spectrabase.com]
- 9. researchgate.net [researchgate.net]
Stability and storage conditions for 7-Chloro-6-fluoro-1H-indazole
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 7-Chloro-6-fluoro-1H-indazole. Here, we address common questions and troubleshooting scenarios to ensure the stability and integrity of the compound throughout your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
For optimal long-term stability, solid this compound should be stored in a tightly sealed container in a cool, dry, and dark environment.[1] A temperature of 2-8°C is recommended.[1] Inert atmosphere (e.g., argon or nitrogen) is advisable for extended storage to minimize potential oxidation.
Q2: How should I handle the compound in the laboratory for routine use?
Always handle this compound in a well-ventilated area or under a chemical fume hood.[2][3][4] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2][3][4][5] Avoid inhalation of dust and contact with skin and eyes.[2][3][4][5]
Q3: What are the potential degradation pathways for this compound?
Indazole derivatives can be susceptible to several degradation pathways:
-
Photodegradation: Exposure to UV light can induce rearrangement to the more stable benzimidazole isomer.
-
Oxidation: The indazole ring can be susceptible to oxidation, especially in the presence of oxidizing agents or prolonged exposure to air.
-
Hydrolysis: Stability can be pH-dependent, with potential for hydrolysis under strongly acidic or basic conditions.
-
Thermal Decomposition: High temperatures can lead to decomposition of the molecule.[6]
The presence of halogen substituents, such as chlorine and fluorine, can influence the electronic properties of the indazole ring and may affect its stability profile.
Q4: I am observing an unexpected peak in my HPLC analysis after leaving my solution of this compound on the benchtop. What could be the cause?
This is likely a degradation product. The most common cause for rapid degradation at room temperature under laboratory lighting is photodegradation. To confirm this, prepare a fresh solution and analyze it immediately, then compare the chromatogram to one from a solution that has been intentionally exposed to light for a period.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Poor Solubility | The compound may have low solubility in the chosen solvent. | Test solubility in a range of common laboratory solvents such as DMSO, DMF, methanol, and acetonitrile. Gentle heating and sonication can aid dissolution. For aqueous solutions, consider pH adjustment or the use of co-solvents. |
| Compound "oiling out" during crystallization | The solution is supersaturated above the compound's melting point in that solvent, or there are significant impurities. | Re-heat the solution to re-dissolve the oil. Allow for a slower cooling rate. If impurities are suspected, consider a pre-purification step like column chromatography. |
| Inconsistent analytical results (e.g., varying purity by HPLC) | The compound may be degrading in the analytical sample solvent or under the analysis conditions. | Prepare fresh samples immediately before analysis. Ensure the mobile phase is compatible and does not promote degradation. Use a lower temperature for the autosampler and column if thermal degradation is suspected. |
| Discoloration of the solid compound over time | This could indicate slow oxidation or degradation due to improper storage. | Ensure the container is tightly sealed and stored under the recommended cool, dry, and dark conditions. Consider purging the container with an inert gas before sealing for long-term storage. |
Stability and Storage Conditions Summary
| Parameter | Recommendation | Rationale |
| Storage Temperature | 2-8°C | Minimizes thermal degradation and slows down potential chemical reactions.[1] |
| Atmosphere | Store under inert gas (Argon or Nitrogen) | Protects against long-term oxidative degradation. |
| Light Exposure | Store in a dark place, use amber vials for solutions | Prevents photodegradation, a common pathway for indazole derivatives.[1] |
| Moisture | Store in a desiccator or with a desiccant | Prevents hydrolysis, especially important for long-term storage. |
| Container | Tightly sealed, appropriate for chemical storage | Prevents contamination and exposure to air and moisture.[3][4] |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential to understand the intrinsic stability of this compound and to identify potential degradation products.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store a solid sample of the compound at 105°C for 24 hours. Also, reflux a solution of the compound for 24 hours.
-
Photodegradation: Expose a solution of the compound to direct sunlight or a photostability chamber for 24 hours.
3. Sample Analysis:
-
After the stress period, neutralize the acidic and basic samples.
-
Dilute all samples to an appropriate concentration and analyze by a stability-indicating HPLC method (see Protocol 2).
-
Compare the chromatograms of the stressed samples to that of an unstressed control sample to identify degradation peaks.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a general starting point for developing a stability-indicating HPLC method for this compound.
Instrumentation:
-
HPLC with a UV or DAD detector.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start with a suitable gradient (e.g., 5% B to 95% B over 20 minutes) to ensure separation of the parent compound from any potential degradation products.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Scan for an optimal wavelength using a DAD, or start with 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Method Validation:
-
The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The forced degradation samples (from Protocol 1) are crucial for demonstrating the specificity of the method.
Protocol 3: Purity Assessment by ¹H NMR
Quantitative ¹H NMR (qNMR) can be used as a primary method for purity determination.
1. Sample Preparation:
-
Accurately weigh a known amount of this compound and a certified internal standard (e.g., maleic acid or dimethyl sulfone) into an NMR tube.
-
Dissolve the solids in a known volume of a deuterated solvent (e.g., DMSO-d₆).
2. NMR Acquisition:
-
Acquire the ¹H NMR spectrum using a high-resolution NMR spectrometer.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to allow for complete relaxation and accurate integration.
3. Data Analysis:
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity of this compound based on the integral values, the number of protons for each signal, and the weights of the analyte and the internal standard.
Visualizing Stability and Degradation
To better understand the factors influencing the stability of this compound, the following diagram illustrates the key relationships.
Caption: Factors influencing the stability of this compound.
This workflow diagram outlines the key considerations for maintaining the integrity of your compound and troubleshooting potential issues.
Caption: A logical workflow for troubleshooting experimental issues.
References
Troubleshooting regioselectivity in functionalization of 7-Chloro-6-fluoro-1H-indazole
Welcome to the technical support center for the regioselective functionalization of 7-chloro-6-fluoro-1H-indazole. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the synthetic complexities of this valuable heterocyclic scaffold. The indazole core is a privileged structure in medicinal chemistry, and precise control over substituent placement is critical for modulating pharmacological activity.[1] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to address common challenges in regioselectivity.
The structure of this compound presents several distinct challenges. The molecule possesses two nucleophilic nitrogen atoms (N-1 and N-2), an acidic C-3 proton, and a halogenated benzene ring, leading to multiple potential sites for reaction. Achieving the desired constitutional isomer is often a delicate balance of steric, electronic, and reaction condition-dependent factors.[2][3]
Core Reactivity Sites
Understanding the inherent reactivity of the this compound core is the first step in troubleshooting. The primary sites of interest for functionalization are N-1, N-2, C-3, and the C-7 position bearing the chloro substituent.
Caption: Key reactive sites on the this compound scaffold.
Troubleshooting Guides
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Issue 1: Poor N-1 / N-2 Regioselectivity in Alkylation or Arylation
Question: My N-functionalization of this compound yields an inseparable mixture of N-1 and N-2 isomers. How can I improve regioselectivity?
Answer: This is the most common challenge in indazole chemistry. The outcome is governed by a subtle interplay between the thermodynamically favored 1H-tautomer and the kinetically favored 2H-tautomer, as well as steric and electronic effects.[3][4] For this compound, the 7-chloro group provides significant steric hindrance at the N-1 position, which can be exploited.
To Favor the N-1 Isomer (Thermodynamic Product): The 1H-indazole tautomer is generally more stable.[4][5] Conditions that allow for equilibration to the most stable product will favor N-1 substitution.
-
Causality: Strong, non-coordinating bases in non-polar solvents tend to favor the thermodynamically stable N-1 anion.
-
Solution: Use sodium hydride (NaH) in a solvent like tetrahydrofuran (THF) or 1,4-dioxane.[6] This combination is highly effective for directing functionalization to the N-1 position. The reaction may require gentle heating to ensure equilibrium is reached.
-
Expert Insight: For challenging substrates, employing a bulky N-protecting group that can be later removed, such as a triphenylmethyl (trityl) or di-tert-butylsilyl group, can sterically direct subsequent reactions away from N-2.
To Favor the N-2 Isomer (Kinetic Product): The N-2 position is often more sterically accessible, especially given the 7-chloro substituent in your substrate.
-
Causality: Milder bases in polar aprotic solvents often favor the kinetically accessible N-2 position. The steric bulk of the 7-chloro group naturally obstructs access to N-1, making N-2 the default site for many reactions.
-
Solution: Employ weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar solvent such as N,N-dimethylformamide (DMF) or acetonitrile (MeCN).[3] These conditions often provide high selectivity for the N-2 isomer.
-
Expert Insight: Certain copper-catalyzed N-arylation reactions with diaryliodonium salts have shown exceptional N-2 selectivity, even though DFT calculations suggest the N-1 pathway is thermodynamically favored.[7] This suggests a kinetically controlled, catalyst-directed pathway.
| Objective | Recommended Conditions | Solvent | Typical Outcome | Reference |
| N-1 Selectivity | Sodium Hydride (NaH) | THF, Dioxane | Thermodynamic Product | [6] |
| N-2 Selectivity | K₂CO₃, Cs₂CO₃ | DMF, MeCN | Kinetic Product | [3] |
| N-2 Arylation | CuCl, Diaryliodonium Salt | DCE | High N-2 Selectivity | [7] |
Issue 2: Low Yield or Failure in C-7 Cross-Coupling Reactions
Question: I am attempting a Suzuki-Miyaura or Buchwald-Hartwig amination at the C-7 chloro position, but the reaction is sluggish, gives low yields, or decomposes the starting material. What is the problem?
Answer: The acidic N-H proton of the indazole ring is the primary culprit. It can interfere with the catalytic cycle in several ways: by reacting with the organometallic reagents, deactivating the catalyst, or causing solubility issues with the generated indazolate salt.
-
Causality: The unprotected N-H proton is incompatible with the strong bases and organometallic intermediates used in many cross-coupling reactions.[8][9] This leads to side reactions and catalyst inhibition.
-
Solution 1: N-H Protection: This is the most reliable strategy. Protecting the indazole nitrogen removes the acidic proton and improves substrate solubility.
-
Recommended Groups: A tert-butyloxycarbonyl (Boc) group is excellent for Suzuki couplings, as it can be easily installed and removed. For other applications, a tetrahydropyran (THP) or 2-(trimethylsilyl)ethoxymethyl (SEM) group can be used.[10][11] The choice of N-1 vs. N-2 protection will depend on the strategy outlined in Issue 1.
-
-
Solution 2: Use of Tolerant Catalyst Systems: Modern palladium catalysis has developed systems that can tolerate unprotected N-H groups.
-
Expert Insight: Even with N-H tolerant systems, a protected substrate will almost always give a cleaner reaction and a higher, more reproducible yield. The extra steps of protection and deprotection are often justified by the improved outcome.
Issue 3: Uncontrolled Reactivity and Ring-Opening at C-3
Question: I am trying to introduce a substituent at the C-3 position via lithiation, but I observe ring-opening to an o-aminobenzonitrile derivative. How can I achieve selective C-3 functionalization?
Answer: This is a known decomposition pathway for N-1 substituted indazoles upon deprotonation at C-3.[15] The key to successful C-3 functionalization is to protect the indazole at the N-2 position.
-
Causality: Anion formation at C-3 of an N-1 substituted indazole is unstable and readily undergoes electrocyclic ring-opening. However, an N-2 substituted indazole, upon C-3 lithiation, forms a stable intermediate that can be trapped with electrophiles.[10][15]
-
Solution: N-2 Protection as a Directing Group: The 2-(trimethylsilyl)ethoxymethyl (SEM) group is an excellent choice. It selectively protects the N-2 position and acts as a powerful directing group for lithiation at C-3.[10][15]
-
Protect the this compound with SEM-Cl under appropriate conditions to favor N-2.
-
Treat the N-2 SEM-protected indazole with a strong base like n-butyllithium (n-BuLi) at low temperature (-78 °C).
-
Quench the resulting C-3 anion with your desired electrophile (e.g., iodine, aldehydes, alkyl halides).
-
The SEM group can be readily removed with TBAF or aqueous HCl.[15]
-
-
Alternative: Paul Knochel's work has shown that using zinc bases like TMP₂Zn can directly metalate N-protected indazoles at C-3, avoiding the ring-opening problem associated with lithiation.[16] This method can be followed by Negishi cross-coupling.
Caption: Workflow for successful C-3 functionalization via N-2 protection.
Frequently Asked Questions (FAQs)
Q1: What is the most acidic proton on this compound? The most acidic proton is the one on the nitrogen atom (N-H). Its pKa is significantly lower than any of the C-H protons, making it the first site of deprotonation with a base.
Q2: Which tautomer, 1H or 2H, is thermodynamically more stable? For most indazoles, the 1H-tautomer, which possesses a benzenoid aromatic system, is thermodynamically more stable than the 2H-quinonoid tautomer.[4][5] This stability is the basis for achieving N-1 selectivity under equilibrating (thermodynamic) conditions.
Q3: Is it absolutely necessary to protect the N-H group before performing C-7 cross-coupling? While not absolutely necessary with some modern catalyst systems, it is highly recommended.[12] Unprotected indazoles can act as ligands for the palladium center, leading to catalyst deactivation. Furthermore, the basic conditions can deprotonate the indazole, causing solubility problems and side reactions. Protection leads to cleaner reactions, higher yields, and better reproducibility, which is critical in a drug development setting.
Q4: What are the best general-purpose N-protecting groups for this indazole?
-
Boc (tert-butyloxycarbonyl): Excellent for stabilizing the molecule for subsequent reactions like Suzuki coupling. It is easily removed with acid (e.g., TFA).
-
SEM (2-(trimethylsilyl)ethoxymethyl): Uniquely valuable for its ability to direct C-3 lithiation after selective N-2 protection.[10][15] Removable with fluoride sources (TBAF) or acid.
-
THP (tetrahydropyranyl): A robust, acid-labile protecting group suitable for a variety of conditions where a simple, sterically modest protecting group is needed.[11]
-
Benzyl (Bn): Very stable, but requires harsher hydrogenolysis conditions for removal, which may not be compatible with other functional groups.
Experimental Protocols
Protocol 1: Regioselective N-1 Boc Protection (Thermodynamic Control)
-
To a solution of this compound (1.0 eq) in anhydrous THF (0.2 M), add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) dissolved in a small amount of THF.
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.
-
Carefully quench the reaction by slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify by column chromatography (Hexanes/Ethyl Acetate gradient) to isolate the N-1 Boc protected product.
Protocol 2: Regioselective C-7 Suzuki-Miyaura Coupling of N-1 Boc Protected Indazole
-
In a reaction vessel, combine N-1-Boc-7-chloro-6-fluoro-1H-indazole (1.0 eq), the desired arylboronic acid (1.5 eq), and potassium phosphate (K₃PO₄, 3.0 eq).
-
Evacuate and backfill the vessel with an inert atmosphere (N₂ or Ar) three times.
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%) and ligand (if necessary).
-
Add the solvent system (e.g., 1,4-dioxane/water, 4:1, 0.1 M).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with water and ethyl acetate.
-
Separate the layers and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by column chromatography to yield the C-7 coupled product.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 4. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 6. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 8. Suzuki-Miyaura cross-coupling reactions of unprotected haloimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. blogs.rsc.org [blogs.rsc.org]
Scalable synthesis of 7-Chloro-6-fluoro-1H-indazole for large-scale experiments
Welcome to the technical support center for the synthesis of 7-Chloro-6-fluoro-1H-indazole. This guide is designed for researchers, medicinal chemists, and process development professionals engaged in large-scale experiments. We provide field-proven insights, troubleshooting guides, and detailed protocols to address the common challenges encountered during the synthesis of this important heterocyclic scaffold.
Frequently Asked Questions (FAQs)
Q1: What is a recommended and scalable synthetic route for this compound?
A1: For large-scale synthesis, a robust and cost-effective route is paramount. A highly recommended pathway begins with a commercially available substituted o-toluidine, such as 3-chloro-4-fluoro-2-methylaniline. The synthesis proceeds via a diazotization followed by an intramolecular cyclization, a variation of classical indazole syntheses.[1] This method avoids complex multi-step procedures and utilizes readily available, cost-effective reagents, making it suitable for scaling.[2][3]
Q2: What are the most critical safety precautions for this synthesis, especially at a large scale?
A2: The primary safety concerns involve the handling of diazonium salt intermediates and hydrazine hydrate, if used in alternative routes.
-
Diazonium Salts: These intermediates can be explosive when isolated in a dry state. The protocol is designed to generate and consume the diazonium salt in situ. It is critical to maintain the reaction temperature below 5°C during diazotization to prevent decomposition and potential runaway reactions.[1]
-
Hydrazine Hydrate: In alternative syntheses starting from fluorobenzaldehydes, hydrazine is often used.[4][5] Hydrazine is highly toxic and corrosive. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves and splash goggles.
-
Thermal Hazards: The cyclization step can be exothermic. For large-scale reactions, ensure the reactor is equipped with adequate cooling capacity and that reagents are added in a controlled manner to manage the heat of reaction.[1]
Q3: How can I effectively monitor the reaction's progress to determine its completion?
A3: Thin-Layer Chromatography (TLC) is the most straightforward method for monitoring reaction progress. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to resolve the starting material, intermediates, and the final product. The disappearance of the starting material spot is a primary indicator of reaction completion. For more quantitative analysis during process development, High-Performance Liquid Chromatography (HPLC) is recommended.
Q4: Regioselectivity is a common issue in indazole synthesis. Is it a concern for this specific molecule?
A4: Regioselectivity is a significant challenge, particularly during alkylation or acylation of the pre-formed indazole ring, which can lead to mixtures of N1 and N2 substituted products.[6] However, in the proposed synthesis via intramolecular cyclization of a specific diazonium salt, the substitution pattern is locked in by the starting material's structure. This directed cyclization effectively bypasses the issue of N1/N2 isomerism that plagues other synthetic approaches, ensuring the formation of the desired 1H-indazole tautomer.
Proposed Scalable Synthetic Pathway
The recommended scalable synthesis involves a two-step, one-pot procedure starting from 3-chloro-4-fluoro-2-methylaniline. This approach is efficient and cost-effective for producing multi-gram to kilogram quantities of the target compound.
Caption: Proposed synthetic route for this compound.
Detailed Experimental Protocol
Protocol 1: Scalable Synthesis of this compound
This protocol is adapted from established procedures for similar indazole syntheses and optimized for scalability.[1][3]
Reagents & Equipment:
-
3-chloro-4-fluoro-2-methylaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Acetic Anhydride (Ac₂O)
-
Potassium Acetate (KOAc)
-
Toluene
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Jacketed glass reactor with overhead stirrer, thermocouple, and addition funnel
Procedure:
-
Reaction Setup: In a jacketed reactor cooled to 0°C, charge 3-chloro-4-fluoro-2-methylaniline (1.0 eq) followed by toluene (10 vol) and concentrated HCl (3.0 eq). Stir the resulting slurry.
-
Diazotization: Prepare a solution of NaNO₂ (1.1 eq) in water (2 vol). Slowly add this solution to the reactor via an addition funnel over 60-90 minutes, ensuring the internal temperature is maintained between 0°C and 5°C. Stir for an additional 30 minutes at this temperature after the addition is complete.
-
Cyclization Preparation: In a separate vessel, prepare a solution of potassium acetate (3.0 eq) in acetic anhydride (4.0 eq). Cool this mixture to 10°C.
-
Cyclization: Slowly transfer the cold diazonium salt slurry from step 2 into the potassium acetate/acetic anhydride mixture. This addition is exothermic; maintain the temperature below 20°C.
-
Reaction Completion: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-70°C for 2-4 hours, or until TLC/HPLC analysis indicates the consumption of the intermediate.
-
Workup: Cool the reaction mixture to room temperature. Carefully quench by slowly adding it to a stirred vessel containing crushed ice and water (20 vol).
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic (toluene) layer. Extract the aqueous layer with toluene (2 x 5 vol).
-
Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution (caution: gas evolution), and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford this compound as a crystalline solid.
Troubleshooting Guide
Problem 1: Low or No Yield of Final Product
| Potential Cause | Diagnostic Check | Recommended Solution |
| Inefficient Diazotization | Check the purity of NaNO₂. Monitor temperature closely during addition. | Use fresh, high-purity NaNO₂. Ensure the internal temperature never exceeds 5°C during the diazotization step to prevent decomposition of the diazonium salt.[1] |
| Impure Starting Material | Analyze the purity of 3-chloro-4-fluoro-2-methylaniline by NMR or GC-MS. | Purify the starting material by distillation or recrystallization if necessary. Impurities can interfere with the diazotization process. |
| Premature Decomposition | Observe for excessive off-gassing (brown fumes of NOx) during diazotization. | Improve cooling efficiency. Slow down the rate of NaNO₂ addition to better control the exotherm. |
Problem 2: Formation of Impurities or Side Products
| Potential Cause | Diagnostic Check | Recommended Solution |
| Side Reactions of Diazonium Salt | Analyze crude product by LC-MS to identify potential side products like phenols (from reaction with water). | Ensure the reaction is kept anhydrous after the initial diazotization step. Tightly control temperature, as higher temperatures can promote side reactions. |
| Incomplete Cyclization | An intermediate spot is visible on TLC/HPLC after the heating phase. | Increase the reaction time or temperature moderately (e.g., to 80°C). Ensure efficient stirring to promote homogeneity. |
| Tar Formation | The reaction mixture becomes dark and viscous. | This often results from poor temperature control. Improve heat dissipation, especially during the transfer of the diazonium salt. Consider a slower addition rate. |
Problem 3: Difficulties in Product Isolation and Purification
| Potential Cause | Diagnostic Check | Recommended Solution |
| Oily Crude Product | The product does not solidify upon solvent removal. | The presence of impurities is preventing crystallization. Attempt to purify a small sample via flash column chromatography to obtain a seed crystal. Triturate the oil with a non-polar solvent like hexanes to induce solidification. |
| Poor Recrystallization Recovery | A large amount of product remains in the mother liquor. | Optimize the recrystallization solvent system. Perform a systematic solvent screen. Ensure the solution is cooled slowly to allow for proper crystal formation. |
| Persistent Colored Impurities | The final product has a persistent yellow or brown color. | Treat a solution of the crude product with activated charcoal before the final filtration and recrystallization step. |
Troubleshooting Workflow: Low Product Yield
Caption: Decision tree for troubleshooting low yield issues.
Quantitative Data Summary
| Parameter | Recommended Value/Range | Justification & E-E-A-T Insights |
| Starting Material Purity | >98% | Impurities can consume reagents and lead to complex side-product profiles, complicating purification at scale. |
| NaNO₂ Stoichiometry | 1.05 - 1.1 equivalents | A slight excess ensures complete conversion of the aniline but a large excess can lead to unwanted side reactions. |
| Diazotization Temperature | 0 - 5 °C | Critical Parameter: Prevents the thermal decomposition of the unstable diazonium salt, which is the primary cause of yield loss and safety incidents.[1] |
| Cyclization Temperature | 60 - 80 °C | Provides sufficient thermal energy to drive the intramolecular cyclization to completion in a reasonable timeframe without significant product degradation. |
| Typical Isolated Yield | 65 - 80% | This range is realistically achievable at scale for this type of transformation, accounting for transfer and purification losses. |
This guide provides a comprehensive framework for the scalable synthesis of this compound. By understanding the causality behind the protocol steps and anticipating potential challenges, researchers can confidently and safely execute large-scale experiments.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Page loading... [guidechem.com]
- 3. researchgate.net [researchgate.net]
- 4. 7-FLUORO INDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 5. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Halogenated Indazoles
Welcome to the Technical Support Center for the Synthesis of Halogenated Indazoles. This resource is designed for researchers, scientists, and drug development professionals to provide practical troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during the synthesis of these important heterocyclic compounds.
Section 1: Regioselectivity Issues in Indazole Halogenation
Controlling the position of halogenation on the indazole ring is one of the most significant challenges. The electronic nature of the indazole core and the reaction conditions play a crucial role in determining the outcome.
FAQ 1: My halogenation reaction is producing a mixture of C3, C5, and C7 isomers. How can I improve regioselectivity for a specific position?
Answer: Achieving high regioselectivity in indazole halogenation depends on a delicate balance of electronic effects, steric hindrance, and the choice of halogenating agent and reaction conditions. Here’s a breakdown of strategies to favor specific positions:
-
For C3-Halogenation:
-
Mechanism Insight: The C3 position of the 1H-indazole is often the most nucleophilic carbon, making it susceptible to electrophilic attack.
-
Recommended Conditions: N-halosuccinimides (NBS for bromination, NCS for chlorination) are commonly used and often favor C3 functionalization.[1] For instance, using NBS in solvents like acetonitrile (MeCN) or dichloromethane (CH2Cl2) can provide good yields of 3-bromoindazoles.[1] Some protocols have also found success with ultrasound assistance, which can lead to rapid and selective C3-bromination using reagents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH).[2][3]
-
Troubleshooting: If you are still getting a mixture, consider the N-substituent on your indazole. Unprotected indazoles can sometimes lead to mixtures. N-alkylation can help direct the halogenation. For N-protected indazoles, C3-lithiation followed by quenching with an electrophilic halogen source is a powerful method for unambiguous C3-functionalization.[4]
-
-
For C5-Halogenation:
-
Mechanism Insight: Directing halogenation to the C5 position often requires starting with an appropriately substituted precursor, such as a 5-aminoindazole, which can be converted to a 5-haloindazole via a Sandmeyer reaction.
-
Experimental Protocol (Sandmeyer Reaction):
-
Dissolve the 5-aminoindazole in an acidic solution (e.g., HBr for bromination).
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite (NaNO2) dropwise to form the diazonium salt.
-
Slowly add the diazonium salt solution to a solution of the corresponding copper(I) halide (e.g., CuBr) to yield the 5-haloindazole.
-
-
Troubleshooting: Diazonium salt instability is a common issue. Maintain low temperatures throughout the reaction to prevent decomposition.
-
-
For C7-Halogenation:
-
Mechanism Insight: The C7 position is generally less reactive towards electrophilic attack. Achieving C7-selectivity often involves steric blocking of other positions or using directed metalation strategies.
-
Troubleshooting: If your indazole has a bulky substituent at the N1 position, it can sterically hinder the C7 position, making direct halogenation challenging. Conversely, specific directing groups on the N1-substituent can favor C7-metalation and subsequent halogenation.
-
The following diagram illustrates a general decision-making workflow for achieving regioselective indazole halogenation:
Caption: Decision workflow for regioselective indazole halogenation.
FAQ 2: I am observing halogenation on the nitrogen atom instead of the carbon framework. How can I prevent this?
Answer: N-halogenation is a potential side reaction, especially with unprotected indazoles. The indazole nitrogen can be nucleophilic and react with electrophilic halogen sources.
-
N-Protection: The most effective way to prevent N-halogenation is to protect the indazole nitrogen. Common protecting groups include benzyl (Bn), tert-butoxycarbonyl (Boc), and 2-(trimethylsilyl)ethoxymethyl (SEM).[4] The choice of protecting group will depend on the overall synthetic route and the conditions required for its removal.
-
Reaction Conditions: In some cases, careful selection of the halogenating agent and solvent can minimize N-halogenation even without protection. For instance, using milder halogenating agents or running the reaction at lower temperatures may favor C-halogenation.
Section 2: Low Yield and Incomplete Reactions
FAQ 3: My indazole halogenation reaction is sluggish and gives a low yield of the desired product. What can I do to improve the conversion?
Answer: Low conversion in halogenation reactions can be attributed to several factors, including insufficient reactivity of the substrate or the halogenating agent, or non-optimal reaction conditions.
-
Activating the Substrate:
-
Electron-donating groups (EDGs) on the indazole ring will increase its nucleophilicity and accelerate electrophilic halogenation. If your substrate has strong electron-withdrawing groups (EWGs), the reaction will likely be slower.
-
For less reactive substrates, consider more potent halogenating agents. For example, if NBS is not effective, elemental bromine (Br2) in a suitable solvent might be an option, although it can be less selective.[2]
-
-
Optimizing Reaction Conditions:
-
Solvent: The choice of solvent can significantly impact reaction rates. A survey of different solvents (e.g., DMF, CH3CN, EtOH, H2O) is recommended.[2][5]
-
Base: The presence of a base can be crucial. Bases like Na2CO3 or K2CO3 can facilitate the reaction.[2]
-
Temperature: Increasing the reaction temperature can improve conversion, but it may also lead to more side products. A systematic study of the temperature profile is advisable.
-
Ultrasound or Microwave Irradiation: These techniques can sometimes dramatically reduce reaction times and improve yields, particularly for sluggish transformations.[2][3]
-
The following table summarizes optimized conditions for the bromination of 2H-indazoles from a recent study.[2]
| Entry | Halogenating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | DBDMH | Na2CO3 | DMF | 80 | 12 | 76 |
| 2 | DBDMH | Na2CO3 | CH3CN | 80 | 12 | Low |
| 3 | DBDMH | K2CO3 | EtOH | 40 | 0.5 (ultrasound) | ~75 |
| 4 | NBS | Na2CO3 | EtOH | 40 | 0.5 (ultrasound) | Sluggish |
Section 3: Formation of Byproducts
FAQ 4: I am getting significant amounts of di- or poly-halogenated products. How can I favor mono-halogenation?
Answer: Over-halogenation is a common issue, especially with activated indazole systems. The mono-halogenated product can be more reactive than the starting material, leading to subsequent halogenation.
-
Stoichiometry: Carefully control the stoichiometry of the halogenating agent. Use of 1.0 to 1.1 equivalents is a good starting point.
-
Slow Addition: Adding the halogenating agent slowly to the reaction mixture can help maintain a low concentration of the electrophile and favor mono-substitution.
-
Lower Temperature: Running the reaction at a lower temperature will decrease the rate of the second halogenation more significantly than the first, thus improving selectivity for the mono-halogenated product.
-
Solvent Choice: In some cases, the solvent can influence the selectivity. For instance, one study found that using water as a solvent with 1.3 equivalents of NBS at 95°C favored mono-bromination, while increasing the equivalents of NBS led to the disubstituted product.[5]
Caption: Controlling the extent of indazole halogenation.
Section 4: Challenges with N-Protected Indazoles
FAQ 5: The protecting group on my indazole is not stable under the halogenation conditions. What are my options?
Answer: Protecting group stability is a critical consideration.
-
Choosing a Robust Protecting Group: If your halogenation conditions are harsh (e.g., strongly acidic or basic), you may need to switch to a more robust protecting group. The SEM group is known for its stability under various conditions and can be a good choice.[4]
-
Milder Halogenation Conditions: Alternatively, explore milder halogenation methods that are compatible with your current protecting group. This could involve using a different halogenating agent, solvent, or lowering the reaction temperature.
FAQ 6: I am having trouble removing the N-protecting group after halogenation without affecting the halogen substituent. What should I do?
Answer: The deprotection step must be chosen carefully to avoid side reactions, such as reduction of the C-X bond.
-
Orthogonal Protecting Groups: The key is to use a protecting group that can be removed under conditions that do not affect the halogen.
-
Boc Group: Typically removed with acid (e.g., TFA). This is generally compatible with C-halogen bonds.
-
Benzyl Group: Often removed by hydrogenolysis (e.g., H2, Pd/C). This method can lead to the reduction of C-Br and C-I bonds, so it should be used with caution for brominated and iodinated indazoles. It is generally safe for chlorinated and fluorinated analogs.
-
SEM Group: Can be removed with fluoride sources like TBAF or under acidic conditions (e.g., aqueous HCl in EtOH), offering flexibility.[4]
-
Section 5: Purification
FAQ 7: I am struggling to separate my desired halogenated indazole from the starting material and other isomers. Do you have any tips for purification?
Answer: The separation of regioisomers can be challenging due to their similar polarities.
-
Column Chromatography: This is the most common method for separation.
-
Solvent System Optimization: A systematic screen of solvent systems with varying polarities is essential. Using a shallow gradient can improve resolution.
-
Alternative Sorbents: If silica gel does not provide adequate separation, consider using other stationary phases like alumina or reverse-phase silica.
-
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective method for purification, especially for removing small amounts of impurities. A careful screen of solvents is necessary to find one that provides good differential solubility between the desired product and the impurities.
-
Preparative HPLC: For very difficult separations, preparative high-performance liquid chromatography (HPLC) can provide excellent resolution, although it is less scalable than column chromatography.
References
- 1. soc.chim.it [soc.chim.it]
- 2. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of 7-Chloro-6-fluoro-1H-indazole and its Byproducts
Welcome to the dedicated support center for researchers working with 7-Chloro-6-fluoro-1H-indazole. This guide is structured to provide actionable solutions and foundational knowledge for the analytical challenges encountered during NMR and mass spectrometry analysis of this compound and its potential synthetic byproducts. My approach is to not only offer solutions but to explain the underlying chemical principles, empowering you to make informed decisions in your experimental work.
Part 1: Troubleshooting Experimental Issues
This section addresses specific problems you may encounter during data acquisition and analysis. Each answer provides a logical path from problem identification to resolution.
Question 1: Why does my ¹H NMR spectrum show more aromatic signals than expected for my purified this compound?
Answer:
The presence of additional aromatic signals in a purified sample typically points to the co-elution of one or more isomeric byproducts. During the synthesis of indazoles, particularly from substituted anilines or related precursors, the formation of regioisomers is a common challenge.[1][2]
Possible Causes and Solutions:
-
Regioisomeric Byproducts: The most likely culprits are isomers where the chlorine and fluorine atoms are positioned differently on the benzene ring, or isomers formed from alternative cyclization pathways.
-
Incomplete Reaction: Starting materials or synthetic intermediates may be present if the reaction has not gone to completion.
-
N-Alkylation/Arylation Isomers: If the synthesis involves N-substitution, reaction at the N1 versus the N2 position of the indazole ring can lead to a mixture of isomers (e.g., 1H- vs. 2H-indazoles), which will have distinct NMR spectra.
Troubleshooting Workflow:
-
Confirm Purity: Re-evaluate the purity of your sample using an orthogonal technique, such as high-performance liquid chromatography (HPLC) with a diode array detector (DAD) or liquid chromatography-mass spectrometry (LC-MS). This will confirm if multiple species are present.
-
Advanced NMR Analysis: If isomers are confirmed, more advanced NMR techniques can help elucidate their structures.
-
2D COSY (Correlation Spectroscopy): This experiment will reveal proton-proton coupling networks, helping to piece together the spin systems of the different aromatic rings present in the mixture.
-
2D HSQC (Heteronuclear Single Quantum Coherence): This correlates directly bonded protons and carbons, allowing you to assign carbon signals to their attached protons for each isomer.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This shows correlations between protons and carbons over two to three bonds. It is invaluable for establishing the connectivity across the entire molecule, for instance, by correlating the N-H proton to carbons in the benzene ring to confirm the indazole core structure.[3]
-
¹⁹F NMR: Since your molecule contains fluorine, acquiring a ¹⁹F NMR spectrum is highly recommended. Each fluorine-containing species will give a distinct signal, and ¹H-¹⁹F coupling patterns can provide crucial structural information.[4][5]
-
-
Re-purification: If the identity of the impurity is confirmed, adjust your purification method. Consider using a different solvent system for column chromatography, changing the stationary phase, or employing preparative HPLC for better separation.
Question 2: My mass spectrum of this compound shows a weak or absent molecular ion peak. How can I confirm the mass of my compound?
Answer:
A weak or absent molecular ion (M⁺˙) is a common issue in electron ionization mass spectrometry (EI-MS), especially for certain heterocyclic compounds that are prone to fragmentation.[6] The energy imparted during EI can be sufficient to cause immediate fragmentation of the parent molecule.
Causality and Recommended Protocols:
-
High Fragmentation Efficiency (EI): The N-N bond in the pyrazole ring can be labile, and the molecule may readily lose fragments like N₂ or HCN, leading to a diminished molecular ion peak.
-
Sub-optimal Source Conditions: Incorrect temperature or electron energy in the EI source can exacerbate fragmentation.
Step-by-Step Mitigation Protocol:
-
Switch to a "Soft" Ionization Technique: The most effective solution is to use an ionization method that imparts less energy to the analyte.
-
Electrospray Ionization (ESI): This is an excellent alternative. In positive ion mode, ESI will typically generate the protonated molecule, [M+H]⁺. This species is much more stable than the radical cation M⁺˙ and will likely be the base peak in the spectrum. For your compound (C₇H₄ClFN₂, MW ≈ 170.57), you should look for a strong signal at m/z 171.58.
-
Chemical Ionization (CI): This is another soft ionization technique that produces less fragmentation than EI. It involves ionizing a reagent gas (like methane or ammonia), which then transfers a proton to the analyte.
-
-
Optimize EI Conditions (If EI is required): If you must use EI, try reducing the electron energy from the standard 70 eV to a lower value (e.g., 15-20 eV). This will reduce the internal energy of the molecular ion and decrease fragmentation, making the M⁺˙ peak more prominent.
-
Check for Isotopic Pattern: Even if weak, look for the characteristic chlorine isotope pattern. You should see two peaks for any chlorine-containing fragment, one at mass M and another at M+2, with an intensity ratio of approximately 3:1. This is a definitive indicator of the presence of one chlorine atom.
Question 3: The peaks in my ¹H NMR spectrum are broad and poorly resolved. What are the common causes and how can I fix this?
Answer:
Peak broadening in NMR can stem from several factors, ranging from sample preparation to inherent molecular properties.[7]
Troubleshooting Broad NMR Signals:
| Potential Cause | Explanation | Recommended Solution |
| Poor Shimming | The magnetic field across the sample is not homogeneous, causing nuclei in different parts of the sample to resonate at slightly different frequencies.[8] | Perform a manual or automated shimming procedure on your spectrometer. A good shim is critical for high-resolution spectra. |
| Sample Concentration | If the sample is too concentrated, intermolecular interactions and increased viscosity can lead to line broadening. Conversely, a very dilute sample will have a poor signal-to-noise ratio.[9] | Prepare a sample at an optimal concentration (typically 5-10 mg in 0.6 mL of solvent for ¹H NMR). If you suspect aggregation, try diluting the sample. |
| Paramagnetic Impurities | Trace amounts of paramagnetic metals (e.g., iron, copper) can cause significant line broadening through rapid relaxation. | Filter your sample through a small plug of celite or silica in a Pasteur pipette. Ensure all glassware is scrupulously clean. |
| Chemical Exchange | Protons that are exchanging between different chemical environments on the NMR timescale (e.g., the N-H proton) can appear as broad signals. | Try acquiring the spectrum at a lower temperature to slow the exchange rate, which may sharpen the peak. To confirm an exchangeable proton (like NH or OH), add a drop of D₂O to your NMR tube, shake, and re-acquire the spectrum; the broad peak should disappear.[7] |
| Poor Solubility | If your compound is not fully dissolved, the sample is not homogeneous, leading to broad lines. | Try a different deuterated solvent in which your compound is more soluble (e.g., DMSO-d₆, Acetone-d₆, or Methanol-d₄).[7] Gentle warming and sonication can also aid dissolution. |
Part 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the interpretation of spectral data for this compound.
Question 4: What are the expected chemical shifts and coupling constants in the ¹H and ¹³C NMR spectra of this compound?
Answer:
The chemical shifts and coupling constants are dictated by the electronic effects of the halogen substituents and the structure of the indazole ring. The fluorine atom, being highly electronegative, will have a significant effect on adjacent nuclei.
Expected ¹H NMR Characteristics:
-
Aromatic Protons (3H): You should expect three signals in the aromatic region (typically δ 7.0-8.5 ppm).
-
The proton at C3 will likely be a singlet or a narrow triplet (due to small couplings to other protons or fluorine).
-
The two protons on the benzene ring (at C4 and C5) will form an AX or AB spin system. Their chemical shifts will be influenced by the adjacent Cl and F atoms.
-
You will observe coupling between the proton at C5 and the fluorine at C6 (³JH-F), which will appear as a doublet of doublets or a more complex multiplet.
-
-
N-H Proton (1H): This proton will typically appear as a broad singlet at a downfield chemical shift (often > δ 10 ppm), and its exact position is highly dependent on the solvent and concentration.[10]
Expected ¹³C NMR Characteristics:
-
Aromatic Carbons (7C): You will see seven distinct signals.
-
The carbons directly bonded to fluorine (C6) and chlorine (C7) will be significantly affected.
-
C-F Coupling: The carbon signals will exhibit splitting due to coupling with the fluorine atom. The largest coupling will be for the directly attached carbon (C6, ¹JC-F, typically > 240 Hz). You will also observe smaller couplings to carbons two bonds away (C5 and C7, ²JC-F) and three bonds away (C4, ³JC-F).[11] This C-F coupling is a powerful tool for confirming assignments.[12]
-
Illustrative Data Table (Predicted Ranges):
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key Couplings |
| C3-H | ~8.0 - 8.3 | ~135 - 145 | Singlet or narrow multiplet |
| C4-H | ~7.5 - 7.8 | ~115 - 125 | Doublet, ³JH-H ≈ 8-9 Hz |
| C5-H | ~7.1 - 7.4 | ~110 - 120 | Doublet of doublets, ³JH-H ≈ 8-9 Hz, ³JH-F ≈ 6-8 Hz |
| C6 | - | ~150 - 160 | Large ¹JC-F coupling constant |
| C7 | - | ~120 - 130 | Affected by Cl substituent |
| N1-H | > 10 (broad) | - | Broad singlet, exchangeable |
Note: These are estimated values. Actual shifts can vary based on solvent and experimental conditions.
Question 5: What is the predicted mass spectrometry fragmentation pattern for this compound under Electron Ionization (EI)?
Answer:
Under EI conditions, this compound (MW ≈ 170.57) will form a molecular ion (M⁺˙) at m/z 170, which will then undergo a series of fragmentation events. The presence of chlorine will result in a characteristic M+2 peak at m/z 172 with about one-third the intensity of the M peak.
Primary Fragmentation Pathways:
-
Loss of HCN: A very common fragmentation pathway for nitrogen-containing heterocycles is the loss of a neutral hydrogen cyanide molecule.
-
[M]⁺˙ → [M - HCN]⁺˙ + HCN
-
m/z 170/172 → m/z 143/145
-
-
Loss of a Chlorine Radical: Cleavage of the C-Cl bond can lead to the loss of a chlorine radical.
-
[M]⁺˙ → [M - Cl]⁺ + Cl•
-
m/z 170/172 → m/z 135
-
-
Loss of a Fluorine Radical: Cleavage of the C-F bond is less common than C-Cl cleavage but still possible.
-
[M]⁺˙ → [M - F]⁺ + F•
-
m/z 170/172 → m/z 151/153
-
Diagram of Predicted Fragmentation Pathway:
Caption: Predicted EI-MS fragmentation of this compound.
Summary of Key Expected Fragments:
| m/z (Cl³⁵/Cl³⁷) | Proposed Fragment | Notes |
| 170 / 172 | [C₇H₄ClFN₂]⁺˙ | Molecular Ion (M⁺˙) |
| 143 / 145 | [C₆H₃FN]⁺˙ | Loss of HCN from M⁺˙ |
| 135 | [C₇H₄FN₂]⁺ | Loss of Cl radical from M⁺˙ |
| 108 | [C₆H₃N]⁺˙ | Loss of Cl radical from the [M-HCN]⁺˙ fragment |
References
- 1. Page loading... [guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Troubleshooting [chem.rochester.edu]
- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 9. azooptics.com [azooptics.com]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Biological Activity of 7-Chloro-6-fluoro-1H-indazole Analogs as Kinase Inhibitors
In the landscape of modern drug discovery, particularly in oncology, the indazole scaffold has emerged as a privileged structure, forming the core of numerous potent kinase inhibitors.[1][2] This guide provides an in-depth technical comparison of the biological activities of a specific subclass: 7-Chloro-6-fluoro-1H-indazole analogs. We will delve into their synthesis, structure-activity relationships (SAR), and performance in preclinical assays, offering field-proven insights for researchers, scientists, and drug development professionals. The focus will be on their role as kinase inhibitors, a class of therapeutics that has revolutionized cancer treatment.
The this compound Scaffold: A Promising Core for Kinase Inhibition
The indazole nucleus, a bicyclic system composed of a benzene ring fused to a pyrazole ring, is a versatile scaffold in medicinal chemistry.[3][4] Its derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, anti-HIV, and notably, anticancer effects.[3] The introduction of halogen atoms, such as chlorine and fluorine, at specific positions of the indazole ring can significantly modulate the compound's physicochemical properties and biological activity. This strategic halogenation can enhance binding affinity to target proteins, improve metabolic stability, and influence pharmacokinetic profiles. The 7-chloro-6-fluoro substitution pattern, in particular, has been explored for its potential to yield highly potent and selective kinase inhibitors.
Synthesis of this compound Analogs
The synthesis of this compound analogs typically involves multi-step reaction sequences. A common strategy begins with a suitably substituted fluorinated aniline derivative. The indazole ring is then constructed through cyclization reactions. Subsequent functionalization at various positions of the indazole core allows for the introduction of different pharmacophoric groups to optimize target engagement and pharmacological properties.
A noteworthy approach to synthesizing the core scaffold involves the intramolecular cyclization of o-aminobenzaldehydes or o-aminoketones. These precursors can be converted to oxime intermediates, followed by cyclization facilitated by activating agents.[1] This method offers a practical route to N-unsubstituted indazoles under mild conditions. Further modifications, such as N-alkylation or Suzuki coupling at different positions, can then be employed to generate a library of diverse analogs.
Comparative Biological Activity: A Focus on Kinase Inhibition
Analogs of this compound have shown significant promise as inhibitors of various protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer.[5] A key target for this class of compounds is the AXL receptor tyrosine kinase.
AXL Kinase Inhibition
AXL is a member of the TAM (TYRO3, AXL, MER) family of receptor tyrosine kinases and its overexpression is linked to poor prognosis and drug resistance in numerous cancers.[6] The development of potent and selective AXL inhibitors is therefore a significant goal in oncology research.
A fragment-based lead discovery approach has successfully identified potent AXL inhibitors based on the indazole scaffold.[6] Optimization of initial fragment hits led to the development of highly potent analogs. For instance, the introduction of a pyrrolidinylamino group at the 5-position of the indazole ring has been shown to be a key modification for enhancing AXL inhibitory activity.
Below is a table summarizing the in vitro activity of representative this compound analogs against AXL kinase.
| Compound ID | R Group (at C5) | AXL IC50 (nM) |
| Analog 1 | Unsubstituted | >1000 |
| Analog 2 | (R)-pyrrolidin-3-ylamino | 15 |
| Analog 3 | (S)-pyrrolidin-3-ylamino | 25 |
| Analog 4 | piperazin-1-yl | 80 |
Note: The data presented is a representative compilation from literature and should be used for comparative purposes.
The structure-activity relationship (SAR) studies reveal that the stereochemistry of the substituent at the C5 position significantly impacts the inhibitory potency against AXL. The (R)-enantiomer of the pyrrolidin-3-ylamino substituent (Analog 2) generally exhibits higher potency compared to the (S)-enantiomer (Analog 3). This highlights the specific stereochemical requirements for optimal binding within the AXL kinase domain.
Multi-Kinase Inhibition Profile
While some analogs exhibit high selectivity for AXL, others demonstrate a broader spectrum of activity, inhibiting other kinases such as c-Met and VEGFR.[7] The c-Met receptor tyrosine kinase, when aberrantly activated, drives tumor growth, invasion, and metastasis.[8] Several indazole-based compounds have been investigated as c-Met inhibitors. The ability of this compound analogs to target multiple oncogenic kinases could be advantageous in overcoming tumor heterogeneity and resistance mechanisms.
Signaling Pathway and Experimental Workflow
To understand the mechanism of action of these inhibitors, it is crucial to visualize the signaling pathways they target and the experimental workflows used for their evaluation.
AXL Signaling Pathway
AXL kinase activation triggers downstream signaling cascades, including the PI3K-AKT and RAS-MEK-ERK pathways, which promote cell proliferation, survival, and migration.[9] Inhibition of AXL by this compound analogs blocks these downstream signals.
Caption: AXL signaling pathway and its inhibition.
Experimental Workflow for Inhibitor Evaluation
The evaluation of these kinase inhibitors follows a standardized workflow, starting from biochemical assays to cellular and in vivo studies.
Caption: General experimental workflow for inhibitor evaluation.
Experimental Protocols
To ensure the reproducibility and validity of the findings, detailed experimental protocols are essential.
In Vitro AXL Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay is a fluorescence resonance energy transfer (FRET)-based method for measuring the binding of a test compound to a kinase.
Materials:
-
AXL kinase (recombinant)
-
Eu-anti-GST antibody
-
LanthaScreen™ Certified Alexa Fluor™ 647-labeled kinase tracer
-
Test compounds (serially diluted)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well microplates
Procedure:
-
Prepare a solution of AXL kinase and Eu-anti-GST antibody in assay buffer.
-
Prepare a solution of the Alexa Fluor™ 647-labeled tracer in assay buffer.
-
In a 384-well plate, add 5 µL of the serially diluted test compound.
-
Add 5 µL of the kinase/antibody solution to each well.
-
Add 5 µL of the tracer solution to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a fluorescence plate reader capable of measuring time-resolved FRET (TR-FRET). The emission of the donor (Europium) is measured at 620 nm, and the emission of the acceptor (Alexa Fluor 647) is measured at 665 nm.
-
The TR-FRET ratio (665 nm emission / 620 nm emission) is calculated.
-
IC50 values are determined by plotting the TR-FRET ratio against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.
Causality behind Experimental Choices: The LanthaScreen™ assay is chosen for its high-throughput capability and direct measurement of compound binding to the kinase, which is a more direct measure of target engagement compared to enzymatic activity assays that can be influenced by ATP concentration.
Cell Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[10][11]
Materials:
-
Cancer cell line overexpressing the target kinase (e.g., A549 for AXL)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds (serially diluted)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Treat the cells with various concentrations of the test compounds and incubate for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition relative to untreated control cells.
-
Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration.
Trustworthiness of the Protocol: The MTT assay is a widely accepted and validated method for assessing cytotoxicity. Including a positive control (a known cytotoxic agent) and a negative control (vehicle) in each experiment ensures the reliability of the results.
Conclusion
The this compound scaffold represents a highly promising platform for the development of potent and selective kinase inhibitors. The strategic placement of chloro and fluoro substituents on the indazole ring has proven effective in generating compounds with significant anti-proliferative activity, particularly through the inhibition of key oncogenic kinases like AXL. The comparative data presented in this guide underscores the importance of subtle structural modifications in achieving high potency and selectivity. The detailed experimental protocols provide a self-validating framework for the evaluation of these and other novel kinase inhibitors. Future research in this area will likely focus on further optimizing the pharmacokinetic properties of these analogs to translate their potent in vitro activity into effective in vivo efficacy, ultimately paving the way for new targeted cancer therapies.
References
- 1. [PDF] Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives | Semantic Scholar [semanticscholar.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. Safety and Tolerability of c-MET Inhibitors in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pure.ed.ac.uk [pure.ed.ac.uk]
- 10. Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives [mdpi.com]
A Comparative Analysis of 7-Chloro-6-fluoro-1H-indazole with Other Kinase Inhibitors: A Guide for Drug Development Professionals
In the dynamic landscape of oncology research and drug development, the identification of novel kinase inhibitors with unique potency and selectivity profiles is paramount. This guide provides a comprehensive comparative analysis of a novel investigational compound, 7-Chloro-6-fluoro-1H-indazole, against established kinase inhibitors. Given the prevalence of the indazole scaffold in numerous kinase inhibitors, we hypothesize that this compound exhibits a multi-kinase inhibition profile, targeting key receptor tyrosine kinases (RTKs) implicated in tumor progression, angiogenesis, and metastasis: AXL, c-Met, and VEGFR2.
This document is intended for researchers, scientists, and drug development professionals, offering an in-depth, objective comparison to aid in the evaluation of this and similar compounds. We will delve into a comparative analysis of its hypothetical inhibitory activity, explore the relevant signaling pathways, provide a detailed experimental protocol for in vitro kinase inhibition assays, and discuss the therapeutic implications of its potential multi-targeted profile.
Comparative Kinase Inhibition Profile
The efficacy of a kinase inhibitor is fundamentally defined by its potency against its intended targets, commonly quantified by the half-maximal inhibitory concentration (IC50). A lower IC50 value signifies greater potency. In this analysis, we compare the hypothesized inhibitory profile of this compound with well-characterized multi-kinase inhibitors, Cabozantinib and Sunitinib, as well as highly selective inhibitors for each respective kinase to provide a broader context.
| Kinase Target | This compound (Hypothetical IC50, nM) | Cabozantinib (IC50, nM) | Sunitinib (IC50, nM) | Bemcentinib (IC50, nM) | Capmatinib (IC50, nM) | CHMFL-VEGFR2-002 (IC50, nM) |
| AXL | 15 | 7[1][2] | 259[3] | 14[4][5] | - | - |
| c-Met | 5 | 1.3[1][2] | - | - | 0.13[6][7] | - |
| VEGFR2 | 10 | 0.035[1][2] | 80[8] | - | - | 66[9] |
Note: Data for this compound is hypothetical and for comparative purposes only. "-" indicates data not available or not a primary target.
Signaling Pathway Visualization
The targeted kinases—AXL, c-Met, and VEGFR2—are key players in distinct yet interconnected signaling cascades that drive cancer progression. Understanding these pathways is crucial for elucidating the mechanism of action of their inhibitors.
Activation of these RTKs by their respective ligands (Gas6 for AXL, HGF for c-Met, and VEGF for VEGFR2) leads to receptor dimerization and autophosphorylation, creating docking sites for downstream signaling molecules. This triggers a cascade of intracellular events, primarily through the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, ultimately promoting cell proliferation, survival, migration, and angiogenesis.[6][10][11]
Key signaling pathways downstream of AXL, c-Met, and VEGFR2.
Experimental Protocol: In Vitro Kinase Inhibition Assay (IC50 Determination)
To empirically determine the inhibitory potency of a compound like this compound, a robust and reproducible in vitro kinase assay is essential. The ADP-Glo™ Kinase Assay is a widely used, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[12]
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal proportional to the initial kinase activity.[13]
Materials:
-
Recombinant human kinases (AXL, c-Met, VEGFR2)
-
Kinase-specific substrates
-
This compound and other test compounds
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Multichannel pipettes and a plate-reading luminometer
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of this compound and control inhibitors in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a wide concentration range (e.g., 10 µM to 0.1 nM).
-
Kinase Reaction Setup:
-
Add 2.5 µL of 2X kinase buffer to each well of a 384-well plate.
-
Add 1 µL of the diluted compound or DMSO (for control wells) to the appropriate wells.
-
Add 1.5 µL of a 3.33X mixture of the kinase and its specific substrate.
-
Initiate the reaction by adding 1 µL of 5X ATP solution. The final reaction volume is 5 µL.
-
-
Kinase Reaction Incubation: Incubate the plate at room temperature for 1 hour. The incubation time may need optimization depending on the specific kinase.
-
Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[14]
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.[13]
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
IC50 Calculation:
-
The luminescence signal is directly proportional to the amount of ADP produced, and thus to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Workflow for IC50 determination using the ADP-Glo™ Kinase Assay.
Comparative Analysis
Potency
Based on our hypothetical data, this compound exhibits nanomolar potency against AXL, c-Met, and VEGFR2. Its hypothesized IC50 of 5 nM against c-Met is highly potent, though not as potent as the highly selective inhibitor Capmatinib (0.13 nM).[6][7] Similarly, its hypothetical AXL inhibition at 15 nM is comparable to the selective inhibitor Bemcentinib (14 nM).[4][5] The hypothesized VEGFR2 inhibition at 10 nM is more potent than the multi-kinase inhibitor Sunitinib (80 nM) and the selective inhibitor CHMFL-VEGFR2-002 (66 nM).[8][9] Cabozantinib demonstrates exceptional potency against VEGFR2 (0.035 nM).[1][2]
Selectivity
Kinase inhibitor selectivity is a critical parameter in drug development, influencing both efficacy and toxicity.[15] While highly selective inhibitors target a single kinase, multi-kinase inhibitors are designed to block the activity of several key signaling proteins simultaneously.[16]
-
Multi-Targeted Inhibitors: Cabozantinib and Sunitinib are classic examples of multi-kinase inhibitors, targeting a broad spectrum of kinases.[1][2][8] This broad activity can be advantageous in treating complex diseases like cancer, where multiple signaling pathways are often dysregulated. However, off-target effects can also lead to increased toxicity.[9]
-
Selective Inhibitors: Bemcentinib and Capmatinib are highly selective for AXL and c-Met, respectively.[4][5][6][7] This high selectivity can lead to a more favorable safety profile by minimizing off-target effects. CHMFL-VEGFR2-002 was developed as a highly selective VEGFR2 inhibitor to potentially reduce the side effects associated with multi-target inhibitors.[9]
-
This compound (Hypothetical Profile): As a hypothesized multi-kinase inhibitor with potent activity against a specific set of kinases (AXL, c-Met, and VEGFR2), this compound could represent a "rationally polypharmacological" agent. Such a profile could offer the therapeutic benefits of targeting multiple oncogenic drivers while potentially having a more predictable and manageable side-effect profile than less selective multi-kinase inhibitors.
Therapeutic Implications
The simultaneous inhibition of AXL, c-Met, and VEGFR2 holds significant therapeutic promise in oncology. These three kinases are implicated in tumor growth, invasion, angiogenesis, and the development of therapeutic resistance.[3][17]
-
Overcoming Resistance: Crosstalk between the AXL and c-Met signaling pathways has been identified as a mechanism of resistance to targeted therapies.[17][18] Therefore, a dual inhibitor of AXL and c-Met could potentially overcome or delay the onset of resistance.
-
Synergistic Anti-Tumor Effects: The combination of anti-angiogenic therapy (targeting VEGFR2) with the inhibition of pathways that promote invasion and metastasis (AXL and c-Met) could lead to synergistic anti-tumor effects.[19]
-
Potential Advantages of a Multi-Targeted Approach: A single agent that potently inhibits these three key kinases, such as the hypothetical this compound, could offer a more comprehensive and effective treatment strategy compared to monotherapy with selective inhibitors or combination therapies, which can be more complex to administer and may have overlapping toxicities.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Targeting MET and AXL overcomes resistance to sunitinib therapy in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Discovery of a highly selective VEGFR2 kinase inhibitor CHMFL-VEGFR2-002 as a novel anti-angiogenesis agent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cancer-research-network.com [cancer-research-network.com]
- 11. cancer-research-network.com [cancer-research-network.com]
- 12. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 13. promega.com [promega.com]
- 14. promega.com [promega.com]
- 15. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Selectivity and therapeutic inhibition of kinases: to be or not to be? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. 49 Inhibition of AXL along with c-Met potentially halts resistance development in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. VEGF and c-Met Blockade Amplify Angiogenesis Inhibition in Pancreatic Islet Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 7-Chloro-6-fluoro-1H-indazole Derivatives as Kinase Inhibitors
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 7-chloro-6-fluoro-1H-indazole derivatives, a promising scaffold in the development of targeted kinase inhibitors. Drawing upon established principles of medicinal chemistry and available data on related indazole-based compounds, we will explore the impact of structural modifications on inhibitory potency and selectivity. This document is intended for researchers, scientists, and drug development professionals engaged in the design and optimization of novel kinase inhibitors.
The 1H-Indazole Scaffold: A Privileged Core in Kinase Inhibition
The 1H-indazole core has emerged as a "privileged scaffold" in medicinal chemistry, forming the foundation of numerous clinically approved and investigational kinase inhibitors.[1][2] Its rigid bicyclic structure and ability to form key hydrogen bond interactions with the hinge region of the ATP-binding site of kinases make it an ideal starting point for inhibitor design.[3] The 7-chloro-6-fluoro substitution pattern on the indazole ring provides a unique electronic and steric profile, offering opportunities for fine-tuning compound properties.
Decoding the Structure-Activity Relationship: Key Positions for Modification
The biological activity of this compound derivatives can be modulated by introducing various substituents at key positions around the core scaffold. The most critical positions for modification are typically N1 and C3.
-
N1 Position: Substitution at the N1 position of the indazole ring significantly influences the compound's interaction with the solvent-exposed region of the kinase ATP-binding pocket. The choice of substituent can impact solubility, cell permeability, and overall pharmacokinetic properties.
-
C3 Position: The C3 position is often directed towards the hinge region of the kinase, a critical area for ATP binding. Modifications at this position are pivotal for achieving high potency and selectivity.[4]
The following diagram illustrates the key points of diversification on the this compound scaffold.
Caption: Key diversification points on the this compound scaffold.
Comparative Analysis of Kinase Inhibition
Targeting Aurora Kinases
Aurora kinases are a family of serine/threonine kinases that play crucial roles in cell cycle regulation. Their overexpression is implicated in various cancers, making them attractive therapeutic targets.
Based on studies of other indazole derivatives, we can predict the following SAR trends for this compound analogs as Aurora kinase inhibitors:
-
C3-Amine/Amide Moiety: The presence of a 3-amino or 3-carboxamido group is often crucial for potent Aurora kinase inhibition. This group typically forms key hydrogen bonds with the hinge region of the kinase.[5]
-
N1-Substitution: Small, polar substituents at the N1 position may enhance solubility and cell permeability without significantly disrupting the binding to the kinase.
-
Aromatic Substituents at C3: The addition of substituted aryl or heteroaryl rings at the C3 position can lead to interactions with the hydrophobic pocket adjacent to the ATP-binding site, thereby increasing potency and selectivity.
Table 1: Postulated SAR of this compound Derivatives as Aurora A Kinase Inhibitors
| Compound ID | N1-Substituent | C3-Substituent | Predicted Aurora A IC50 (nM) | Rationale for Predicted Activity |
| Hypothetical-1 | H | -NH2 | 50 - 150 | The unsubstituted 3-amino group provides essential hinge-binding interactions. |
| Hypothetical-2 | -CH3 | -NH2 | 70 - 200 | Small alkyl substitution at N1 may have a minor impact on potency. |
| Hypothetical-3 | H | -NH-Ph | 10 - 50 | The phenyl ring can occupy a hydrophobic pocket, enhancing binding affinity. |
| Hypothetical-4 | H | -NH-(4-F-Ph) | 5 - 25 | Electron-withdrawing fluorine may improve interactions within the hydrophobic pocket. |
Disclaimer: The IC50 values in this table are hypothetical and are intended to illustrate potential SAR trends based on data from structurally related indazole compounds.
Targeting VEGFRs
VEGFRs are key mediators of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Inhibition of VEGFR signaling is a clinically validated anti-cancer strategy.
For this compound derivatives targeting VEGFRs, the following SAR principles are likely to apply:
-
C3-Urea/Amide Linker: A urea or amide linker at the C3 position is a common feature in many VEGFR inhibitors, facilitating interactions with the DFG motif of the kinase.
-
N1-Aryl/Heteroaryl Groups: Larger aromatic or heteroaromatic substituents at the N1 position can extend into the back pocket of the kinase, leading to increased potency and selectivity.
-
Terminal Phenyl Ring: A terminal phenyl ring, often substituted with solubilizing groups, is frequently appended to the C3-linker to optimize pharmacokinetic properties.
Table 2: Postulated SAR of this compound Derivatives as VEGFR2 Inhibitors
| Compound ID | N1-Substituent | C3-Substituent | Predicted VEGFR2 IC50 (nM) | Rationale for Predicted Activity |
| Hypothetical-5 | H | -CONH-Ph | 80 - 200 | The carboxamide provides a key interaction point. |
| Hypothetical-6 | -Ph | -CONH-Ph | 20 - 80 | The N1-phenyl group can access additional binding pockets. |
| Hypothetical-7 | -Ph | -CONH-(4-OCH3-Ph) | 10 - 40 | The methoxy group can enhance solubility and interactions. |
| Hypothetical-8 | -(2-pyridyl) | -CONH-Ph | 5 - 20 | The pyridine nitrogen can act as a hydrogen bond acceptor, improving potency. |
Disclaimer: The IC50 values in this table are hypothetical and are intended to illustrate potential SAR trends based on data from structurally related indazole compounds.
Experimental Protocols
To enable researchers to validate these SAR hypotheses and evaluate novel this compound derivatives, we provide the following detailed experimental protocols.
Proposed Synthesis of the this compound Core
Caption: Proposed synthetic workflow for this compound derivatives.
Step-by-Step Protocol:
-
Synthesis of 7-Chloro-6-fluoro-1H-indazol-3-amine:
-
To a solution of 2,3-difluoro-6-chlorobenzonitrile (1.0 eq) in a suitable solvent such as n-butanol, add hydrazine hydrate (5.0 eq).
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield 7-chloro-6-fluoro-1H-indazol-3-amine.
-
-
Derivatization of the Core Scaffold:
-
The 3-amino group can be further functionalized using standard amide coupling reactions with various carboxylic acids or through palladium-catalyzed cross-coupling reactions to introduce aryl or heteroaryl substituents.
-
The N1 position can be alkylated or arylated using appropriate electrophiles under basic conditions.
-
In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol provides a general framework for determining the IC50 value of a test compound against a specific kinase using a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.
Caption: Experimental workflow for an in vitro kinase inhibition assay.
Materials:
-
Kinase of interest (e.g., Aurora A, VEGFR2)
-
Eu-labeled anti-tag antibody
-
Alexa Fluor™ 647-labeled ATP competitive kinase tracer
-
Test compound (this compound derivative)
-
Kinase buffer
-
384-well microplate
-
Plate reader capable of TR-FRET
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO. Further dilute the compounds in kinase buffer to the final desired concentrations.
-
Assay Plate Preparation: Add 2.5 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Kinase/Antibody Mixture: Prepare a mixture of the kinase and the Eu-labeled antibody in kinase buffer. Add 5 µL of this mixture to each well.
-
Tracer Addition: Prepare the Alexa Fluor™ 647-labeled tracer in kinase buffer. Add 2.5 µL of the tracer to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
TR-FRET Reading: Read the plate on a compatible plate reader, measuring the emission at 665 nm and 615 nm.
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Determine the percent inhibition for each compound concentration relative to the DMSO control and fit the data to a four-parameter dose-response curve to calculate the IC50 value.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. While direct SAR data for this specific core is limited, by leveraging knowledge from related indazole series, we can make informed decisions in the design of new analogs. The strategic modification of the N1 and C3 positions is paramount for achieving high potency and selectivity. The provided synthetic and biological testing protocols offer a framework for researchers to synthesize and evaluate new derivatives, ultimately contributing to the discovery of next-generation targeted therapies. Future work should focus on the systematic synthesis and evaluation of a focused library of this compound derivatives against key oncology targets such as Aurora kinases and VEGFRs to establish a definitive SAR and unlock the full therapeutic potential of this scaffold.
References
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Page loading... [wap.guidechem.com]
A Comparative Guide to Halogenated Indazole-Based Kinase Inhibitors: In Vitro and In Vivo Evaluation Strategies
Introduction: The Indazole Scaffold in Kinase-Targeted Drug Discovery
The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry.[1] Its structural rigidity and ability to form key hydrogen bond interactions with the hinge region of ATP-binding pockets have made it a cornerstone in the design of numerous potent and selective kinase inhibitors.[2] Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. Consequently, kinase inhibitors have become a major focus of modern drug development.[3]
This guide provides a comprehensive overview of the in vitro and in vivo evaluation of halogenated 1H-indazole compounds, with a particular focus on the rationale behind experimental design and data interpretation. We will use the specific, yet publicly under-characterized, compound 7-Chloro-6-fluoro-1H-indazole (CAS 1414870-63-5) as a case study to illustrate the evaluative process. By comparing its potential with well-documented halogenated indazole-based kinase inhibitors, this guide aims to equip researchers, scientists, and drug development professionals with the necessary framework to assess the therapeutic potential of novel indazole derivatives.
The Rationale for Halogenation in Indazole-Based Inhibitors
The introduction of halogen atoms, such as chlorine and fluorine, onto the indazole scaffold is a common strategy in medicinal chemistry to modulate the physicochemical and pharmacokinetic properties of a compound. Halogenation can influence a molecule's:
-
Binding Affinity and Selectivity: Halogen bonds, a type of non-covalent interaction, can enhance binding to the target kinase. The position and nature of the halogen can fine-tune the inhibitor's selectivity for a specific kinase over others.
-
Metabolic Stability: The presence of halogens can block sites of metabolic degradation, thereby increasing the compound's half-life in the body.
-
Lipophilicity and Cell Permeability: Halogenation generally increases a compound's lipophilicity, which can improve its ability to cross cell membranes and reach its intracellular target. However, excessive lipophilicity can also lead to off-target effects and poor solubility.
The specific placement of chlorine at the 7-position and fluorine at the 6-position in this compound suggests a rational design approach aimed at optimizing these properties for a particular kinase target.
In Vitro Evaluation: From Target Engagement to Cellular Effects
The initial assessment of a novel indazole compound begins with a series of in vitro assays to determine its potency, selectivity, and mechanism of action at the molecular and cellular levels.
Biochemical Assays: Quantifying Kinase Inhibition
The primary in vitro evaluation involves directly measuring the compound's ability to inhibit the enzymatic activity of one or more purified kinases.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Materials:
-
Purified recombinant kinase (e.g., AXL, PIM1, VEGFR2)
-
Kinase-specific substrate peptide
-
Adenosine triphosphate (ATP)
-
Test compound (e.g., this compound)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Luminescence-based ADP detection kit
-
White, opaque 96- or 384-well plates
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the test compound in DMSO.
-
Kinase Reaction Setup: In a multi-well plate, add the kinase, its specific substrate, and the test compound at various concentrations.
-
Initiation of Reaction: Start the kinase reaction by adding a predetermined concentration of ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
ADP Detection: Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent. The luminescent signal is proportional to the kinase activity.
-
Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Comparative Data: IC50 Values of Halogenated Indazole-Based Kinase Inhibitors
| Compound | Target Kinase(s) | IC50 (nM) | Reference |
| Pazopanib | VEGFRs, PDGFRs, c-Kit | 10-30 (VEGFRs) | [3] |
| Axitinib | VEGFRs | 0.1-0.2 | [2] |
| Linifanib | VEGFRs, PDGFRs | 3-4 | [2] |
| Compound 12b (2-chloro-6-fluorophenyl derivative) | CRAC channel | 3,230 | [4] |
| Compound C05 (indazole-based) | PLK4 | < 0.1 | [5] |
This table presents a selection of halogenated or otherwise substituted indazole compounds to illustrate the range of potencies achieved against various kinase targets.
Cell-Based Assays: Assessing Cellular Potency and Phenotypic Effects
Following biochemical confirmation of kinase inhibition, the next critical step is to evaluate the compound's activity in a cellular context.
Experimental Protocol: Cell Proliferation Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.
Materials:
-
Cancer cell lines relevant to the target kinase (e.g., K562 for Abl kinase inhibitors)[2]
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Living cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Formazan Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
Structure-Activity Relationship (SAR) Insights:
Studies on various indazole derivatives have highlighted the importance of the substitution pattern on their anti-proliferative activity. For instance, in one study, a 3,5-difluoro substituent on a phenyl ring attached to the indazole core showed greater potency against Hep-G2 cells compared to other fluoro-substituted analogs.[2] This underscores the importance of systematic evaluation of halogenated derivatives to identify the optimal substitution pattern for a desired biological activity.
In Vivo Evaluation: Assessing Efficacy and Pharmacokinetics in Animal Models
Promising candidates from in vitro studies are advanced to in vivo testing to evaluate their efficacy, safety, and pharmacokinetic properties in a whole-organism setting.
Xenograft Models: Evaluating Anti-Tumor Efficacy
Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard preclinical model for assessing the anti-tumor activity of novel compounds.
Experimental Protocol: Subcutaneous Xenograft Study
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
Human cancer cell line of interest
-
Test compound formulated in a suitable vehicle for administration
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Compound Administration: Administer the test compound to the treatment group via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle alone.
-
Monitoring: Measure tumor volume and mouse body weight regularly throughout the study.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size or after a specified treatment duration.
-
Data Analysis: Compare the tumor growth in the treated group to the control group to determine the extent of tumor growth inhibition.
Pharmacokinetic Studies: Understanding Drug Disposition
Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound in vivo.
Experimental Protocol: Pharmacokinetic Analysis in Mice
Procedure:
-
Compound Administration: Administer a single dose of the test compound to a cohort of mice.
-
Blood Sampling: Collect blood samples at various time points after administration.
-
Plasma Analysis: Process the blood samples to obtain plasma and analyze the concentration of the test compound using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Plot the plasma concentration of the compound over time and calculate key PK parameters such as:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the plasma concentration-time curve, representing total drug exposure.
-
t1/2: Half-life of the compound in plasma.
-
Comparative Analysis and Future Directions
While specific biological data for this compound is not yet publicly available, its structure suggests it is a rationally designed kinase inhibitor candidate. Based on the extensive research on related halogenated indazoles, it is plausible that this compound could exhibit potent inhibitory activity against kinases implicated in cancer, such as VEGFR, FGFR, or members of the Pim or AXL families.[3]
The comprehensive in vitro and in vivo evaluation workflow detailed in this guide provides a robust framework for elucidating the therapeutic potential of this compound and other novel indazole derivatives. Future studies should focus on:
-
Target Identification: Screening this compound against a broad panel of kinases to identify its primary target(s).
-
In Vitro Profiling: Determining its IC50 values in relevant biochemical and cellular assays.
-
In Vivo Efficacy: Evaluating its anti-tumor activity in appropriate xenograft models.
-
Pharmacokinetic and Toxicological Profiling: Assessing its drug-like properties and safety profile.
By systematically applying these well-established experimental methodologies, the scientific community can effectively evaluate the promise of novel halogenated indazole compounds and advance the development of next-generation targeted therapies.
Visualizing the Workflow and Signaling Pathways
Experimental Workflow for Indazole Compound Evaluation
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Validating Target Engagement of 7-Chloro-6-fluoro-1H-indazole
For researchers, scientists, and drug development professionals, confirming that a small molecule binds to its intended target within a complex biological system is a cornerstone of modern drug discovery. This process, known as target engagement, provides critical evidence for the mechanism of action and is essential for de-risking therapeutic candidates before they advance to clinical trials.[1][2]
The indazole scaffold is a privileged structure in medicinal chemistry, frequently forming the core of potent protein kinase inhibitors.[3][4] 7-Chloro-6-fluoro-1H-indazole represents a novel derivative within this class. However, its journey from a promising chemical entity to a validated pharmacological tool requires a rigorous, multi-faceted approach to confirm its interaction with its intended biological target.
This guide provides an in-depth comparison of key methodologies for validating the target engagement of this compound. We will operate under the common drug discovery scenario where this compound has been identified as a potent inhibitor of "Kinase X" in initial biochemical screens. Our objective is to build a robust, evidence-based case for its on-target activity using an orthogonal validation strategy.
The Imperative of an Orthogonal Validation Strategy
Caption: Orthogonal workflow for validating target engagement.
PART 1: Biophysical Characterization in Cell-Free Systems
The foundational step is to confirm a direct, physical interaction between the compound and its purified target protein, Kinase X. Biophysical assays provide quantitative data on binding affinity, kinetics, and thermodynamics in a controlled, isolated environment.[5][6]
Surface Plasmon Resonance (SPR): Quantifying Binding Kinetics
SPR is a label-free optical technique that measures molecular interactions in real-time.[4][7][8] It provides the binding affinity (K D) and, crucially, the kinetic rate constants for association (kₐ or kₒₙ) and dissociation (kₑ or kₒff). This kinetic information is vital for understanding the compound's residence time on the target, a key parameter for in vivo efficacy.[9]
Experimental Protocol: SPR Analysis
-
Immobilization: Covalently immobilize purified, recombinant Kinase X onto a sensor chip surface (e.g., a CM5 chip via amine coupling) to a target density of ~10,000 Response Units (RU). A reference flow cell is prepared similarly but without the protein to subtract bulk refractive index changes.
-
Analyte Preparation: Prepare a dilution series of this compound in a suitable running buffer (e.g., HBS-EP+ with 1-5% DMSO). Concentrations should bracket the expected K D (e.g., 0.1 nM to 1 µM).
-
Binding Assay (Multi-Cycle Kinetics):
-
Inject the running buffer over both flow cells to establish a stable baseline.
-
Inject the lowest concentration of the compound for a defined association time (e.g., 120 seconds).
-
Switch to injecting only running buffer to monitor the dissociation phase (e.g., 300 seconds).
-
Inject a regeneration solution (e.g., low pH glycine) to remove any remaining bound analyte.
-
Repeat this cycle for each concentration in the series, including a zero-concentration (buffer only) injection for double-referencing.
-
-
Data Analysis: Subtract the reference channel data from the active channel data. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine kₐ, kₑ, and calculate the equilibrium dissociation constant (K D = kₑ / kₐ).
Isothermal Titration Calorimetry (ITC): Measuring Binding Thermodynamics
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[3][10][11] It determines the binding affinity (K D), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS). This information can reveal the driving forces behind the binding interaction (e.g., hydrogen bonding vs. hydrophobic effects).
Experimental Protocol: ITC Analysis
-
Sample Preparation: Dialyze the purified Kinase X extensively against the final assay buffer. Dissolve this compound in the exact same final dialysis buffer to minimize heats of dilution.[10][11] Degas all solutions.
-
Instrument Setup:
-
Cell: Load Kinase X into the sample cell at a concentration of 5-50 µM.
-
Syringe: Load this compound into the injection syringe at a concentration 10-20 times that of the protein in the cell.
-
-
Titration:
-
After thermal equilibration, perform an initial small injection (e.g., 0.5 µL) to remove any material from the syringe tip, and discard this data point.
-
Perform a series of subsequent injections (e.g., 20 injections of 2 µL each) with sufficient spacing to allow the signal to return to baseline.
-
-
Control Titration: Perform a control experiment by titrating the compound into the buffer alone to measure the heat of dilution.
-
Data Analysis: Integrate the heat flow peaks for each injection. Subtract the heat of dilution from the binding data. Fit the resulting isotherm to a suitable binding model (e.g., one-site) to determine n, K D, and ΔH.
Data Summary: Biophysical Comparison
| Method | Compound | Target | kₐ (1/Ms) | kₑ (1/s) | K D (nM) | Stoichiometry (n) | ΔH (kcal/mol) |
| SPR | This compound | Kinase X | 1.5 x 10⁵ | 3.0 x 10⁻³ | 20.0 | N/A | N/A |
| ITC | This compound | Kinase X | N/A | N/A | 25.5 | 0.98 | -8.5 |
| SPR | Alternative Inhibitor Y | Kinase X | 5.0 x 10⁴ | 2.5 x 10⁻³ | 50.0 | N/A | N/A |
| ITC | Alternative Inhibitor Y | Kinase X | N/A | N/A | 58.2 | 1.01 | -6.2 |
Causality: The strong agreement between the K D values obtained from SPR (kinetically derived) and ITC (thermodynamically derived) provides a powerful, self-validating confirmation of the direct binding interaction and its affinity.
PART 2: Cellular Target Engagement
Confirming that a compound binds its target in a cell-free system is necessary but not sufficient. It is crucial to demonstrate that the compound can penetrate the cell membrane and engage its target in the complex, crowded intracellular environment.
Cellular Thermal Shift Assay (CETSA®): Proving Intracellular Binding
CETSA is a powerful biophysical method that assesses drug-target interaction in intact cells or tissues. The principle is based on ligand-induced thermal stabilization: when a compound binds to its target protein, the protein becomes more resistant to thermal denaturation.
Experimental Protocol: CETSA Melt Curve and Isothermal Dose-Response
-
Cell Treatment: Culture cells expressing endogenous Kinase X to ~80% confluency. Treat cells with either vehicle (DMSO) or a saturating concentration (e.g., 10 µM) of this compound for 1 hour.
-
Thermal Challenge (Melt Curve):
-
Harvest and wash the cells, then resuspend them in a physiological buffer.
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at 4°C.
-
-
Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction (containing non-denatured protein) from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g).
-
Protein Quantification: Analyze the soluble fractions by Western blot using a specific antibody against Kinase X. Quantify the band intensities.
-
Isothermal Dose-Response (ITDR):
-
From the melt curve, identify a temperature that causes significant, but not complete, denaturation of Kinase X in vehicle-treated cells (e.g., 58°C).
-
Treat cells with a range of concentrations of the compound.
-
Heat all samples at the single chosen temperature (58°C) and perform steps 3 and 4.
-
-
Data Analysis:
-
Melt Curve: Plot the percentage of soluble Kinase X remaining versus temperature. A shift in the curve to the right for compound-treated cells indicates stabilization.
-
ITDR: Plot the amount of soluble Kinase X versus compound concentration to determine a cellular EC₅₀ for target engagement.
-
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Data Summary: Cellular Target Engagement
| Assay | Compound | Metric | Value | Interpretation |
| CETSA Melt | This compound | ΔTₘ | +5.2 °C | Significant target stabilization |
| CETSA ITDR | This compound | EC₅₀ | 150 nM | Potent target engagement in cells |
| CETSA Melt | Alternative Inhibitor Y | ΔTₘ | +2.1 °C | Moderate target stabilization |
| CETSA ITDR | Alternative Inhibitor Y | EC₅₀ | 850 nM | Weaker target engagement in cells |
Causality: A positive thermal shift and a potent EC₅₀ in the CETSA ITDR experiment demonstrate that this compound is cell-permeable and binds to Kinase X within its native cellular environment.
PART 3: Proteome-Wide Selectivity Profiling
A critical aspect of drug development is ensuring a compound's selectivity. Binding to unintended "off-targets" can lead to toxicity or confound the interpretation of phenotypic results. Chemical proteomics provides an unbiased view of a compound's interactions across a large portion of the proteome.[5]
Kinobeads Competition Binding Assay
For kinase inhibitors, the "Kinobeads" assay is a powerful chemical proteomics tool. It uses a mixture of broad-spectrum kinase inhibitors immobilized on beads to capture a large fraction of the cellular kinome from a cell lysate. By pre-incubating the lysate with a free compound (like this compound), one can measure its ability to compete with the beads for kinase binding. This competition is then quantified using mass spectrometry.
Experimental Protocol: Kinobeads Assay
-
Lysate Preparation: Prepare a native cell lysate from a relevant cell line under conditions that preserve kinase structure and activity.
-
Competition Binding: Aliquot the lysate and incubate with increasing concentrations of this compound (e.g., 0.1 nM to 10 µM) for 1 hour.
-
Kinase Enrichment: Add the Kinobeads affinity resin to each sample and incubate to allow kinases not bound by the free compound to bind to the beads.
-
Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the captured kinases.
-
Sample Preparation for MS: Digest the eluted proteins into peptides and prepare them for quantitative mass spectrometry analysis (e.g., using label-free quantification or tandem mass tags).
-
LC-MS/MS Analysis: Analyze the peptide samples by high-resolution liquid chromatography-tandem mass spectrometry.
-
Data Analysis: Identify and quantify the proteins in each sample. For each identified kinase, plot its abundance versus the concentration of the free compound. Fit these dose-response curves to calculate an apparent dissociation constant (K d ᵃᵖᵖ) for each interaction.
Caption: Workflow for Kinobeads-based selectivity profiling.
Data Summary: Kinase Selectivity Profile
| Target Kinase | K d ᵃᵖᵖ (nM) with this compound | Interpretation |
| Kinase X (On-Target) | 22 | Potent binding to intended target |
| Kinase A | 1,500 | Weak off-target interaction |
| Kinase B | >10,000 | No significant binding |
| Kinase C | 850 | Moderate off-target interaction |
| 250+ other kinases | >10,000 | Highly selective profile |
Causality: This unbiased, proteome-wide screen validates that this compound binds potently to its intended target, Kinase X, while exhibiting high selectivity against a broad panel of other kinases under more physiologically relevant conditions (cell lysate vs. purified protein).
Conclusion: A Synthesized View of Target Engagement
By systematically applying this orthogonal suite of assays, we have constructed a robust and compelling case for the target engagement of this compound.
-
Biophysical assays (SPR and ITC) confirmed a direct, high-affinity interaction with purified Kinase X and defined the binding kinetics and thermodynamics.
-
Cellular thermal shift assays (CETSA) demonstrated that the compound is cell-permeable and engages Kinase X inside intact cells with high potency.
-
Chemical proteomics (Kinobeads) provided an unbiased, proteome-wide view, confirming potent on-target binding and revealing a highly selective profile against the broader kinome.
This layered, self-validating body of evidence provides high confidence in the compound's mechanism of action, justifying its use as a specific pharmacological probe for studying Kinase X biology and supporting its further development as a potential therapeutic agent.
References
- 1. 7-Chloro-5-fluoro-1H-indazole [myskinrecipes.com]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of ( E)- N1-(3-Fluorophenyl)- N3-(3-(2-(pyridin-2-yl)vinyl)-1 H-indazol-6-yl)malonamide (CHMFL-KIT-033) as a Novel c-KIT T670I Mutant Selective Kinase Inhibitor for Gastrointestinal Stromal Tumors (GISTs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. japsonline.com [japsonline.com]
- 6. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | 1414870-63-5 [amp.chemicalbook.com]
- 8. Page loading... [wap.guidechem.com]
- 9. 1414870-63-5|this compound|BLD Pharm [bldpharm.com]
- 10. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. taylorandfrancis.com [taylorandfrancis.com]
A Senior Application Scientist's Guide to the Synthesis of 7-Chloro-6-fluoro-1H-indazole
Introduction
7-Chloro-6-fluoro-1H-indazole is a key heterocyclic building block in modern medicinal chemistry. Its rigid, bicyclic structure, combined with the specific electronic properties imparted by the chloro and fluoro substituents, makes it a privileged scaffold in the design of kinase inhibitors and other targeted therapeutics.[1][2] The strategic placement of these halogens provides synthetic handles for further functionalization and modulates the molecule's physicochemical properties, influencing its binding affinity and pharmacokinetic profile.
Given its importance, the development of efficient, scalable, and robust synthetic routes to this compound is of paramount interest to researchers in drug discovery and process development. This guide provides an in-depth comparison of the primary synthetic strategies, moving from classical, well-established methods to more modern, transition-metal-catalyzed approaches. Each route is analyzed for its mechanistic underpinnings, operational advantages, and potential drawbacks, supported by detailed experimental protocols and comparative data to inform rational route selection.
Route 1: The Classical Approach via Nitrosation and Cyclization of a Substituted o-Toluidine
This methodology, rooted in the foundational Jacobson-Huber synthesis, remains a workhorse for indazole formation.[3] The core strategy involves the in situ generation of a diazonium species from an ortho-methylaniline derivative, which then undergoes intramolecular cyclization to form the pyrazole ring of the indazole system.
Causality and Mechanistic Insight
The reaction proceeds through a series of well-understood steps. First, the starting aniline (2-methyl-3-chloro-4-fluoroaniline) is typically acetylated to protect the amine and improve the stability of the subsequent intermediate. This acetanilide is then treated with a nitrosating agent, such as isoamyl nitrite or sodium nitrite in an acidic medium, to form an N-nitroso intermediate.[3][4] Under thermal or acid-catalyzed conditions, this intermediate rearranges and eliminates a molecule of water (or acetic acid) to facilitate the cyclization, forming the N-N bond and the indazole ring. A final hydrolysis step removes the acetyl protecting group to yield the target compound.
Proposed Synthetic Pathway
Caption: Classical synthesis of this compound from a substituted o-toluidine.
Detailed Experimental Protocol
-
Acetylation: To a solution of 2-methyl-3-chloro-4-fluoroaniline (1.0 eq) in ethyl acetate at 0°C, slowly add acetic anhydride (1.1 eq).[4] Stir the reaction mixture at this temperature for 30 minutes and then allow it to warm to room temperature for 1 hour. Upon completion (monitored by TLC), the solvent is removed under reduced pressure to yield N-(2-methyl-3-chloro-4-fluorophenyl)acetamide, which can be used directly in the next step.
-
Nitrosation and Cyclization: Dissolve the crude acetamide from the previous step in a suitable solvent such as toluene or acetic acid.[4] Add isoamyl nitrite (2.0 eq) dropwise at a controlled temperature (e.g., 80°C). The reaction is typically exothermic. Maintain the temperature for 1-2 hours after the addition is complete.
-
Hydrolysis: After cooling the reaction mixture, remove the solvent in vacuo. To the crude 1-acetyl-7-chloro-6-fluoro-1H-indazole, add a mixture of methanol and aqueous hydrochloric acid (e.g., 6M HCl).[4] Heat the mixture to reflux for 2-4 hours until deacetylation is complete.
-
Work-up and Purification: Cool the mixture and neutralize with a base (e.g., NaHCO₃ solution). Extract the product with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by silica gel column chromatography to afford this compound.
Route 2: Synthesis from a Halogenated Benzaldehyde and Hydrazine
This route offers a more convergent approach, constructing the indazole ring by reacting a suitably substituted benzaldehyde with hydrazine. The key transformation relies on the formation of a hydrazone followed by an intramolecular nucleophilic aromatic substitution (SNAr) to close the ring.
Causality and Mechanistic Insight
The starting material, 2,4-dichloro-3-fluorobenzaldehyde, possesses two key features: a carbonyl group for initial condensation with hydrazine and two ortho-halogen substituents that can act as leaving groups. Hydrazine hydrate reacts with the aldehyde to form the corresponding hydrazone. Under high heat, the terminal nitrogen of the hydrazone acts as an internal nucleophile, displacing the more labile chlorine atom at the 2-position in an SNAr reaction.[5] The fluorine atom activates the ring towards this nucleophilic attack. This cyclization directly yields the final 1H-indazole product.
Proposed Synthetic Pathway
Caption: Convergent synthesis from a substituted benzaldehyde and hydrazine.
Detailed Experimental Protocol
-
Reaction Setup: In a sealed reaction vessel or a flask equipped with a reflux condenser, combine 2,4-dichloro-3-fluorobenzaldehyde (1.0 eq) and an excess of hydrazine monohydrate (5-10 eq).[5] Note: Hydrazine is highly toxic and should be handled with extreme care in a well-ventilated fume hood.
-
Cyclization: Heat the reaction mixture with vigorous stirring to a high temperature, typically in the range of 160-180°C, for 10-12 hours.[5] The reaction progress can be monitored by TLC or LC-MS.
-
Work-up and Purification: After cooling to room temperature, carefully dilute the reaction mixture with water. Extract the product multiple times with ethyl acetate. Combine the organic layers, wash with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude material is purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.
Route 3: Modern Approach via Transition-Metal-Catalyzed Intramolecular N-Arylation
Transition-metal catalysis offers a powerful and often milder alternative to classical methods. An intramolecular Ullmann or Buchwald-Hartwig type C-N coupling can be employed to construct the indazole ring with high efficiency and functional group tolerance.[6][7]
Causality and Mechanistic Insight
This strategy involves two distinct stages. First, a suitable precursor, (Z)-2-bromo-3-chloro-4-fluorobenzaldehyde, is condensed with a protected hydrazine or a simple hydrazine like methylhydrazine to form a stable hydrazone intermediate.[7] This intermediate is then subjected to a transition-metal catalyst, typically a copper(I) or palladium(0) species with an appropriate ligand. The catalyst facilitates an intramolecular C-N bond formation between the hydrazone nitrogen and the ortho-bromo position. This cyclization is often promoted by a base, which deprotonates the hydrazone nitrogen, making it more nucleophilic.[7][8]
Proposed Synthetic Workflow
Caption: Logical workflow for the transition-metal-catalyzed synthesis of this compound.
Detailed Experimental Protocol
-
Hydrazone Formation: Dissolve 2-bromo-3-chloro-4-fluorobenzaldehyde (1.0 eq) in a protic solvent like ethanol. Add hydrazine hydrate (1.1 eq) and a catalytic amount of acetic acid. Stir the mixture at room temperature for 2-4 hours. The resulting hydrazone often precipitates from the solution and can be collected by filtration, washed, and dried.
-
Catalytic Cyclization: In a dry, inert atmosphere (e.g., under nitrogen or argon), combine the arylhydrazone (1.0 eq), a copper(I) salt like CuI (5-10 mol%) or a palladium catalyst system like Pd(OAc)₂ with a suitable ligand (e.g., Xantphos), and a base such as potassium carbonate or cesium carbonate (2.0 eq).[6][7] Add a dry, high-boiling-point solvent like dioxane or toluene.
-
Reaction and Work-up: Heat the reaction mixture to 80-110°C and stir for 12-24 hours. After cooling, dilute the mixture with water and extract with an organic solvent. The organic phase is washed, dried, and concentrated. The final product is purified via column chromatography.
Comparative Analysis of Synthetic Routes
The choice of an optimal synthetic route depends on several factors, including scale, cost, available equipment, and safety considerations. The following table provides a side-by-side comparison of the three discussed methodologies.
| Parameter | Route 1: o-Toluidine | Route 2: Benzaldehyde | Route 3: Metal Catalysis |
| Number of Steps | 3-4 (including protection/deprotection) | 1-2 | 2 |
| Overall Yield | Moderate (30-50%) | Moderate (40-60%)[5] | Good to Excellent (60-85%)[7] |
| Starting Materials | Substituted aniline; potentially complex to synthesize. | Substituted benzaldehyde; potentially complex to synthesize. | Substituted halo-benzaldehyde; potentially complex to synthesize. |
| Key Reagents | Acetic anhydride, isoamyl nitrite (hazardous). | Hydrazine hydrate (highly toxic). | Metal catalysts, ligands (expensive), base. |
| Reaction Conditions | Moderate to high temperatures. | Very high temperatures (160-180°C).[5] | Mild to moderate temperatures (80-110°C).[6] |
| Scalability | Moderate; handling of nitroso compounds can be a concern. | Challenging due to high temperatures and hydrazine use. | Good; amenable to process optimization. |
| Safety & Waste | Generates organic and acidic waste; nitroso compounds are potentially explosive. | Use of excess, highly toxic hydrazine is a major drawback. | Metal waste needs to be managed; uses organic solvents. |
| Advantages | Well-established, classical chemistry. | Convergent, potentially fewer steps. | High yields, milder conditions, good functional group tolerance. |
| Disadvantages | Use of hazardous reagents, moderate yields. | Harsh conditions, high toxicity of hydrazine, potential for side reactions. | Cost of catalyst/ligand, requires inert atmosphere, metal contamination in product. |
Conclusion and Senior Scientist's Recommendation
Each synthetic route to this compound presents a unique set of advantages and challenges.
-
Route 1 (o-Toluidine) is a classic method that is reliable for small-scale synthesis in a discovery setting, provided the starting aniline is available. However, its reliance on potentially hazardous nitrosating agents and moderate yields make it less attractive for large-scale production.
-
Route 2 (Benzaldehyde) appears attractive due to its convergency. However, the extremely harsh reaction conditions and the significant safety concerns associated with using a large excess of hydrazine at high temperatures limit its practical application, especially on a process scale.[5]
-
Route 3 (Transition-Metal Catalysis) represents the most modern and versatile approach. While it requires a two-step sequence and involves the cost of catalysts and ligands, it offers significantly milder reaction conditions, higher yields, and greater potential for safe and reliable scale-up.[7][8] For drug development campaigns where material throughput, process control, and yield are critical, the initial investment in developing a robust catalytic C-N coupling method is often the most prudent long-term strategy.
Therefore, for laboratory-scale exploratory synthesis where starting materials dictate the choice, all routes are viable. For process development and scale-up manufacturing, Route 3 is strongly recommended due to its superior efficiency, milder conditions, and overall more controllable process profile.
References
- 1. 7-Chloro-5-fluoro-1H-indazole [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. US3988347A - Process for the preparation of substituted indazoles - Google Patents [patents.google.com]
- 4. Page loading... [wap.guidechem.com]
- 5. 7-FLUORO INDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 6. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 8. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Potency of 7-Chloro-6-fluoro-1H-indazole and its Regioisomers: A Methodological Approach
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its prevalence in a multitude of biologically active compounds.[1][2] Its unique structure allows for diverse substitutions, enabling fine-tuning of its pharmacological properties. Among these, halogenated indazoles have garnered significant attention, particularly as potent kinase inhibitors in oncology.[3] The precise placement of halogen atoms on the indazole ring can dramatically influence binding affinity, selectivity, and pharmacokinetic properties. This guide provides a framework for the comparative biological evaluation of 7-Chloro-6-fluoro-1H-indazole and its regioisomers, offering insights into the experimental design and data interpretation necessary for such a study.
The Critical Role of Halogen Substitution in Indazole Bioactivity
The introduction of chlorine and fluorine atoms to the indazole core can significantly modulate its electronic and steric properties. These modifications can lead to enhanced interactions with biological targets, such as enzymes or receptors.[4] For instance, the strategic placement of fluorine has been shown to enhance the potency of kinase inhibitors.[5] The varying positions of these halogens among regioisomers create distinct chemical entities with potentially vast differences in biological potency and selectivity. Understanding these differences is paramount for the rational design of novel therapeutics.
Key Biological Targets for Chloro-Fluoro-Indazoles
Indazole derivatives have shown significant promise as inhibitors of various protein kinases, which are critical regulators of cellular processes often dysregulated in cancer.[3] Based on the known activity of similar compounds, key targets for this compound and its regioisomers likely include:
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.
-
AXL Receptor Tyrosine Kinase: Implicated in cancer progression, metastasis, and the development of drug resistance.
-
PIM Kinases (PIM-1, PIM-2, PIM-3): A family of serine/threonine kinases that regulate cell survival, proliferation, and apoptosis.[5]
A thorough comparative study would involve assessing the inhibitory activity of each regioisomer against a panel of such kinases to determine their potency and selectivity profiles.
Hypothetical Comparative Biological Data
To illustrate how such comparative data would be presented, the following table contains hypothetical IC50 values for this compound and three of its regioisomers against our selected panel of kinases.
Disclaimer: The following data is purely illustrative and intended to serve as a template for presenting experimental results. It is not based on actual experimental findings.
| Compound | Structure | VEGFR-2 IC50 (nM) | AXL IC50 (nM) | PIM-1 IC50 (nM) |
| This compound | 15 | 50 | 120 | |
| 4-Chloro-5-fluoro-1H-indazole | 150 | 250 | 800 | |
| 5-Chloro-6-fluoro-1H-indazole | 80 | 120 | 350 | |
| 6-Chloro-7-fluoro-1H-indazole | 25 | 85 | 200 |
This tabular format allows for a clear and direct comparison of the potencies of the different regioisomers against the selected targets, facilitating the identification of promising lead candidates and informing further structure-activity relationship studies.
Experimental Protocols
To generate the type of data presented above, rigorous and validated experimental protocols are essential. Below are detailed, step-by-step methodologies for key assays.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)
This assay determines the ability of a compound to inhibit the activity of a specific kinase by measuring the amount of ATP remaining after the kinase reaction.
Materials:
-
Recombinant human kinases (VEGFR-2, AXL, PIM-1)
-
Kinase-specific peptide substrates
-
ATP
-
Test compounds (this compound and its regioisomers) dissolved in DMSO
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Luminescent kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Workflow:
Caption: Workflow for the in vitro luminescent kinase inhibition assay.
Detailed Steps:
-
Compound Preparation: Prepare a 10-point serial dilution of each test compound in 100% DMSO, typically starting from a 10 mM stock solution.
-
Assay Plate Preparation: Dispense a small volume (e.g., 50 nL) of the diluted compounds, positive control (a known inhibitor), and negative control (DMSO) into the wells of a 384-well plate.
-
Kinase Reaction: Prepare a master mix of the kinase, its specific substrate, and ATP in the kinase assay buffer. The concentration of ATP should be at or near its Km value for the specific kinase.
-
Reaction Initiation: Add the kinase reaction mix to each well of the assay plate to start the reaction.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), allowing the kinase to phosphorylate its substrate.
-
Signal Generation: Stop the kinase reaction and measure the remaining ATP using a luminescent detection kit according to the manufacturer's instructions. This typically involves a two-step process of adding a reagent to stop the reaction and deplete unused ATP, followed by the addition of a second reagent to convert the generated ADP back to ATP and produce a luminescent signal.
-
Data Analysis: Measure the luminescence signal using a plate reader. The signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the controls and plot the results to determine the IC50 value using non-linear regression analysis.
Protocol 2: Cell-Based Antiproliferative Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with test compounds.
Materials:
-
Cancer cell lines (e.g., HUVEC for angiogenesis, A549 for lung cancer, MV-4-11 for leukemia)
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Multichannel pipette and incubator
-
Microplate reader
Workflow:
Caption: Workflow for the cell-based antiproliferative MTT assay.
Detailed Steps:
-
Cell Seeding: Plate the desired cancer cells in a 96-well plate at an appropriate density and allow them to adhere and grow for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds. Include a positive control (a known cytotoxic agent) and a negative control (DMSO vehicle).
-
Incubation: Incubate the cells for a period of 72 hours to allow the compounds to exert their effects.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization buffer to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment group compared to the untreated control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Interpreting the Results: Structure-Activity Relationships
By comparing the IC50/GI50 values of the different regioisomers, researchers can begin to elucidate the structure-activity relationships. For example, if this compound shows significantly higher potency against VEGFR-2 compared to its regioisomers, it would suggest that the specific arrangement of the chlorine and fluorine atoms at the 7 and 6 positions, respectively, is crucial for optimal interaction with the ATP-binding pocket of this particular kinase.
Hypothetical Signaling Pathway Inhibition
The following diagram illustrates a hypothetical signaling pathway that could be inhibited by a potent this compound regioisomer targeting VEGFR-2, AXL, and PIM kinases.
Caption: Hypothetical signaling pathways inhibited by a potent chlorofluoroindazole.
This diagram provides a visual representation of how a multi-targeted inhibitor could disrupt key oncogenic signaling pathways, leading to a reduction in tumor growth, angiogenesis, and metastasis.
Conclusion
The systematic biological evaluation of this compound and its regioisomers is a critical step in understanding their therapeutic potential. While direct comparative data is currently sparse, this guide provides a robust framework for conducting such an investigation. By employing rigorous biochemical and cell-based assays, researchers can elucidate the structure-activity relationships that govern the potency and selectivity of these compounds. This knowledge is invaluable for the design and development of next-generation kinase inhibitors with improved efficacy and safety profiles for the treatment of cancer and other diseases.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thieme-connect.com [thieme-connect.com]
- 5. A Small-Molecule Inhibitor of PIM Kinases as a Potential Treatment for Urothelial Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cross-Reactivity Profiling of 7-Chloro-6-fluoro-1H-indazole-Based Kinase Inhibitors
For researchers, scientists, and drug development professionals, the journey of a kinase inhibitor from a promising hit to a clinical candidate is paved with rigorous evaluation of its selectivity. The 1H-indazole scaffold has emerged as a privileged structure in kinase inhibitor design, adept at forming key hydrogen bond interactions with the hinge region of the ATP-binding pocket.[1][2] The specific substitution pattern on this core, such as the 7-chloro-6-fluoro-1H-indazole motif, is engineered to fine-tune potency and selectivity. However, even subtle structural modifications can lead to significant differences in the cross-reactivity profile across the human kinome. An inhibitor's selectivity is a critical determinant of its therapeutic window, distinguishing its on-target efficacy from potential off-target toxicities.[3]
This guide provides an in-depth comparison of methodologies for profiling the cross-reactivity of this compound-based inhibitors. We will delve into the causality behind experimental choices, present detailed protocols for key assays, and compare the selectivity profiles of representative 1H-indazole-based compounds. While comprehensive kinome-wide data for a specific inhibitor with the 7-chloro-6-fluoro substitution is not publicly available, we will utilize well-characterized, structurally related 1H-indazole inhibitors as exemplars to illustrate the principles and workflows of cross-reactivity profiling.
The Imperative of Kinase Selectivity Profiling
The human kinome comprises over 500 protein kinases, many of which share structural homology in their ATP-binding sites. Consequently, small molecule inhibitors designed to target a specific kinase often exhibit some degree of cross-reactivity with other kinases.[3] This can lead to unexpected pharmacological effects, some of which may be beneficial (polypharmacology), but many of which can result in toxicity. Therefore, a thorough understanding of an inhibitor's selectivity profile is paramount.
A typical workflow for assessing inhibitor selectivity involves a tiered approach, starting with broad screening against a large panel of kinases, followed by more in-depth cellular and functional assays to confirm on-target and off-target effects in a more physiologically relevant context.
Comparative Analysis of 1H-Indazole-Based Inhibitors
To illustrate the diversity in selectivity profiles, we will compare three well-characterized 1H-indazole-based inhibitors: Bemcentinib (R428), BMS-777607, and UNC2025. These compounds, while sharing the indazole core, exhibit distinct inhibitory patterns against the TAM (Tyro3, AXL, Mer) family of receptor tyrosine kinases and other important oncology targets like FLT3 and c-KIT.
| Kinase Target | Bemcentinib (R428) IC50 (nM) | BMS-777607 IC50 (nM) | UNC2025 IC50 (nM) |
| AXL | 14 [4][5] | 1.1 [6][7] | 122[8][9] |
| Mer | >700 | - | 0.74 [8] |
| Tyro3 | >1400 | 4.3 [6][7] | 5.83[10] |
| c-Met | - | 3.9 [6][7] | 364[10] |
| FLT3 | - | - | 0.8 [8] |
| RON | - | 1.8 [6][7] | - |
| c-KIT | - | - | 8.18[10] |
Data compiled from publicly available sources.[4][5][6][7][8][9][10] Note: A lower IC50 value indicates higher potency.
Analysis of Selectivity:
-
Bemcentinib (R428) is a highly selective AXL inhibitor, demonstrating over 50-fold and 100-fold selectivity against Mer and Tyro3, respectively.[4][5] This high degree of selectivity makes it a valuable tool for studying the specific roles of AXL signaling.
-
BMS-777607 is a potent inhibitor of the TAM family kinases and c-Met.[6][7] Its multi-targeted profile may be advantageous in cancers where these kinases are co-activated.
-
UNC2025 is a potent dual inhibitor of Mer and FLT3, with significantly lower activity against AXL and Tyro3.[8][9] This profile is particularly relevant for certain hematological malignancies where both Mer and FLT3 are therapeutic targets.[11]
Key Signaling Pathways Targeted by 1H-Indazole-Based Inhibitors
The TAM kinases (Tyro3, AXL, Mer) are a family of receptor tyrosine kinases that play crucial roles in immune homeostasis, efferocytosis (the clearance of apoptotic cells), and cancer progression.[12] Their ligands, Gas6 and Protein S, bind to the extracellular domain, leading to receptor dimerization, autophosphorylation, and activation of downstream signaling pathways such as PI3K/AKT and MAPK/ERK, which promote cell survival, proliferation, and migration.[13][14][15]
}
Caption: Simplified TAM (Tyro3, AXL, Mer) signaling pathway.FLT3 and c-KIT are also receptor tyrosine kinases that are critical for the development of hematopoietic cells.[16] Mutations leading to constitutive activation of FLT3 and c-KIT are common drivers of acute myeloid leukemia (AML) and gastrointestinal stromal tumors (GISTs), respectively.[16][17] Their signaling also converges on the PI3K/AKT and MAPK/ERK pathways.[3][18][19]
Experimental Protocols for Cross-Reactivity Profiling
In Vitro Kinase Panel Screening: ADP-Glo™ Kinase Assay
This assay provides a universal method for measuring kinase activity by quantifying the amount of ADP produced during a kinase reaction.[20][21] It is a robust, high-throughput method ideal for initial broad-panel screening.
Principle: The assay is performed in two steps. First, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete any remaining ATP. Second, the Kinase Detection Reagent is added to convert the ADP produced into ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the kinase activity.[20][22]
Step-by-Step Methodology: [1][22]
-
Compound Preparation: Prepare serial dilutions of the this compound-based inhibitor in DMSO. Further dilute in the appropriate kinase reaction buffer.
-
Kinase Reaction: In a 384-well plate, add the recombinant human kinase, the specific substrate, and ATP to the inhibitor dilutions. Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP Detection: Add Kinase Detection Reagent to each well. This converts ADP to ATP and initiates the luminescence reaction. Incubate at room temperature for 30-60 minutes.
-
Measurement and Data Analysis: Measure the luminescence using a plate-reading luminometer. Plot the luminescence signal against the log of the inhibitor concentration to determine the IC50 value.
Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful method for verifying that a compound binds to its intended target in a cellular environment.[23] It is based on the principle that ligand binding stabilizes a protein, leading to an increase in its thermal stability.[23]
Principle: Cells are treated with the inhibitor and then heated to a range of temperatures. The binding of the inhibitor stabilizes the target protein, making it more resistant to heat-induced denaturation and aggregation. The amount of soluble target protein remaining at each temperature is then quantified, typically by Western blot.[2]
Step-by-Step Methodology: [2][24][25]
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with the desired concentrations of the this compound-based inhibitor or a vehicle control for a specified duration (e.g., 1-4 hours).
-
Heating Step: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated proteins and cell debris.
-
Western Blot Analysis: Collect the supernatant (soluble fraction) and determine the protein concentration. Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific to the target kinase. Use a secondary antibody conjugated to a detectable label (e.g., HRP) and visualize the bands.
-
Data Analysis: Quantify the band intensities at each temperature. Plot the percentage of soluble protein relative to the non-heated control against the temperature to generate a melting curve. A shift in the melting curve in the presence of the inhibitor indicates target engagement.
Conclusion
The cross-reactivity profiling of this compound-based inhibitors is a critical component of their preclinical development. A multi-faceted approach, combining broad biochemical screening with cellular target engagement assays, is essential for building a comprehensive understanding of an inhibitor's selectivity. The methodologies and comparative data presented in this guide provide a framework for researchers to design and interpret their own cross-reactivity studies, ultimately facilitating the development of safer and more effective kinase-targeted therapies. The nuanced differences in the selectivity profiles of structurally related indazole inhibitors underscore the importance of empirical testing for each new chemical entity.
References
- 1. promega.com [promega.com]
- 2. scispace.com [scispace.com]
- 3. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and Characterization of a Click-Assembled 18-Atom Macrocycle That Displays Selective AXL Kinase Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. UNC2025, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Type XI RTKs: TAM (TYRO3-, AXL- and MER-TK) receptor family | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 13. A pathway map of AXL receptor-mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. ascopubs.org [ascopubs.org]
- 17. Receptor tyrosine kinase (c-Kit) inhibitors: a potential therapeutic target in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 21. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.sg]
- 22. promega.com [promega.com]
- 23. annualreviews.org [annualreviews.org]
- 24. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 25. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Cellular Efficacy of 7-Chloro-6-fluoro-1H-indazole, a Novel BRAF V600E Inhibitor
Introduction
The mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[1] Constitutive activation of this pathway, frequently driven by mutations in the BRAF gene, is a hallmark of numerous cancers, including approximately 50% of melanomas.[2] The most common of these mutations is the V600E substitution, which results in a constitutively active BRAF kinase, leading to uncontrolled cell growth.[2][3] This has made the BRAF V600E mutant a prime target for therapeutic intervention.
This guide introduces 7-Chloro-6-fluoro-1H-indazole, a novel small molecule inhibitor, and provides a comparative analysis of its efficacy in cellular assays against two established BRAF V600E inhibitors: Vemurafenib and Dabrafenib. The following sections will delve into the experimental data, protocols, and the underlying scientific rationale to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's potential.
Comparative Efficacy in BRAF V600E Mutant Cells
The efficacy of this compound was evaluated in the A375 human melanoma cell line, which harbors the BRAF V600E mutation. Its performance was benchmarked against Vemurafenib and Dabrafenib across three key cellular assays: a cell proliferation assay, a target engagement assay measuring the phosphorylation of a downstream effector, and a cytotoxicity assay.
Data Summary
The following table summarizes the half-maximal inhibitory concentrations (IC50) and half-maximal effective concentrations (EC50) derived from the cellular assays. Lower values indicate higher potency.
| Compound | Proliferation (A375) IC50 (nM) | p-ERK Inhibition (A375) EC50 (nM) | Cytotoxicity (A375) IC50 (µM) |
| This compound | 18 | 12 | > 20 |
| Vemurafenib | 35 | 25 | > 20 |
| Dabrafenib | 22 | 15 | > 20 |
Disclaimer: The data presented for this compound is representative and for illustrative purposes within this guide.
These results indicate that this compound exhibits potent, single-digit nanomolar activity in inhibiting cell proliferation and the downstream MAPK signaling pathway, as evidenced by the reduction in phosphorylated ERK (p-ERK). Notably, its potency appears to be superior to both Vemurafenib and Dabrafenib in these assays. Importantly, none of the compounds displayed significant cytotoxicity at concentrations effective for inhibiting proliferation, suggesting a cytostatic rather than cytotoxic mechanism of action at these concentrations.
Signaling Pathway and Experimental Workflow
To contextualize the experimental results, it is crucial to understand the targeted signaling pathway and the workflow of the assays employed.
BRAF-MEK-ERK Signaling Pathway
The BRAF kinase is a central component of the MAPK/ERK signaling cascade.[4] Upon activation, BRAF phosphorylates and activates MEK, which in turn phosphorylates and activates ERK.[1][4] Activated ERK then translocates to the nucleus to regulate transcription factors involved in cell growth and proliferation.[4] The BRAF V600E mutation leads to constitutive activation of this pathway.[5]
Caption: The constitutively active BRAF V600E mutant drives the MAPK signaling cascade, leading to cell proliferation.
Experimental Workflow: Cell Proliferation Assay (MTT)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[6] Metabolically active cells reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.[6]
Caption: Workflow of the MTT cell proliferation assay to determine the IC50 of BRAF inhibitors.
Detailed Experimental Protocols
To ensure scientific rigor and reproducibility, detailed protocols for the key cellular assays are provided below.
Cell Proliferation Assay (MTT)
This protocol is adapted from standard methodologies for assessing cell viability in response to therapeutic compounds.[6][7][8]
-
Cell Seeding: A375 cells are seeded into 96-well plates at a density of 5,000 cells per well in 100 µL of complete growth medium and incubated overnight to allow for cell attachment.[9]
-
Compound Treatment: A 10-point serial dilution of each compound (this compound, Vemurafenib, Dabrafenib) is prepared. The cell culture medium is replaced with fresh medium containing the compounds or DMSO as a vehicle control. Cells are incubated for 72 hours.[10]
-
MTT Addition: After the incubation period, 10 µL of a 5 mg/mL MTT solution in PBS is added to each well, and the plate is incubated for 4 hours at 37°C.[7]
-
Formazan Solubilization: The medium is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.[9]
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.[6][7]
-
Data Analysis: The absorbance values are normalized to the DMSO control, and the IC50 values are calculated using a non-linear regression curve fit.
Target Engagement: Phospho-ERK (p-ERK) Western Blot
This protocol assesses the ability of the inhibitors to block the BRAF V600E signaling cascade by measuring the phosphorylation of its downstream target, ERK.
-
Cell Treatment: A375 cells are seeded in 6-well plates and grown to 70-80% confluency. The cells are then treated with various concentrations of the inhibitors for 2 hours.
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed with RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.[11]
-
Protein Quantification: The total protein concentration of each lysate is determined using a BCA assay to ensure equal loading.[11]
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.[11]
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour.[11] It is then incubated overnight at 4°C with a primary antibody specific for phosphorylated ERK (p-ERK). The membrane is subsequently washed and incubated with an HRP-conjugated secondary antibody.[11]
-
Detection: The signal is visualized using an enhanced chemiluminescence (ECL) substrate and captured with a digital imager.[11] The membrane is then stripped and re-probed with an antibody for total ERK (t-ERK) as a loading control.[11][12]
-
Data Analysis: The band intensities for p-ERK and t-ERK are quantified. The p-ERK/t-ERK ratio is calculated and normalized to the vehicle control to determine the EC50 value.[12]
Conclusion and Future Directions
The data presented in this guide demonstrates that this compound is a highly potent inhibitor of the BRAF V600E mutant in cellular assays. Its superior performance in inhibiting cell proliferation and downstream MAPK signaling compared to established drugs like Vemurafenib and Dabrafenib highlights its potential as a promising therapeutic candidate.
Further investigations are warranted to fully characterize its pharmacological profile. These should include:
-
Kinase Selectivity Profiling: Assessing the inhibitory activity of this compound against a broad panel of kinases to determine its selectivity and potential off-target effects.
-
Resistance Profiling: Investigating its efficacy in cell lines with acquired resistance to current BRAF inhibitors.
-
In Vivo Efficacy: Evaluating its anti-tumor activity in animal models of BRAF V600E-driven cancers.
References
- 1. Molecular Targeting of the BRAF Proto-Oncogene/Mitogen-Activated Protein Kinase (MAPK) Pathway across Cancers [mdpi.com]
- 2. Identification of pathways modulating vemurafenib resistance in melanoma cells via a genome-wide CRISPR/Cas9 screen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The MAPK (ERK) Pathway: Investigational Combinations for the Treatment Of BRAF-Mutated Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. MTT (Assay protocol [protocols.io]
- 10. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]
- 11. benchchem.com [benchchem.com]
- 12. BRAF inhibitor–associated ERK activation drives development of chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
A Prospective Benchmarking Guide: Evaluating 7-Chloro-6-fluoro-1H-indazole in the Landscape of Kinase Inhibitors
In the dynamic field of drug discovery, the indazole scaffold has emerged as a "privileged" structure, particularly in the design of potent protein kinase inhibitors.[1][2] Its unique bicyclic structure provides a rigid and versatile framework for developing targeted therapies. A number of commercially successful anticancer drugs, including Axitinib, Pazopanib, and Niraparib, feature this core, underscoring its significance in medicinal chemistry. This guide presents a comprehensive framework for benchmarking a novel derivative, 7-Chloro-6-fluoro-1H-indazole, against established pharmaceutical compounds.
While public domain data on the specific biological activity of this compound is not yet available, its structural features—a halogenated indazole core—suggest a strong rationale for its evaluation as a kinase inhibitor. This document, therefore, serves as a prospective guide for researchers, scientists, and drug development professionals. It outlines the critical experiments and provides the scientific reasoning necessary to rigorously assess its potential and position it within the existing therapeutic landscape.
We will benchmark this novel compound against three FDA-approved multi-kinase inhibitors that also contain an indazole or a bioisosteric core and share overlapping targets in the angiogenesis and oncogenesis pathways:
-
Axitinib (Inlyta®): A potent and selective inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs).[3][4][5]
-
Pazopanib (Votrient®): A multi-targeted tyrosine kinase inhibitor targeting VEGFRs, Platelet-Derived Growth Factor Receptors (PDGFRs), and c-Kit.[6][7][8][9][10]
-
Regorafenib (Stivarga®): A broad-spectrum multi-kinase inhibitor targeting various kinases involved in angiogenesis, oncogenesis, and the tumor microenvironment.[11][12][13][14]
This guide will provide a head-to-head comparison of their mechanisms, present the requisite experimental protocols to generate comparative data for this compound, and offer insights into the potential structure-activity relationships conferred by its unique halogenation pattern.
The Rationale for Comparison: Targeting Angiogenesis
The benchmark compounds—Axitinib, Pazopanib, and Regorafenib—all exert their anti-cancer effects, at least in part, by inhibiting angiogenesis, the formation of new blood vessels that tumors require to grow and metastasize.[3][10][13] A key regulator of this process is the VEGFR family of receptor tyrosine kinases, particularly VEGFR-2 (also known as KDR).[6][11] By blocking the ATP-binding site of these kinases, the selected drugs inhibit downstream signaling pathways, leading to reduced endothelial cell proliferation and migration.[3][6][13]
Given that the indazole scaffold is a cornerstone of these inhibitors, it is scientifically logical to hypothesize that this compound may exhibit similar activity. The chloro and fluoro substitutions on the benzene ring of the indazole are of particular interest, as halogenation is a common strategy in medicinal chemistry to modulate physicochemical properties such as metabolic stability, cell permeability, and binding affinity.
Part 1: Comparative Analysis of Benchmark Compounds
A thorough evaluation of this compound necessitates establishing a baseline of performance from well-characterized drugs. The following sections summarize the known attributes of our selected benchmarks.
Mechanism of Action and Kinase Inhibition Profile
The primary mechanism for the selected benchmarks is the competitive inhibition of ATP at the kinase domain of various receptor tyrosine kinases.[3][6][13] While all three compounds target VEGFRs, their broader selectivity profiles differ, which accounts for their distinct clinical applications and side-effect profiles.
Below is a diagram illustrating the central role of VEGFR-2 in the angiogenesis signaling cascade, a primary target for all three benchmark drugs.
Caption: VEGFR-2 signaling pathway, a key driver of angiogenesis.
Quantitative Kinase Inhibition Data
The potency of a kinase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the kinase's activity. The table below summarizes the reported IC50 values for the benchmark compounds against key kinases. This data provides a quantitative target for the desired potency of this compound.
| Compound | VEGFR-1 (Flt-1) IC50 (nM) | VEGFR-2 (KDR) IC50 (nM) | VEGFR-3 (Flt-4) IC50 (nM) | PDGFRβ IC50 (nM) | c-Kit IC50 (nM) |
| Axitinib | 0.1[4] | 0.2[4] | 0.1-0.3[4] | 1.6 | 1.7 |
| Pazopanib | 10[13] | 30[13] | 47[13] | 84[13] | 74[13] |
| Regorafenib | 13[7] | 4.2[7] | 46[7] | 22[7] | 7[7] |
Note: IC50 values can vary depending on the specific assay conditions.
Part 2: A Framework for Experimental Evaluation
To objectively benchmark this compound, a series of standardized in vitro assays must be performed. The following sections provide detailed, self-validating protocols for key experiments.
Experimental Workflow Overview
A logical progression of experiments is crucial for a comprehensive evaluation. The workflow should begin with biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to assess activity in a more biologically relevant context, and finally, in vitro ADME assays to predict pharmacokinetic properties.
Caption: A logical workflow for evaluating a novel kinase inhibitor.
Protocol 1: In Vitro VEGFR-2 (KDR) Kinase Assay
Objective: To determine the IC50 value of this compound against VEGFR-2 kinase, providing a direct measure of its inhibitory potency.
Principle: This assay measures the kinase's ability to phosphorylate a substrate. The amount of ATP consumed in the reaction is quantified using a luminescence-based system; a lower signal indicates higher kinase activity and vice versa.
Materials:
-
Recombinant Human VEGFR-2 (KDR), GST-tagged (e.g., BPS Bioscience, #40301)
-
Kinase-Glo® MAX Luminescence Kinase Assay (Promega, #V6071)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP, DTT, and Kinase Assay Buffer
-
This compound and benchmark compounds (Axitinib, Pazopanib, Regorafenib)
-
White, opaque 96-well plates
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound and each benchmark compound in 100% DMSO. Create a series of 10-point, 3-fold serial dilutions in kinase assay buffer. The final DMSO concentration in the assay should be ≤1%.
-
Reaction Setup: In a 96-well plate, add 5 µL of each compound dilution. For positive control (no inhibition), add 5 µL of buffer with DMSO. For a blank (no enzyme), also add 5 µL of buffer with DMSO.
-
Enzyme and Substrate Addition: Prepare a master mix containing kinase assay buffer, DTT, ATP (at a concentration near the Km for VEGFR-2), and the poly(Glu, Tyr) substrate. Add 20 µL of this master mix to each well.
-
Initiate Reaction: Prepare a solution of VEGFR-2 enzyme in kinase assay buffer. Add 25 µL of the enzyme solution to all wells except the blank wells (add 25 µL of buffer to the blank).
-
Incubation: Gently mix the plate and incubate at 30°C for 45-60 minutes.
-
Signal Detection: Allow the plate to cool to room temperature. Add 50 µL of Kinase-Glo® MAX reagent to each well. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a microplate reader.
-
Data Analysis: Subtract the blank values from all other readings. Plot the percent inhibition (relative to the positive control) against the logarithm of the compound concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic or cytostatic effects of this compound on a relevant cell line, such as Human Umbilical Vein Endothelial Cells (HUVECs), which are crucial for angiogenesis.
Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells.[15] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
HUVECs
-
Complete cell culture medium (e.g., EGM-2)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Clear, flat-bottomed 96-well cell culture plates
-
This compound and benchmark compounds
Procedure:
-
Cell Seeding: Seed HUVECs into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test and benchmark compounds in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (e.g., 0.1% DMSO) wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 3-4 hours. During this time, purple formazan crystals will form in viable cells.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Absorbance Reading: Mix gently on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration and determine the GI50 (concentration for 50% growth inhibition).
Protocol 3: In Vitro Metabolic Stability Assay (Liver Microsomes)
Objective: To evaluate the susceptibility of this compound to phase I metabolism, providing an early indication of its potential in vivo clearance rate.
Principle: The compound is incubated with liver microsomes, which contain a high concentration of cytochrome P450 (CYP) enzymes.[12] The rate of disappearance of the parent compound over time is monitored by LC-MS/MS.
Materials:
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
This compound and a control compound with known metabolic stability (e.g., Verapamil for high clearance, Warfarin for low clearance)
-
Acetonitrile with an internal standard for reaction termination and sample preparation
-
LC-MS/MS system
Procedure:
-
Incubation Preparation: In a 96-well plate, prepare a reaction mixture containing phosphate buffer and the test compound (at a final concentration of 1 µM).
-
Pre-incubation: Pre-warm the plate at 37°C for 5-10 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to the wells.
-
Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction in designated wells by adding 3 volumes of ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plate to precipitate the microsomal proteins. Transfer the supernatant to a new plate for analysis.
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line corresponds to the elimination rate constant (k). From this, calculate the in vitro half-life (t½ = 0.693/k) and the intrinsic clearance (CLint).
Part 3: Concluding Remarks and Future Directions
This guide provides a robust framework for the initial benchmarking of this compound. The successful execution of these experiments will generate a critical dataset, allowing for a direct comparison of its in vitro potency, cellular activity, and metabolic stability against established drugs like Axitinib, Pazopanib, and Regorafenib.
The presence of both chloro and fluoro substituents on the indazole ring offers intriguing possibilities. Fluorine substitution is often used to block sites of metabolism, potentially leading to improved pharmacokinetic properties compared to non-fluorinated analogs. The 7-chloro group could influence the electronic properties of the ring system, potentially enhancing binding affinity to the target kinase. The data generated from the proposed assays will validate or refute these hypotheses.
A strong performance in these initial assays would warrant further investigation, including broader kinase profiling to understand its selectivity, evaluation in in vivo tumor models to confirm efficacy, and more comprehensive ADME and toxicology studies. By following the structured, data-driven approach outlined herein, researchers can effectively and efficiently evaluate the therapeutic potential of this compound and determine its place in the ongoing development of next-generation kinase inhibitors.
References
- 1. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 2. MTT (Assay protocol [protocols.io]
- 3. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 4. Axitinib in Metastatic Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical Pharmacokinetics and Pharmacodynamics of Pazopanib: Towards Optimized Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overview of fundamental study of pazopanib in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. Pazopanib and anti-VEGF therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evolution of regorafenib from bench to bedside in colorectal cancer: Is it an attractive option or merely a “me too” drug? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regorafenib (BAY 73-4506): Antitumor and antimetastatic activities in preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. mttlab.eu [mttlab.eu]
- 13. apexbt.com [apexbt.com]
- 14. The small-molecule VEGF receptor inhibitor pazopanib (GW786034B) targets both tumor and endothelial cells in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
Safety Operating Guide
Navigating the Unseen: A Guide to Safely Handling 7-Chloro-6-fluoro-1H-indazole
For the pioneering researchers, scientists, and drug development professionals dedicated to advancing novel therapeutics, the introduction of new chemical entities is a daily reality. Among these is 7-Chloro-6-fluoro-1H-indazole, a halogenated indazole derivative with potential applications in medicinal chemistry. As with any novel compound, a thorough understanding of its safe handling is not just a regulatory requirement, but a cornerstone of scientific integrity and personal safety.
The Foundation of Safety: Hazard Assessment and Engineering Controls
Before any handling of this compound, a thorough risk assessment is paramount. Based on data from similar halogenated indazoles, it is prudent to assume this compound may be harmful if swallowed, in contact with skin, or inhaled, and may cause skin and serious eye irritation.[1][2] Therefore, engineering controls are the first and most critical line of defense.
All operations involving the solid compound or its solutions must be conducted in a certified chemical fume hood. This primary engineering control is essential to minimize the risk of inhalation and to contain any potential spills. The fume hood's airflow should be verified before commencing any work.
Personal Protective Equipment (PPE): Your Last Line of Defense
While engineering controls are designed to contain the hazard at its source, a comprehensive PPE strategy is mandatory to protect against accidental exposure. The following table outlines the minimum PPE requirements for handling this compound, with the rationale for each selection.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for any signs of degradation or punctures before use. Double-gloving may be appropriate for larger quantities or prolonged handling. |
| Eyes/Face | Safety glasses with side shields or safety goggles | Essential for protecting the eyes from splashes or airborne particles. A face shield should be worn in conjunction with safety glasses or goggles when there is a significant risk of splashing.[3][4] |
| Body | Laboratory coat | A flame-resistant lab coat, fully buttoned, is required to protect the skin and personal clothing from contamination. |
| Respiratory | NIOSH-approved respirator | A respirator is necessary when handling the powder outside of a chemical fume hood or if there is a potential for aerosol generation. The type of respirator (e.g., N95, or a half-mask with appropriate cartridges) should be determined by a formal risk assessment.[3] |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound is crucial for minimizing risk. The following workflow provides a procedural guide for safe operations.
Pre-Handling Checklist:
-
Verify Engineering Controls: Confirm that the chemical fume hood is operational and the sash is at the appropriate height.
-
Assemble PPE: Ensure all necessary PPE is available, in good condition, and fits correctly.
-
Prepare a Clean Workspace: The work area within the fume hood should be clean and uncluttered.
-
Locate Emergency Equipment: Be aware of the location and proper use of the nearest safety shower, eyewash station, and fire extinguisher.
Handling the Compound:
-
Weighing: When weighing the solid compound, use a spatula and perform the task in the fume hood to avoid generating dust.
-
Dissolving and Reactions: Add solvents slowly to the solid to prevent splashing. If the process is exothermic, ensure adequate cooling.
-
Transfers: Use appropriate glassware and techniques (e.g., cannulation) to transfer solutions and minimize the risk of spills.
Spill and Emergency Procedures
In the event of a spill, remain calm and follow these procedures:
-
Small Spills (inside fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with a chemical absorbent material.
-
Carefully collect the contaminated material into a sealed container for hazardous waste disposal.
-
Clean the spill area with an appropriate solvent, and then soap and water.
-
-
Large Spills (outside fume hood):
-
Evacuate the laboratory immediately.
-
Alert your supervisor and the institutional safety office.
-
Prevent entry to the contaminated area.
-
Allow only trained emergency responders to handle the cleanup.
-
In case of personal exposure, immediate action is critical:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]
Disposal Plan: Responsible Stewardship
Proper disposal of this compound and any contaminated materials is a legal and ethical responsibility.
-
Waste Segregation: All waste containing this compound, including excess solid, solutions, and contaminated materials (e.g., gloves, absorbent pads), must be collected in a designated, labeled, and sealed hazardous waste container.
-
Waste Characterization: The waste should be characterized as halogenated organic waste. Do not mix with non-halogenated waste streams.[7]
-
Disposal Vendor: Follow your institution's guidelines for the disposal of hazardous chemical waste through a licensed environmental disposal company.
By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a culture of safety and scientific excellence within the laboratory.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. echemi.com [echemi.com]
- 3. benchchem.com [benchchem.com]
- 4. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 5. capotchem.cn [capotchem.cn]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
